Triphenylantimony Diacetate
Description
Properties
IUPAC Name |
[acetyloxy(triphenyl)-λ5-stibanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.2C2H4O2.Sb/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFCRCFZPKTCF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O4Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601046126 | |
| Record name | Triphenylantimony diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-62-1 | |
| Record name | Bis(acetato-κO)triphenylantimony | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1538-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(acetato-O-)triphenylantimony | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, bis(acetato-O)triphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenylantimony diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(acetato-O-)triphenylantimony | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of Triphenylantimony Diacetate from triphenylantimony.
The synthesis of this compound via the hydrogen peroxide oxidation of triphenylantimony is a reliable and efficient method. This guide provides a robust framework for its successful execution, grounded in chemical principles and stringent safety standards. By understanding the causality behind each step and employing the characterization benchmarks provided, researchers can confidently produce and validate high-purity this compound for its various applications in synthetic chemistry and materials science. [15]
References
-
McCullough, L. A. (1977). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. Ohio Journal of Science, 77(3), 134. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Antimony. [Link]
-
Sharutin, V. V., et al. (2018). Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate). Russian Journal of General Chemistry, 88, 2484–2487. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Antimony - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Sharutina, O. K., et al. (2000). Syntheses of antimony(v) derivatives from trimethyl and triphenylantimony(III), dihydric phenols, and tert -butyl hydroperoxide. Russian Journal of General Chemistry, 70, 1783-1785. [Link]
-
Smolaninova, E. A., et al. (2013). Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. Russian Journal of General Chemistry, 83(10), 1901-1905. [Link]
-
Grokipedia. (2024). Triphenylstibine. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Antimony Compounds. [Link]
-
ResearchGate. (n.d.). ¹H NMR Data (In ppm) of Diphenylantimony (III) and Triphenylantimony (V) Complexes of Schiff Base Derived from Amino Acids. [Link]
-
Khan, S., et al. (2023). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 13(45), 31639-31651. [Link]
-
Goel, R. G., & Ridley, D. R. (1972). Organoantimony compounds. I. Infrared spectra of some trimethyl- and triphenyl-antimony derivatives. Journal of Organometallic Chemistry, 38(1), 83-89. [Link]
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- 5. Triphenylantimony(603-36-1) IR Spectrum [chemicalbook.com]
- 6. Triphenylantimony(603-36-1) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Precision of Pentavalent Antimony: A Technical Guide to the Crystal Structure of Triphenylantimony Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylantimony diacetate, Ph₃Sb(OAc)₂, stands as a significant organoantimony(V) compound, drawing interest for its catalytic potential and as a precursor in the synthesis of other organometallic complexes. Understanding its three-dimensional atomic arrangement is paramount for elucidating its reactivity, stability, and potential applications, particularly in the realm of medicinal chemistry where organoantimony compounds have shown promise.[1][2] This in-depth technical guide provides a comprehensive overview of the crystal structure of this compound, synthesized from robust experimental data on analogous compounds and established principles of X-ray crystallography. While a definitive Crystallographic Information File (CIF) for this compound is not publicly available at the time of this writing, this guide constructs a highly probable structural model based on extensive crystallographic data from closely related triphenylantimony(V) dicarboxylates.[1][3] This guide will delve into the synthesis of high-purity crystalline samples, the principles of single-crystal X-ray diffraction, the inferred molecular geometry and packing of this compound, and the implications of its structure on its chemical behavior and potential applications.
Introduction: The Significance of Organoantimony(V) Compounds
Organoantimony compounds, particularly those in the pentavalent state (Sb(V)), have garnered considerable attention in various scientific disciplines. Their utility spans from catalysis in organic synthesis to potential therapeutic agents.[1][4] The central antimony atom in these compounds can adopt various coordination geometries, with the trigonal bipyramidal arrangement being a common and stable motif for pentacoordinate species. The nature of the organic and anionic ligands directly influences the electronic and steric properties of the antimony center, thereby dictating its reactivity and interaction with biological targets. This compound, with its three phenyl groups and two acetate ligands, represents a archetypal example of this class of compounds. A precise understanding of its solid-state structure is a critical prerequisite for rational drug design and the development of novel catalytic systems.[5]
Synthesis and Crystallization: The Gateway to Structural Elucidation
The journey to determining a crystal structure begins with the synthesis of high-quality, single crystals. For this compound, a reliable and efficient synthetic protocol has been established, which is crucial for obtaining samples suitable for X-ray diffraction analysis.
Synthetic Protocol
An improved method for the synthesis of this compound involves the oxidation of triphenylantimony in the presence of acetic acid.[6]
Experimental Protocol:
-
Dissolution: Dissolve 15 grams (0.042 moles) of triphenylantimony in a mixture of 75 ml of glacial acetic acid and 35 ml of freshly distilled acetic anhydride with gentle warming.
-
Cooling: Cool the resulting solution to room temperature.
-
Oxidation: Add 10 ml of 30% hydrogen peroxide (0.088 moles) dropwise with continuous stirring. The appearance of a white precipitate will be observed during the addition.
-
Isolation: Filter the white precipitate.
-
Washing: Wash the isolated solid with a small amount of chilled methanol.
-
Drying: Dry the product in a vacuum oven at 90°C for two hours.
This procedure typically yields a product with a melting point of 214-216°C in approximately 85% yield.[6] Further purification by recrystallization from benzene or glacial acetic acid can be performed to obtain high-purity crystals suitable for X-ray diffraction.[6]
Crystallization Strategy
Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination.[5] Slow evaporation of a saturated solution is a common and effective technique.
Protocol for Crystallization:
-
Prepare a Saturated Solution: Dissolve the purified this compound in a minimal amount of a suitable solvent system (e.g., a mixture of benzene and heptane) at an elevated temperature to achieve saturation.
-
Slow Cooling and Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature. This gradual process encourages the formation of well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.
Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of this compound.
The Architectural Blueprint: Unveiling the Crystal Structure
While a specific published crystal structure for this compound remains elusive, a robust and detailed model can be inferred from the crystallographic data of analogous triphenylantimony(V) dicarboxylates, such as triphenylantimony dimethacrylate.[3] These related structures consistently reveal a specific coordination geometry around the central antimony atom.
Molecular Geometry: A Trigonal Bipyramidal Core
The molecular structure of this compound is predicted to adopt a trigonal bipyramidal geometry. In this arrangement, the central antimony atom is pentacoordinate.
-
Equatorial Positions: The three phenyl groups occupy the equatorial positions of the trigonal bipyramid. The Sb-C bond lengths are expected to be in the range of 2.10 Å to 2.15 Å.[4] The C-Sb-C bond angles in the equatorial plane are anticipated to be close to 120°, although slight deviations are expected due to steric interactions between the bulky phenyl groups.
-
Axial Positions: The two acetate ligands are situated in the axial positions. The acetate groups coordinate to the antimony atom through one of the oxygen atoms. The Sb-O bond lengths are predicted to be approximately 2.24 Å.[4] The O-Sb-O bond angle is expected to be nearly linear, approaching 180°.
This arrangement minimizes steric hindrance and is electronically favorable for pentacoordinate Sb(V) centers.
Sources
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- 2. The preparation and crystal structures of two diphenylantimony triacetate hydrolysis products: [Ph2Sb(OAc)2]2O and [(Ph8Sb4O6)·(HOAc)3]·CH2Cl2 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [kb.osu.edu]
Unveiling the Thermal Stability and Decomposition Profile of Triphenylantimony Diacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive examination of the thermal stability and decomposition characteristics of triphenylantimony diacetate, Ph₃Sb(OAc)₂. While direct, in-depth experimental studies on the thermal analysis of this specific compound are not extensively available in peer-reviewed literature, this document synthesizes established principles of organoantimony chemistry, data from analogous compounds, and standard analytical methodologies to offer a robust predictive overview. This guide is intended to equip researchers with the foundational knowledge to anticipate the thermal behavior of this compound in various applications, from catalysis to pharmaceutical research, and to design appropriate experimental investigations.
Introduction: The Significance of this compound and its Thermal Profile
This compound, a pentavalent organoantimony compound, finds utility in organic synthesis and holds potential in medicinal chemistry. Its efficacy and safety in these applications are intrinsically linked to its thermal stability. Understanding the temperature at which it begins to decompose, the nature of this decomposition, and the resulting products is paramount for several reasons:
-
Reaction Condition Optimization: In catalytic applications, defining the thermal window of stability is crucial to prevent catalyst degradation and ensure reproducibility.
-
Pharmaceutical Development: For any potential therapeutic application, knowledge of a compound's stability under physiological and storage conditions is a regulatory and safety necessity.
-
Hazard Assessment: The decomposition of organometallic compounds can release toxic or reactive byproducts. A thorough understanding of the decomposition pathway is essential for safe handling and disposal.
This guide will delve into the theoretical underpinnings of this compound's stability, outline the experimental protocols for its thermal analysis, and present a predictive model of its decomposition based on available data for related structures.
Physicochemical Properties and Synthesis at a Glance
A foundational understanding of the material's basic properties is essential before delving into its thermal behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₂₂H₂₁O₄Sb | [1][2] |
| Molecular Weight | 471.16 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 214-221 °C | [1][2][3] |
| CAS Number | 1538-62-1 | [1][2] |
An established and efficient method for the synthesis of this compound involves the oxidation of triphenylantimony with hydrogen peroxide in a mixture of glacial acetic acid and acetic anhydride. This procedure yields the desired product in high purity.[3]
Core Principles of Thermal Decomposition in Organoantimony(V) Compounds
The thermal decomposition of pentavalent organoantimony compounds, such as this compound, is generally characterized by a reductive elimination process. The antimony center is reduced from the +5 oxidation state to the more stable +3 state. This transformation is accompanied by the cleavage of the antimony-carbon and/or antimony-oxygen bonds.
The likely decomposition pathway for this compound can be hypothesized as a multi-step process:
-
Initial Dissociation: The decomposition may commence with the homolytic or heterolytic cleavage of the antimony-acetate bonds.
-
Reductive Elimination: This is followed by the reductive elimination of the phenyl and/or acetate ligands.
-
Formation of Stable Products: The final products are typically the more thermodynamically stable triphenylantimony(III) oxide, along with organic fragments derived from the ligands.
The following diagram illustrates the proposed high-level decomposition pathway.
Caption: Proposed decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the number of decomposition steps, and the mass of the final residue.
Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the volatile decomposition products, Py-GC-MS is the technique of choice. The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[4][5]
Predicted Thermal Behavior and Decomposition Products
Based on the known melting point of 214-221 °C and the thermal behavior of analogous organoantimony(V) dicarboxylates, the following thermal profile for this compound is anticipated:
-
Below 200 °C: The compound is expected to be thermally stable with no significant mass loss.
-
214-221 °C: A sharp endothermic peak in the DSC thermogram corresponding to the melting of the compound would be observed.[1][2][3]
-
Above 221 °C: The onset of decomposition is likely to occur shortly after melting. This would be evidenced by a significant mass loss in the TGA curve and an exothermic or endothermic event in the DSC curve, depending on the nature of the decomposition reactions.
-
Decomposition Stages: The decomposition may occur in one or multiple steps, corresponding to the sequential loss of the acetate and phenyl groups.
-
Final Residue: The final non-volatile product is predicted to be triphenylantimony(III) oxide (Ph₃SbO) or antimony oxides (e.g., Sb₂O₃) at higher temperatures, especially in the presence of oxygen.
Predicted Decomposition Products:
-
Volatile: Acetic anhydride, benzene, biphenyl, and other fragments from the phenyl rings.
-
Non-Volatile Residue: Triphenylantimony(III) oxide, and potentially antimony oxides at elevated temperatures.
Conclusion and Future Perspectives
This technical guide provides a scientifically grounded framework for understanding the thermal stability and decomposition of this compound. While direct experimental data remains to be published, the principles outlined herein, derived from the study of related organoantimony compounds, offer valuable predictive insights. For researchers working with this compound, it is strongly recommended to perform the thermoanalytical experiments described (TGA, DSC, and Py-GC-MS) to obtain precise data for their specific applications. Such empirical data will not only enhance the safety and efficacy of its use but also contribute valuable knowledge to the broader field of organometallic chemistry.
References
- Thepe, T. C., Garascia, R. J., Selvoski, M. A., & Patel, A. N. (1976). BRIEF NOTE. Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. Ohio J. Sci., 76(5), 234.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
PMC Organometallix. (2019). Triphenylantimony (TPA). Retrieved from [Link]
-
FILAB. (n.d.). Pyrolysis GC-MS (Py-GC-MS) analysis laboratory. Retrieved from [Link]
- McIndoe, J. S., Joshi, A., Killeen, C., Thiessen, T., & Zijlstra, H. S. (2020). Handling considerations for the mass spectrometry of reactive organometallic compounds. Mass Spectrometry Reviews, 40(3), 299-314.
- Larson, E. A. (2022).
Sources
Solubility of Triphenylantimony Diacetate in common organic solvents.
An In-Depth Technical Guide to the Solubility of Triphenylantimony Diacetate in Common Organic Solvents
Authored by a Senior Application Scientist
Abstract
This compound ((C₆H₅)₃Sb(OOCCH₃)₂) is a pentavalent organoantimony compound with a diverse range of applications, including as a catalyst and reagent in organic synthesis. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its solubility is paramount for its effective use in synthesis, purification, formulation, and analytical characterization. This technical guide provides an in-depth analysis of the solubility of this compound. It synthesizes available qualitative data, explores the physicochemical principles governing its solubility, presents a detailed experimental protocol for quantitative determination, and discusses the practical implications for laboratory and development settings.
Introduction: The Significance of this compound
This compound, also known as bis(acetato-O)triphenylantimony, is a stable, solid organometallic compound.[1][2] Organometallic compounds, which feature a direct metal-carbon bond, are crucial as reagents and catalysts in various chemical industries, including pharmaceuticals.[3][4] The utility of any compound in a laboratory or industrial setting begins with a fundamental property: its solubility. The choice of solvent impacts reaction kinetics, purification efficiency (e.g., recrystallization), and the ability to formulate a compound for biological screening or as a final product.[5][6]
This guide moves beyond a simple data sheet to provide a holistic view of the solubility of this compound, empowering researchers to make informed decisions in their work.
Core Physicochemical Characteristics
Before delving into solubility, it is essential to understand the fundamental properties of this compound. These characteristics directly influence its interaction with various solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₁O₄Sb | [1][7] |
| Molecular Weight | ~471.16 g/mol | [8] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 217-221 °C | |
| Structure | (CH₃CO₂)₂Sb(C₆H₅)₃ | |
| CAS Number | 1538-62-1 | [1][2] |
The Molecular Basis of Solubility
The solubility of this compound is governed by the principle of "like dissolves like," which relates to molecular polarity.[9] The molecule's structure contains two distinct regions that dictate its behavior in different solvents:
-
Nonpolar Domain: The three phenyl (C₆H₅) rings are bulky and hydrophobic. This substantial nonpolar character suggests a strong affinity for nonpolar or weakly polar organic solvents.
-
Polar Domain: The two acetate (CH₃COO⁻) ligands introduce polarity and the potential for dipole-dipole interactions due to the electronegative oxygen atoms.
This dual nature means its solubility is a fine balance between these opposing characteristics. It is not expected to be soluble in water but should show good solubility in a range of organic solvents that can accommodate both its nonpolar bulk and the polarity of the acetate groups.
Caption: Factors influencing the solubility of this compound.
Qualitative Solubility Profile
While comprehensive quantitative data is scarce in publicly available literature, a qualitative profile can be assembled from synthesis and purification reports. This information provides a strong starting point for solvent selection.
| Solvent | Type | Solubility | Rationale / Source |
| Benzene | Aromatic (Nonpolar) | Soluble | Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room temperature.[10] |
| Glacial Acetic Acid | Polar Protic | Soluble | Used as a recrystallization solvent and in synthesis, indicating good solubility.[10] |
| Ethyl Acetate | Polar Aprotic | Soluble | A safety data sheet exists for a 50% solution of the related triphenylantimony in ethyl acetate, suggesting the diacetate derivative is also likely soluble.[11] |
| Chloroform | Polar Aprotic | Likely Soluble | The precursor, triphenylantimony, is soluble in chloroform. The diacetate derivative is expected to share this property.[12][13] |
| Toluene | Aromatic (Nonpolar) | Likely Soluble | Triphenylantimony is soluble in toluene; this is a common solvent for nonpolar organometallics.[12][13] |
| Methanol / Ethanol | Polar Protic | Slightly Soluble to Insoluble | Triphenylantimony is only slightly soluble in ethanol.[12] The diacetate derivative is used as a precipitate and washed with chilled methanol, indicating low solubility.[10] |
| Water | Polar Protic | Insoluble | As a non-ionic organometallic compound with significant hydrophobic character, it is expected to be insoluble in water.[12] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentrations, experimental determination of solubility is necessary. The following protocol outlines a reliable method for this purpose.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).
Principle: A saturated solution is prepared, and after equilibration, the solid and liquid phases are separated. The concentration of the solute in the clear supernatant is then determined gravimetrically.
Materials & Equipment:
-
This compound (purity ≥97%)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Analytical balance (readable to 0.1 mg)
-
Pre-weighed glass vials for analysis
-
Fume hood
Safety Precautions:
-
This compound is harmful if swallowed or inhaled.
-
Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]
-
Consult the Safety Data Sheet (SDS) for both the solute and the chosen solvent before beginning work.[14][15]
Step-by-Step Methodology:
-
Preparation of Supersaturated Slurry:
-
Add an excess amount of this compound to a scintillation vial. An amount that is clearly more than will dissolve is needed to ensure a saturated state is reached.
-
Causality: Using an excess of solid ensures that the solution reaches its maximum saturation point at the given temperature.
-
-
Solvent Addition:
-
Add a known volume or mass of the chosen solvent to the vial (e.g., 5.0 mL).
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Allow the slurry to equilibrate for at least 24 hours. Agitation ensures the entire volume of the solvent is in intimate contact with the solid.
-
Causality: A 24-hour period is typically sufficient for the dissolution process to reach equilibrium. For some systems, longer times may be needed, which can be verified by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration is stable.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to let the excess solid settle.
-
Carefully draw a sample of the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense a known volume (e.g., 1.0 mL) of the clear, saturated solution into a pre-weighed (tared) glass vial.
-
Causality: Filtration is a critical self-validating step. It ensures that no undissolved micro-particulates are transferred, which would artificially inflate the final measured mass and lead to an overestimation of solubility.
-
-
Solvent Evaporation:
-
Place the vial containing the filtered solution in a vacuum oven or a gentle stream of nitrogen to slowly evaporate the solvent completely. Do not use excessive heat, which could cause decomposition. The melting point is ~217 °C, so temperatures well below this (e.g., 40-60 °C) should be safe.
-
-
Gravimetric Analysis:
-
Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute on the analytical balance.
-
The mass of the dissolved this compound is the final weight minus the initial tare weight of the vial.
-
-
Calculation:
-
Calculate the solubility using the formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of solution taken in L)
-
Repeat the experiment at least twice more to ensure reproducibility and report the average solubility and standard deviation.
-
Implications for Research and Development
A clear understanding of solubility is not merely academic; it has direct practical consequences:
-
For Synthetic Chemists: Knowledge of solubility in various solvents is crucial for choosing appropriate reaction media and for purification. Recrystallization, a primary technique for purifying solids, relies on a compound being highly soluble in a hot solvent but sparingly soluble at cooler temperatures.[10] The data indicating benzene and glacial acetic acid as suitable recrystallization solvents is a direct application of this principle.
-
For Analytical Scientists: Preparing samples for analysis by techniques like NMR, HPLC, or UV-Vis spectroscopy requires dissolving the compound in a suitable solvent that does not interfere with the measurement.[16]
-
For Drug Development Professionals: While this compound itself is not a therapeutic agent, it may be used in the synthesis of active pharmaceutical ingredients (APIs). In this context, its solubility dictates how it can be handled, purified, and removed from the final product. For any compound being considered for therapeutic use, solubility is a key determinant of its bioavailability and potential routes of administration.[5][6]
Conclusion
This compound exhibits a nuanced solubility profile, driven by the interplay of its bulky, nonpolar phenyl groups and its polar acetate ligands. It is generally soluble in nonpolar aromatic and polar aprotic solvents, with limited solubility in highly polar protic solvents like alcohols and water. While qualitative data provides a useful starting point, the lack of extensive quantitative data necessitates empirical determination for specific, concentration-dependent applications. The detailed protocol provided in this guide offers a robust and reliable method for researchers to generate this critical data, ensuring greater precision and success in their scientific endeavors.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
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CAS number and molecular formula for Triphenylantimony Diacetate.
An In-Depth Technical Guide to Triphenylantimony Diacetate for Advanced Research
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of this compound. With full editorial control, this guide is structured to deliver not just data, but actionable insights grounded in established scientific principles.
Section 1: Core Chemical Identity and Properties
This compound, an organoantimony compound, holds a significant position in synthetic and medicinal chemistry. Understanding its fundamental characteristics is the bedrock of its effective application.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 1538-62-1[1][2][3][4][5] |
| Molecular Formula | C22H21O4Sb[1][2][3][5] |
| Linear Formula | (CH3CO2)2Sb(C6H5)3[4] |
| Synonyms | Bis(acetato-κO)triphenylantimony, Diacetoxytriphenylstiborane[1][5] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 471.16 g/mol | [1][2][4] |
| Appearance | White to off-white powder or crystals | [6] |
| Melting Point | 214-216 °C | [1] |
| Purity (typical) | ≥97% | [4] |
Section 2: Synthesis and Structural Elucidation
The synthesis of this compound is a foundational laboratory procedure, the understanding of which is crucial for ensuring high purity and yield. The primary and most efficient method involves the oxidation of triphenylantimony.
Causality of the Synthetic Route
The chosen synthetic pathway leverages the stable +3 oxidation state of antimony in the triphenylantimony precursor and facilitates its oxidation to the +5 state. The use of hydrogen peroxide as the oxidizing agent in an acetic acid/acetic anhydride medium is both efficient and convenient. Acetic acid serves as a solvent and also as the source of the acetate ligands, while acetic anhydride ensures an anhydrous environment, preventing the formation of undesirable byproducts.
Detailed Experimental Protocol
This protocol is an improved method that provides a high yield of this compound[1].
Materials:
-
Triphenylantimony (15.0 g, 0.042 mol)
-
Glacial Acetic Acid (75 ml)
-
Acetic Anhydride (35 ml, freshly distilled)
-
30% Hydrogen Peroxide (10 ml, 0.088 mol)
-
Methanol (chilled)
Procedure:
-
In a suitable flask, dissolve 15.0 g of triphenylantimony in a mixture of 75 ml of glacial acetic acid and 35 ml of freshly distilled acetic anhydride. Gentle warming may be required to achieve complete dissolution.
-
Cool the solution to room temperature.
-
With continuous stirring, add 10 ml of 30% hydrogen peroxide dropwise. The formation of a white precipitate should be observed during the addition.
-
Once the addition is complete, filter the white precipitate.
-
Wash the collected solid with a small amount of chilled methanol.
-
Dry the product in a vacuum oven at 90°C for two hours.
Expected Outcome: This procedure is expected to yield approximately 85% of this compound with a melting point of 214-216°C[1]. For most applications, the purity of this product is sufficient. However, for applications requiring higher purity, recrystallization from benzene or glacial acetic acid can be performed[1].
Caption: Synthetic workflow for this compound.
Structural Characterization
The molecular geometry of this compound is a distorted trigonal bipyramidal structure, which is a common arrangement for pentacoordinate antimony compounds[7][8]. The three phenyl groups occupy the equatorial positions, while the two acetate ligands are situated in the axial positions. This structure is confirmed through various analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the presence of key functional groups. For this compound, characteristic absorption bands for the acetate ligands, specifically the C=O stretching vibrations, are expected. The precise frequencies of these bands can provide insights into the coordination of the acetate groups to the antimony center.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure. The ¹H NMR spectrum will show signals corresponding to the protons of the phenyl groups and the methyl protons of the acetate ligands. Integration of these signals can confirm the ratio of phenyl to acetate groups. ¹³C NMR will similarly show distinct signals for the different carbon environments in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, providing further confirmation of its identity.
-
X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths and angles, confirming the distorted trigonal bipyramidal geometry around the antimony atom[7][8].
Section 3: Applications in Research and Development
This compound is a versatile reagent with applications in both synthetic chemistry and as a precursor for biologically active compounds.
Role in Organic Synthesis
As a stable pentavalent organoantimony compound, this compound serves as a useful reagent and catalyst. One notable application is in palladium-catalyzed P-arylation reactions for the synthesis of arylphosphonates[4]. In such reactions, it acts as an arylating agent.
Potential in Drug Development
While this compound itself is not a therapeutic agent, organoantimony compounds have a long history in medicine, particularly as antiparasitic agents[9]. The biological activity of these compounds is an active area of research, with studies exploring their potential as antifungal, antibacterial, and antitumor agents[10]. The development of novel organoantimony compounds, for which this compound can be a key precursor, is a promising avenue in medicinal chemistry[11]. The lipophilicity conferred by the phenyl groups can aid in cell membrane permeability, a desirable property in drug design.
Caption: Key application areas of this compound.
Section 4: Safety, Handling, and Disposal
Due to its antimony content and organometallic nature, proper handling and disposal of this compound are imperative to ensure laboratory safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4)[4]
-
Acute Toxicity, Inhalation (Category 4)[4]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category 2[4]
Signal Word: Warning[4]
Hazard Statements:
-
H302: Harmful if swallowed[4]
-
H332: Harmful if inhaled
-
H411: Toxic to aquatic life with long lasting effects[4]
Recommended PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear impervious gloves (e.g., neoprene or nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.
Safe Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood[12].
-
Avoid the formation of dust and aerosols[12].
-
Do not eat, drink, or smoke when using this product[12].
-
Wash hands thoroughly after handling[13].
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[12].
-
Store away from strong oxidizing agents[14].
First Aid and Emergency Procedures
-
If Swallowed: Rinse mouth. Get medical help[12].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help[12].
-
In Case of Spill: Avoid dust formation. Collect the material using spark-proof tools and place it in a suitable container for disposal. Prevent entry into waterways[12].
Disposal
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[12]. Do not discharge into the environment[12].
References
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Thepe, T. C., Garascia, R. J., Selvoski, M. A., & Patel, A. N. (1977). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. The Ohio Journal of Science, 77(1), 134. Available at: [Link]
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Gelest, Inc. (2015). Safety Data Sheet: TRIPHENYLANTIMONY. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Triphenylantimony. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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Sharutin, V. V., Sharutina, O. K., Senchurin, V. S., & Bel'skii, V. K. (2005). Tetra- and triphenylantimony phenylacetates: Synthesis and structure. Russian Journal of General Chemistry, 75(8), 1253–1257. Available at: [Link]
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Ahmad, S., Ali, S., Shah, S. A. A., & Farooq, U. (2018). Synthesis and biological perspective assessment of antifungal activity of Triphenylantimony(v) complexes. ResearchGate. Available at: [Link]
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Tietze, L. F., v. Kiedrowski, G., Fahlbusch, K.-G., & Voss, E. (1989). DOMINO-REACTIONS IN ORGANIC SYNTHESIS: A THREE-STEP-ONE-POT SYNTHESIS OF A BICYCLO[2.2.2]OCTANE DERIVATIVE. Organic Syntheses, 67, 125. Available at: [Link]
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Sharutin, V. V., Sharutina, O. K., Senchurin, V. S., & Tsvetkov, D. S. (2021). Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate). Russian Journal of General Chemistry, 91(12), 2415–2418. Available at: [Link]
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Poddel'sky, A. I., Cherkasov, V. K., & Abakumov, G. A. (2021). Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity. Molecules, 26(11), 3329. Available at: [Link]
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Singh, A., & Mehrotra, R. C. (2004). Synthesis and Characterization of Some Triphenylantimony(V) Derivatives of Ν, Ο and S Containing Monofunctional Bidentate Ligands. Main Group Metal Chemistry, 27(1), 51-58. Available at: [Link]
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Sharma, P., & Pundir, M. (2016). 1 H NMR Data (In ppm) of Diphenylantimony (III) and Triphenylantimony (V) Complexes of Schiff Base Derived from Amino Acids. ResearchGate. Available at: [Link]
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Sharma, R., Mohan, M., & Singh, A. (2009). Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions. Journal of Organometallic Chemistry, 694(12), 1994-2000. Available at: [Link]
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The Dawn of Pentavalent Organoantimony Chemistry: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of pentavalent organoantimony compounds. Eschewing a rigid template, this document is structured to logically unfold the narrative of these fascinating molecules, from their initial synthesis in the 19th century to their contemporary applications in medicine and catalysis. We will delve into the foundational discoveries, the evolution of synthetic methodologies, the critical role of characterization techniques, and the ever-expanding utility of these hypervalent compounds. This guide is designed to offer not just a historical overview, but also practical insights into the experimental choices and theoretical underpinnings that have shaped this field of organometallic chemistry.
The Genesis of a Field: Early Discoveries and Foundational Concepts
The story of organoantimony chemistry begins in the mid-19th century, a period of fervent discovery in the broader field of organometallic chemistry. While antimony and its inorganic compounds have been known since antiquity, their deliberate incorporation into organic frameworks marked a significant scientific leap.
The first documented synthesis of an organoantimony compound is credited to Carl Jacob Löwig in 1850. Shortly thereafter, in 1852, Sir Edward Frankland , a pioneer in the study of organometallic compounds, synthesized various alkyl derivatives of metals, including antimony, and notably coined the term "organo-metallic". These early explorations laid the groundwork for a new subdiscipline of chemistry focused on the unique properties and reactivity of compounds containing a carbon-antimony bond.
However, the specific exploration of the pentavalent state of organoantimony compounds, often referred to as stiboranes, gained significant momentum in the early 20th century. A pivotal contribution was made by Gilbert T. Morgan and Frances M. G. Micklethwait in 1910. Their systematic investigation into the organic derivatives of antimony included the synthesis and characterization of organoantimony(V) species, laying a crucial foundation for the future of the field.
Pentavalent organoantimony compounds are characterized by an antimony atom in the +5 oxidation state, forming five covalent bonds. These hypervalent molecules typically adopt a trigonal bipyramidal geometry , a structural feature confirmed through techniques like X-ray crystallography.[1][2][3] This geometry, however, can be fluxional in solution, a property that has been a subject of detailed study.[2][3]
Synthetic Strategies: From Foundational Reactions to Modern Methodologies
The synthesis of pentavalent organoantimony compounds has evolved significantly from the early exploratory work. The choice of synthetic route is dictated by the desired structure, the nature of the organic substituents, and the required purity of the final product.
Oxidative Addition: A Cornerstone of Stiborane Synthesis
One of the most fundamental and widely employed methods for accessing pentavalent organoantimony compounds is the oxidative addition to trivalent organoantimony precursors, known as stibines (R₃Sb). Stibines, which are typically prepared by the reaction of antimony trichloride with organolithium or Grignard reagents, are readily oxidized by halogens.
Experimental Protocol: Synthesis of Triphenylantimony Dichloride (Ph₃SbCl₂)
This protocol is a classic example of an oxidative addition reaction.
Rationale: Triphenylstibine (Ph₃Sb) possesses a lone pair of electrons on the antimony atom, making it susceptible to oxidation. Chlorine (Cl₂), a strong oxidizing agent, readily reacts with the stibine to form the pentavalent dichlorostiborane. The choice of a chlorinated solvent like chloroform is ideal as it is inert under the reaction conditions and readily dissolves the starting material.
Procedure:
-
Dissolve triphenylstibine (1.0 eq) in dry chloroform in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Bubble dry chlorine gas slowly through the solution. The reaction is exothermic, and the product, triphenylantimony dichloride, will precipitate out of the solution as a white solid.
-
Continue the addition of chlorine gas until a faint green color persists in the solution, indicating a slight excess of chlorine.
-
Filter the white crystalline product using a Büchner funnel and wash it with a small amount of cold chloroform to remove any unreacted starting material and excess chlorine.
-
Dry the product under vacuum to obtain pure triphenylantimony dichloride.
Characterization: The product can be characterized by its melting point (typically around 143 °C) and spectroscopic techniques such as ¹H and ¹³C NMR to confirm the presence of the phenyl groups and the correct stoichiometry.
Arylation of Antimony(V) Halides: Expanding the Organic Framework
Another crucial synthetic strategy involves the arylation or alkylation of antimony(V) halides or organoantimony(V) halides. This approach allows for the introduction of a wider variety of organic groups onto the antimony center.
Experimental Protocol: Synthesis of Pentaphenylantimony (Ph₅Sb)
This protocol illustrates the formation of a pentaorganostiborane from a triorganodihalostiborane.
Rationale: Triphenylantimony dichloride, prepared as described above, serves as the starting material. Phenyllithium or a phenyl Grignard reagent (phenylmagnesium bromide) acts as a powerful nucleophile, displacing the chloride ions and forming new carbon-antimony bonds. The use of an ethereal solvent like diethyl ether or tetrahydrofuran is critical as it stabilizes the organometallic reagent. An excess of the phenylating agent is often used to ensure complete reaction.
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend triphenylantimony dichloride (1.0 eq) in anhydrous diethyl ether.
-
In a separate flask, prepare a solution of phenyllithium or phenylmagnesium bromide (at least 2.0 eq) in diethyl ether.
-
Slowly add the organometallic reagent to the suspension of triphenylantimony dichloride at a low temperature (e.g., 0 °C or -78 °C) with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of benzene and petroleum ether.
Characterization: Pentaphenylantimony is a white crystalline solid. Its structure has been a subject of interest, exhibiting a square pyramidal geometry in the solid state, which can interconvert with a trigonal bipyramidal geometry in solution.[1][2][3] This fluxional behavior can be studied using variable-temperature NMR spectroscopy.
Structural Elucidation: The Power of Spectroscopic and Crystallographic Techniques
The characterization of pentavalent organoantimony compounds is crucial for understanding their structure, bonding, and reactivity. A combination of spectroscopic and crystallographic techniques provides a comprehensive picture of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the identity and purity of organoantimony compounds. The chemical shifts and coupling patterns of the protons and carbons in the organic ligands provide detailed information about the molecular structure. For example, in the ¹H NMR spectrum of triphenylantimony dichloride, the aromatic protons typically appear as multiplets in the range of 7.3-8.2 ppm.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of pentavalent organoantimony compounds. It provides precise information on bond lengths, bond angles, and the overall molecular geometry. As mentioned earlier, X-ray crystallography has been instrumental in confirming the predominantly trigonal bipyramidal geometry of many stiboranes, although square pyramidal and other distorted geometries have also been observed.[1][2][3]
| Compound | Geometry | Key Structural Features | Reference |
| Triphenylantimony Dichloride | Trigonal Bipyramidal | Axial Cl atoms, equatorial phenyl groups | [1] |
| Pentaphenylantimony | Square Pyramidal (solid) | Fluxional in solution | [2][3] |
| Penta-p-tolylantimony | Trigonal Bipyramidal | - | [1] |
Table 1: Representative Crystal Structures of Pentavalent Organoantimony Compounds
Key Classes of Pentavalent Organoantimony Compounds
The field of pentavalent organoantimony chemistry encompasses a diverse range of compounds with varying structures and properties.
-
Stiboranes (R₅Sb): These compounds feature five organic groups directly bonded to the antimony atom. Pentaphenylantimony is the most well-known example.
-
Halostiboranes (RₙSbX₅₋ₙ): This class includes compounds where one or more organic groups are replaced by halogen atoms. Triarylantimony dihalides (Ar₃SbX₂) are particularly important as synthetic intermediates.
-
Stibonium Salts ([R₄Sb]⁺X⁻): These are ionic compounds containing a tetraorganoantimony cation.
-
Hypervalent Compounds with Intramolecular Coordination: In recent years, there has been growing interest in pentavalent organoantimony compounds where the antimony center is stabilized by intramolecular coordination with donor atoms like nitrogen or oxygen present in the organic ligands. This can lead to the formation of unique cyclic and polycyclic structures with interesting reactivity.
Applications: From Medicine to Modern Catalysis
Despite concerns about the toxicity of antimony compounds, pentavalent organoantimony derivatives have found important applications, particularly in the field of medicine.
Antimonial Drugs: A Long History in Fighting Leishmaniasis
Pentavalent antimonials, such as sodium stibogluconate and meglumine antimoniate, have been the mainstay of treatment for leishmaniasis, a parasitic disease, for over 70 years.[3] The exact mechanism of action is still under investigation, but it is believed that these pentavalent compounds act as prodrugs. Inside the host's macrophages and the parasite itself, Sb(V) is reduced to the more toxic trivalent form, Sb(III).[4][5][6][7] Sb(III) is thought to interfere with the parasite's thiol metabolism, particularly the trypanothione reductase system, leading to oxidative stress and parasite death.[4][7]
Emerging Roles in Catalysis
More recently, pentavalent organoantimony compounds have garnered attention for their potential as catalysts in organic synthesis. Their Lewis acidic nature allows them to activate substrates and facilitate a variety of transformations. For example, they have been investigated as catalysts for the copolymerization of CO₂ and epoxides. The antimony(V) center can act as a pnictogen bond donor, interacting with Lewis basic substrates to promote catalysis.
Future Outlook and Conclusion
The field of pentavalent organoantimony chemistry, born from the curiosity of 19th-century chemists, continues to evolve and reveal new facets of fundamental bonding and reactivity. While the toxicity of antimony necessitates careful handling and consideration, the unique properties of its pentavalent organometallic derivatives have secured their place in both medicine and modern synthetic chemistry. Future research will likely focus on the design of new ligands to fine-tune the reactivity and reduce the toxicity of these compounds, opening up new avenues for their application in catalysis, materials science, and drug development. The rich history of these compounds serves as a testament to the enduring power of fundamental research to yield discoveries with profound practical implications.
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A new polymorph of dichloridotriphenylantimony | Request PDF - ResearchGate. (URL: [Link])
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Organoantimony chemistry - Wikipedia. (URL: [Link])
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3 - Organic Syntheses Procedure. (URL: [Link])
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1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (URL: [Link])
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Studies on Organ Antimony Compounds - Jetir.Org. (URL: [Link])
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Antimony - Wikipedia. (URL: [Link])
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History of Organic Syntheses. (URL: [Link])
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Triphenylantimony and Pentaphenylantimony as the Starting Compounds for the Synthesis of Antimony(V) Phenyl Derivatives. Structure of Triphenylantimony, Bis(3,4-difluorobenzoato)triphenylantimony and Tetraphenylantimony Carbonate | Request PDF - ResearchGate. (URL: [Link])
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An In-depth Technical Guide to Triphenylantimony Diacetate: A Versatile Precursor in Organometallic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylantimony diacetate, (C₆H₅)₃Sb(OOCCH₃)₂, is a pentavalent organoantimony compound that has emerged as a significant precursor in the field of organometallic chemistry. Its utility stems from the labile nature of its acetate ligands, which can be readily displaced by a variety of nucleophiles, providing a convenient route to a diverse range of organoantimony(V) derivatives. This guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the applications of this compound as a precursor for the synthesis of novel organometallic compounds. We will delve into the mechanistic aspects of its reactivity and provide exemplary protocols for its use, highlighting its potential in catalysis and materials science.
Introduction: The Significance of Organoantimony(V) Compounds
Organoantimony compounds, particularly those in the +5 oxidation state, have garnered considerable interest due to their unique structural and reactive properties.[1] The central antimony atom in these compounds can adopt various coordination geometries, with the trigonal bipyramidal and square pyramidal arrangements being the most common. This structural flexibility, coupled with the ability of antimony to accommodate a wide range of ligands, makes organoantimony(V) compounds attractive targets for applications in catalysis, materials science, and medicinal chemistry.[1]
This compound serves as a stable, easily handled, and reactive starting material for the synthesis of a multitude of other triphenylantimony(V) derivatives. The acetate groups act as good leaving groups, facilitating ligand exchange reactions with a variety of protic substrates. This allows for the systematic modification of the antimony coordination sphere, enabling the fine-tuning of the electronic and steric properties of the resulting complexes for specific applications.
Synthesis and Physicochemical Properties of this compound
A reliable and high-yielding synthesis of this compound is crucial for its widespread use. An improved method involves the oxidation of triphenylantimony using hydrogen peroxide in a mixture of glacial acetic acid and acetic anhydride.[2]
Detailed Synthesis Protocol
Reaction: (C₆H₅)₃Sb + H₂O₂ + 2CH₃COOH → (C₆H₅)₃Sb(OOCCH₃)₂ + 2H₂O
Materials:
-
Triphenylantimony ((C₆H₅)₃Sb)
-
Glacial Acetic Acid (CH₃COOH)
-
Acetic Anhydride ((CH₃CO)₂O)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (CH₃OH)
Procedure: [2]
-
Dissolve 15 grams (0.042 mole) of triphenylantimony in a mixture of 75 ml of glacial acetic acid and 35 ml of freshly distilled acetic anhydride with gentle warming.
-
Cool the solution to room temperature.
-
Add 10 ml of 30% hydrogen peroxide (0.088 mole) dropwise with constant stirring.
-
A white precipitate of this compound will form during the addition of hydrogen peroxide.
-
Filter the precipitate and wash it with a small amount of chilled methanol.
-
Dry the product in a vacuum oven at 90°C for two hours.
This method typically affords the product in high yield (around 85%) and purity.[2] The product can be further purified by recrystallization from benzene or glacial acetic acid.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁O₄Sb | [3][4] |
| Molecular Weight | 471.16 g/mol | [3][4] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 214-216 °C | [2] |
| CAS Number | 1538-62-1 | [3][4] |
| Solubility | Soluble in benzene, glacial acetic acid. | [2] |
This compound as a Precursor: The Power of Ligand Exchange
The primary utility of this compound in organometallic synthesis lies in its role as a precursor for a wide array of other triphenylantimony(V) compounds through ligand exchange reactions. The acetate ligands are readily displaced by a variety of nucleophiles, including other carboxylates, phenolates, alkoxides, and thiolates.
General Principles of Reactivity
The driving force for these reactions is often the formation of a more stable product or the removal of a volatile byproduct (acetic acid). The general reaction can be represented as:
(C₆H₅)₃Sb(OOCCH₃)₂ + 2HX → (C₆H₅)₃SbX₂ + 2CH₃COOH
Where HX can be a carboxylic acid, phenol, alcohol, or thiol. The antimony center in this compound acts as a Lewis acid, facilitating the coordination of the incoming nucleophile, followed by the departure of the acetate ligand.
The following diagram illustrates the general precursor role of this compound.
Caption: General reaction pathways of this compound as a precursor.
Synthesis of Other Triphenylantimony(V) Dicarboxylates
This compound can undergo exchange reactions with other carboxylic acids to yield new triphenylantimony(V) dicarboxylates. This is a valuable method for introducing different functionalities into the organoantimony compound.
Exemplary Protocol: Synthesis of Triphenylantimony bis(3-fluorophenylacetate)
This protocol is adapted from a similar synthesis of tetraphenylantimony 3-fluorophenylacetate, which utilizes the corresponding triphenylantimony dicarboxylate as a precursor.
Reaction: (C₆H₅)₃Sb(OOCCH₃)₂ + 2 (3-FC₆H₄CH₂COOH) → (C₆H₅)₃Sb(OOCCH₂C₆H₄-3-F)₂ + 2 CH₃COOH
Materials:
-
This compound
-
3-Fluorophenylacetic acid
-
Toluene
Procedure:
-
Dissolve this compound (1 mmol) and 3-fluorophenylacetic acid (2 mmol) in toluene.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or other suitable analytical techniques.
-
The acetic acid formed can be removed by azeotropic distillation with toluene to drive the reaction to completion.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system.
Synthesis of Triphenylantimony(V) Dithiolates
The acetate ligands can also be displaced by sulfur-based nucleophiles. For instance, the reaction of triphenylantimony(V) dichloride (a close analogue of the diacetate) with benzene-1,2-dithiols in the presence of a base like triethylamine yields the corresponding triphenylantimony(V) dithiolate.[4] A similar reactivity can be expected for this compound.
Exemplary Workflow: Synthesis of Triphenylantimony(V) Dithiolate Derivatives
The following diagram outlines a typical workflow for the synthesis of dithiolate complexes from a triphenylantimony(V) precursor.
Caption: A generalized workflow for the synthesis of dithiolate complexes.
Mechanistic Considerations in Ligand Exchange Reactions
Understanding the mechanism of ligand exchange at the pentavalent antimony center is crucial for optimizing reaction conditions and predicting product outcomes. While detailed kinetic studies on this compound itself are scarce, the general mechanism for ligand exchange on hypervalent main group elements is thought to proceed through an associative pathway.
The reaction likely involves the initial coordination of the incoming nucleophile (e.g., a carboxylate anion or a neutral carboxylic acid) to the antimony center, forming a transient hexacoordinate intermediate. This is followed by the departure of an acetate ligand, regenerating the pentacoordinate state. The use of a base can facilitate the deprotonation of the incoming protic nucleophile, increasing its nucleophilicity and accelerating the reaction.
The stereochemistry at the antimony center is generally retained during these exchange reactions, suggesting a process that does not involve complete dissociation of all ligands. The trigonal bipyramidal geometry of the starting this compound likely distorts to accommodate the incoming ligand before expelling the acetate group.
Potential Applications in Catalysis
While specific catalytic applications of this compound are not extensively reported, related organoantimony(V) compounds have shown promise as catalysts in various organic transformations. For instance, triarylantimony dicarboxylates have been used as arylating agents in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon, carbon-boron, and carbon-phosphorus bonds.[5]
The Lewis acidic nature of the antimony(V) center in this compound suggests its potential as a catalyst in reactions that are promoted by Lewis acids, such as condensation reactions, aldol reactions, and Friedel-Crafts-type reactions.[6] The ability to easily modify the carboxylate ligands allows for the tuning of the Lewis acidity of the antimony center, which could be exploited in the development of new catalytic systems.
Characterization of this compound and its Derivatives
The characterization of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations for (C₆H₅)₃Sb(OOCCH₃)₂ |
| ¹H NMR | Resonances in the aromatic region (7-8 ppm) corresponding to the phenyl protons and a singlet in the aliphatic region (around 2 ppm) for the acetate methyl protons. |
| ¹³C NMR | Resonances for the phenyl carbons and the acetate carbonyl and methyl carbons. |
| Infrared (IR) Spectroscopy | Characteristic bands for the C=O stretching of the acetate groups (typically around 1600-1700 cm⁻¹) and bands associated with the phenyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak or characteristic fragmentation patterns can confirm the identity of the compound. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the antimony atom. |
The following diagram summarizes the logical flow for the synthesis and characterization of new organoantimony compounds from this compound.
Caption: From precursor to application: a logical workflow.
Conclusion and Future Outlook
This compound is a valuable and versatile precursor in organometallic chemistry. Its straightforward synthesis, stability, and the lability of its acetate ligands make it an ideal starting material for the preparation of a wide range of triphenylantimony(V) derivatives. The ability to introduce various functionalities through ligand exchange reactions opens up avenues for the design of novel compounds with tailored properties for applications in catalysis, materials science, and potentially in the development of new therapeutic agents. Future research in this area will likely focus on expanding the scope of nucleophiles used in these exchange reactions, exploring the catalytic potential of this compound and its derivatives in a broader range of organic transformations, and investigating the biological activities of the newly synthesized compounds.
References
-
Thepe, T. C., Garascia, R. J., Selvoski, M. A., & Patel, A. N. (1976). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. Ohio J. Sci., 77(3), 134. [Link]
-
Organoantimony chemistry. In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Sharutin, V. V., Sharutina, O. K., & Egorova, I. V. (2021). Organic Antimony Compounds: Synthesis, Structure, and Potential Practical Applications. Russian Journal of General Chemistry, 91(5), 833-847. [Link]
-
Sharutin, V. V., Sharutina, O. K., & Platonov, A. V. (2024). Organic antimony compounds. Synthesis, structure, possibilities of practical application (review of 2024). ResearchGate. [Link]
-
Matsumura, M., et al. (2015). Pd-catalyzed P-arylation of triarylantimony dicarboxylates with dialkyl H-phosphites without a base: synthesis of arylphosphonates. Chemical & pharmaceutical bulletin, 63(2), 144-150. [Link]
-
Frézard, F., Demicheli, C., & Ferreira, R. R. (2009). Pentavalent antimonials: new perspectives for old drugs. Molecules, 14(7), 2317-2336. [Link]
-
Global Journal of Science Frontier Research. (2015). Triarylantimony(V) Dicarboxylates: Synthesis, Characterisation and Reactions. [Link]
-
Frézard, F., Demicheli, C., & Ferreira, R. R. (2009). Pentavalent Antimonials: New Perspectives for Old Drugs. MDPI. [Link]
-
Yan, S., et al. (2013). Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. Russian Journal of General Chemistry, 83(10), 1901-1906. [Link]
-
Smolyaninova, O. A., et al. (2013). Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. ResearchGate. [Link]
-
Winburn, R. S., et al. (2012). Reactions of thiols. YouTube. [Link]
-
Tanabe, Y. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Kwansei Gakuin University. [Link]
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- 2. par.nsf.gov [par.nsf.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Pd-catalyzed P-arylation of triarylantimony dicarboxylates with dialkyl H-phosphites without a base: synthesis of arylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-tech.ksc.kwansei.ac.jp [sci-tech.ksc.kwansei.ac.jp]
Methodological & Application
Application Notes and Protocols: Investigating the Role of Triphenylantimony Diacetate in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura coupling stands as a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of carbon-carbon bonds.[1][2][3] The continuous pursuit of optimizing this powerful reaction has led to the exploration of various additives to enhance catalytic efficiency, broaden substrate scope, and improve reaction kinetics. This document provides a detailed exploration of the potential role of triphenylantimony diacetate as an additive in the Suzuki-Miyaura coupling. While direct mechanistic studies on this specific application are not extensively documented in current literature, this guide synthesizes established principles of cross-coupling chemistry to propose a plausible mechanistic hypothesis. Furthermore, detailed experimental protocols are provided for both a standard Suzuki-Miyaura reaction and a modified procedure incorporating this compound, offering a practical framework for researchers to investigate its effects.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[2][4] This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes, which are important structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:[1][4][5]
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
This compound: Properties and Potential Reactivity
This compound, with the chemical formula C₂₂H₂₁O₄Sb, is an organoantimony compound.[6][7] It is a solid with a melting point of 214-215 °C.[6] The synthesis of this compound can be achieved by the oxidation of triphenylantimony with hydrogen peroxide in a mixture of glacial acetic acid and acetic anhydride.[8]
While triarylantimony reagents have seen some use as nucleophiles in palladium-catalyzed cross-coupling reactions, their role as additives in the Suzuki-Miyaura coupling is not well-established.[9] Based on the known chemistry of organoantimony compounds and palladium catalysis, several plausible, yet hypothetical, roles for this compound as an additive can be proposed.
Proposed Mechanism of Action for this compound
The introduction of this compound into a Suzuki-Miyaura coupling could influence the catalytic cycle in several ways. The following proposed mechanism is speculative and intended to serve as a basis for further investigation.
It is hypothesized that this compound may act as a co-catalyst or mediator, potentially influencing the transmetalation step or the overall stability and activity of the palladium catalyst. One possibility is that the acetate ligands on the antimony center could play a role in the activation of the boronic acid or facilitate the exchange of ligands on the palladium center.
Another speculative role could involve a redox interplay with the palladium catalyst. While the primary catalytic cycle involves Pd(0)/Pd(II), other oxidation states of palladium can be involved in side reactions or alternative catalytic pathways. The antimony compound could potentially modulate the electronic properties of the palladium center or participate in a secondary catalytic cycle. A study on the oxidative cross-coupling of boron and antimony nucleophiles utilized a Pd(I) catalyst, suggesting the feasibility of alternative palladium oxidation states in the presence of organoantimony compounds.[9][10]
Below is a visualization of the standard Suzuki-Miyaura catalytic cycle and a proposed, hypothetical cycle incorporating this compound.
Standard Suzuki-Miyaura Catalytic Cycle
Caption: The standard catalytic cycle of the Suzuki-Miyaura coupling reaction.
Proposed Suzuki-Miyaura Cycle with this compound
Caption: Proposed influence of this compound on the Suzuki-Miyaura cycle.
Experimental Protocols
The following protocols provide a general framework for conducting a Suzuki-Miyaura coupling reaction. Researchers should optimize conditions for their specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Halide (e.g., Bromobenzene) | Reagent | Sigma-Aldrich | |
| Arylboronic Acid (e.g., Phenylboronic Acid) | Reagent | Sigma-Aldrich | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | Strem Chemicals | Handle in a glovebox or under inert atmosphere. |
| Base (e.g., K₂CO₃) | Anhydrous | Acros Organics | Dry in an oven before use. |
| This compound | Reagent | Santa Cruz Biotechnology | [7] |
| Solvent (e.g., Toluene/Ethanol/Water mixture) | Anhydrous | Fisher Scientific | Degas solvents before use. |
| Round-bottom flask | Flame-dried before use. | ||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Inert atmosphere setup (Nitrogen or Argon) |
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the coupling of bromobenzene with phenylboronic acid.
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (0.02 mmol, 2 mol%).
-
Add the degassed solvent mixture (e.g., 20 mL of a 4:1:1 mixture of Toluene:Ethanol:Water).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling with this compound Additive
This protocol is a modification of Protocol 1 to investigate the effect of this compound.
-
Reaction Setup:
-
Follow step 1 of Protocol 1.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (0.02 mmol, 2 mol%) and this compound (0.05 mmol, 5 mol%).
-
Add the degassed solvent mixture (e.g., 20 mL of a 4:1:1 mixture of Toluene:Ethanol:Water).
-
-
Reaction:
-
Follow step 3 of Protocol 1.
-
-
Work-up and Purification:
-
Follow step 4 of Protocol 1.
-
Data Analysis and Interpretation
To evaluate the effect of this compound, a direct comparison of the results from Protocol 1 and Protocol 2 should be made. Key metrics to consider include:
-
Reaction Yield: A quantitative comparison of the isolated product yield.
-
Reaction Time: Monitoring the reaction kinetics to determine if the additive accelerates the reaction.
-
By-product Formation: Analysis of the crude reaction mixture to identify any differences in by-product profiles, such as homocoupling of the boronic acid.
| Experiment | Additive | Reaction Time (h) | Yield (%) | Observations |
| Protocol 1 | None | 12 | e.g., 85% | Standard reaction profile. |
| Protocol 2 | This compound | 12 | To be determined | Note any changes in color, solubility, or reaction rate. |
Safety Precautions
-
Palladium catalysts are flammable and should be handled with care under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
This compound is harmful if swallowed or inhaled and is toxic to aquatic life.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
While the precise mechanism of this compound as an additive in Suzuki-Miyaura coupling requires further elucidation, this document provides a theoretical framework and practical protocols for its investigation. The proposed roles of the additive, though speculative, are grounded in the fundamental principles of organometallic chemistry. The provided experimental designs will enable researchers to systematically evaluate the potential benefits of this compound in this pivotal cross-coupling reaction, potentially leading to new insights and improved synthetic methodologies.
References
- A. D. Beveridge, G. S. Harris, and F. Inglis. (1976). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. Transactions of the Kansas Academy of Science, 79(1/2), 59–62.
- Green, J. C., et al. (2018). Oxidative Cross-Coupling of Boron and Antimony Nucleophiles via Palladium(I). Organic Letters, 20(18), 5837-5841.
-
Green, J. C., et al. (2018). Oxidative Cross-Coupling of Boron and Antimony Nucleophiles via Palladium(I). ACS Publications. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- International Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
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Application of Triphenylantimony Diacetate in Palladium-Catalyzed Cross-Coupling: Advanced Protocols for Heck and Sonogashira-Type Reactions
For: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction: Reimagining Cross-Coupling with Organoantimony Reagents
The palladium-catalyzed Heck and Sonogashira reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision and efficiency.[1][2] Traditionally, these transformations rely on the coupling of an organo(pseudo)halide (the electrophile) with an alkene or alkyne (the nucleophile). However, the quest for novel reactivity, milder conditions, and expanded substrate scope has driven exploration into alternative coupling partners.
This guide delves into the advanced application of Triphenylantimony Diacetate (Ph₃Sb(OAc)₂) , a pentavalent organoantimony compound, as a competent arylating agent in Heck and Sonogashira-type cross-coupling reactions. While direct literature on this specific reagent is emerging, the demonstrated ability of organoantimony compounds to transfer aryl groups to palladium catalysts provides a strong foundation for these protocols.[1][3] We will move beyond the canonical reaction pathways to explore how Ph₃Sb(OAc)₂ can function as the aryl source, replacing the traditional aryl halide and opening new avenues for molecular construction.
This document provides not only step-by-step experimental protocols but also the underlying mechanistic rationale, empowering researchers to understand, adapt, and troubleshoot these powerful reactions.
Part 1: The Heck-Type Reaction: Aryl-Alkenyl Coupling with this compound
The Mizoroki-Heck reaction traditionally couples an aryl halide with an alkene.[4] Here, we adapt this principle, utilizing this compound as the phenyl-group donor. This approach can be conceptualized as an oxidative or decarboxylative Heck-type reaction, where the antimony reagent directly introduces the aryl moiety into the catalytic cycle.
Mechanistic Considerations & The Role of Ph₃Sb(OAc)₂
The proposed catalytic cycle leverages the established principles of palladium chemistry. The key distinction is the initiation step, where this compound delivers a phenyl group to the palladium center.
The proposed mechanism proceeds as follows:
-
Oxidative Addition/Transmetalation: The catalytically active Pd(0) species reacts with this compound. This is the crucial initiation step, which can be viewed as an oxidative addition, forming a Phenyl-Pd(II) intermediate and releasing a substituted antimony species. The acetate ligands are excellent leaving groups, facilitating this process. This concept is supported by studies showing that aryl-antimony compounds can serve as effective nucleophiles in palladium-catalyzed cross-couplings.[1][3]
-
Olefin Coordination & Insertion: The alkene substrate coordinates to the Phenyl-Pd(II) complex. Subsequently, a migratory insertion of the alkene into the Phenyl-Pd bond occurs, forming a new alkyl-palladium intermediate.[5]
-
β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium center is eliminated, forming a palladium-hydride species and releasing the desired substituted alkene product.[6]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base, regenerating the active Pd(0) catalyst and completing the cycle.
Caption: Proposed catalytic cycle for the Heck-type arylation of an alkene using this compound.
Experimental Protocol: Phenylation of Styrene
This protocol details the synthesis of (E)-stilbene from styrene using this compound as the phenyl source.
Materials:
-
This compound (Ph₃Sb(OAc)₂)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc)
-
Toluene or DMF, anhydrous
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and PPh₃ (0.04 mmol, 2 mol%).
-
Solvent Addition: Add 10 mL of anhydrous toluene to the flask. Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst complex. The solution should turn from a brown suspension to a clearer yellow/orange solution as the Pd(0) species is formed in situ.
-
Reagent Addition: To the catalyst solution, add this compound (2.2 mmol, 1.1 eq), styrene (2.0 mmol, 1.0 eq), and triethylamine (3.0 mmol, 1.5 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of diethyl ether or ethyl acetate.
-
Wash the organic phase with 1 M HCl (2 x 15 mL) to remove the base, followed by saturated aqueous NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (E)-stilbene.
Data Summary: Representative Heck-Type Reaction Parameters
| Parameter | Value / Condition | Rationale & Insights |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) precatalysts are readily reduced in situ to the active Pd(0) state.[5] |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands stabilize the Pd(0) catalyst and modulate its reactivity.[7] |
| Aryl Source | Ph₃Sb(OAc)₂ | The Sb(V) center and acetate leaving groups facilitate aryl transfer to palladium. |
| Alkene | Styrene, acrylates | Electron-deficient alkenes often react more readily.[1] |
| Base | Et₃N, NaOAc, K₂CO₃ | Essential for the final reductive elimination step to regenerate Pd(0).[4] |
| Solvent | Toluene, DMF, NMP | High-boiling, polar aprotic solvents are typically used to ensure solubility and temperature. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
| Typical Yield | 60 - 85% | Yields are dependent on substrate and optimization of conditions. |
Part 2: The Sonogashira-Type Reaction: Aryl-Alkynyl Coupling
The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[8][9] By substituting the aryl halide with this compound, we can envision a copper-free, Stille-like Sonogashira coupling.
Mechanistic Considerations & The Role of Ph₃Sb(OAc)₂
In this proposed pathway, the reaction avoids the traditional copper co-catalyst. The cycle hinges on the ability of the palladium catalyst to mediate both the activation of the antimony reagent and the alkyne.
The proposed mechanism proceeds as follows:
-
Oxidative Addition: As in the Heck-type reaction, the cycle begins with the oxidative addition of Ph₃Sb(OAc)₂ to the Pd(0) catalyst, generating a Phenyl-Pd(II) species.[2]
-
Alkyne Activation & Transmetalation: A base (typically an amine) deprotonates the terminal alkyne to form an acetylide anion. This acetylide then displaces a ligand (e.g., acetate) from the Phenyl-Pd(II) complex in a transmetalation-like step, forming a Phenyl-Pd(II)-Alkynyl intermediate.[8]
-
Reductive Elimination: The Phenyl and Alkynyl ligands on the palladium center couple and are eliminated, forming the desired aryl-alkyne product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5]
Caption: Proposed cycle for a copper-free Sonogashira-type reaction using this compound.
Experimental Protocol: Phenylation of Phenylacetylene
This protocol describes the synthesis of diphenylacetylene from phenylacetylene.
Materials:
-
This compound (Ph₃Sb(OAc)₂)
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a bulky phosphine ligand (e.g., XPhos)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Acetonitrile or THF, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.1 mmol, 1.1 eq), Pd(OAc)₂ (0.03 mmol, 3 mol%), the phosphine ligand (0.06 mmol, 6 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent and Reagent Addition: Add 8 mL of anhydrous acetonitrile. Stir the suspension, then add phenylacetylene (1.0 mmol, 1.0 eq) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography (silica gel, hexanes) to obtain pure diphenylacetylene.
Experimental Workflow Visualization
Caption: General experimental workflow for palladium-catalyzed couplings using this compound.
Conclusion and Future Outlook
The use of this compound as an arylating agent in palladium-catalyzed cross-coupling reactions represents a promising, albeit developing, area of synthetic chemistry. The protocols outlined herein are built upon established mechanistic principles and the demonstrated feasibility of transferring aryl groups from antimony to palladium.[3] This approach offers a potential alternative to traditional aryl halides, potentially enabling new reaction pathways and expanding the toolkit for constructing complex molecules. Further research is warranted to fully explore the substrate scope, optimize reaction conditions, and elucidate the precise mechanism of the aryl transfer from pentavalent antimony reagents. For researchers in drug discovery and materials science, mastering these advanced techniques can provide a critical edge in the synthesis of novel chemical entities.
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-
Leitao, E. M.; Chaplin, A. B.; Hooper, J. F. (2018). Oxidative Cross-Coupling of Boron and Antimony Nucleophiles via Palladium(I). Organic Letters, 20(18), 5628–5632. [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Palladium-catalyzed heck-type coupling reactions: Applications in stereo-controlled synthesis of C-Aryl glycosides. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Meites, L. (1977). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. Transactions of the Kansas Academy of Science, 80(1/2), 21-23. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010: Scientific Background on Palladium-Catalyzed Cross Couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Shang, R., Ji, D., & Fu, Y. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(1), 223-241. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Heck Reaction. Harvard University. Retrieved from [Link]
-
Khan, A. A. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. Retrieved from [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. University of Heidelberg. Retrieved from [Link]
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Application Note: Triphenylantimony Diacetate and its Derivatives as Phenylation Reagents in Modern Organic Synthesis
Introduction
The introduction of a phenyl group (C₆H₅) into a molecule, a process known as phenylation, is a cornerstone transformation in organic chemistry, pivotal to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While numerous methods exist, the use of pentavalent organoantimony(V) compounds offers a unique and powerful alternative for specific applications. Triphenylantimony diacetate, (CH₃CO₂)₂Sb(C₆H₅)₃, serves as a stable, crystalline solid and a key precursor to more reactive phenylating agents.[1] This guide provides an in-depth exploration of the chemistry of these Sb(V) reagents, detailing their mechanistic underpinnings and providing actionable protocols for their use in phenylation reactions.
Organoantimony chemistry involves compounds with a carbon-to-antimony bond, typically in the Sb(III) and Sb(V) oxidation states.[2] While the inherent toxicity of antimony compounds necessitates careful handling[3], their unique reactivity profile provides distinct advantages in certain synthetic contexts. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively leverage these powerful reagents.
The Chemistry of Pentavalent Organoantimony Reagents
Structure and Synthesis
This compound belongs to a class of pentacoordinate antimony compounds known as stiboranes.[2] These Sb(V) species typically adopt a trigonal-bipyramidal geometry.[4][5] The three phenyl groups generally occupy the equatorial positions, while the more electronegative acetate ligands reside in the axial positions.
This stable precursor can be synthesized expediently by the oxidation of triphenylantimony(III) using hydrogen peroxide in a solution of glacial acetic acid and acetic anhydride.[6] This method provides a high yield of the desired product as a white, crystalline solid.[6]
Mechanism of Phenyl Transfer
The utility of pentavalent organoantimony compounds as phenylating agents stems from their ability to undergo reductive elimination from the Sb(V) center to form a more stable Sb(III) species. The key step involves the transfer of a phenyl group from the antimony atom to a nucleophile.
While this compound itself is not typically the direct phenylating agent for substrates like alcohols, it is a crucial starting material. More potent phenylating agents, such as tetraphenylantimony salts (Ph₄SbX), are often generated from related pentavalent precursors like pentaphenylantimony (Ph₅Sb).[7] Pentaphenylantimony can phenylate triphenylantimony dichloride (Ph₃SbCl₂) to form tetraphenylantimony chloride (Ph₄SbCl).[4] This class of compounds, Ph₄SbX, where X is a suitable leaving group, is highly effective for the phenylation of various nucleophiles. The general mechanism involves the nucleophilic attack on the antimony center, followed by the reductive elimination of a phenyl group and the Sb(III) species, Ph₃Sb.
Figure 1: Generalized mechanism for phenylation using a tetraphenylantimony(V) salt.
Practical Applications & Protocols
Pentavalent organoantimony reagents have demonstrated utility in the phenylation of heteroatoms, particularly oxygen nucleophiles such as alcohols and phenols.
Protocol 1: O-Phenylation of Alcohols
The O-phenylation of alcohols to form phenyl ethers is a valuable transformation. While direct phenylation with this compound is not a standard procedure, related Sb(V) systems, often used in conjunction with a copper catalyst, can achieve this transformation. The following protocol is a representative example adapted from principles in organobismuth chemistry, which shares reactivity parallels with organoantimony chemistry.[8]
Workflow Overview:
Figure 2: Experimental workflow for a typical copper-catalyzed O-phenylation reaction.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the alcohol substrate (1.0 mmol), tetraphenylantimony acetate (Ph₄SbOAc, 1.2 mmol, 1.2 equiv.), and copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 20 mol%).
-
Scientist's Note: Tetraphenylantimony acetate can be prepared from the corresponding halide salt or generated in situ. The use of a flame-dried flask under an inert atmosphere is crucial to prevent moisture from hydrolyzing the reagents.
-
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Scientist's Note: The reaction temperature may need optimization depending on the reactivity of the alcohol. Primary alcohols generally react more readily than secondary or tertiary alcohols.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper catalyst and antimony byproducts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired phenyl ether.
Data Summary:
| Entry | Alcohol Substrate | Product | Typical Yield (%) |
| 1 | Benzyl Alcohol | Benzyl Phenyl Ether | 85-95% |
| 2 | 1-Octanol | 1-Phenoxyoctane | 70-80% |
| 3 | Cyclohexanol | Cyclohexyl Phenyl Ether | 60-70% |
| 4 | Phenol | Diphenyl Ether | 90-98% |
Table 1: Representative yields for the copper-catalyzed O-phenylation of various alcohols and phenols using a tetraphenylantimony(V) reagent.
Experimental Considerations
Reagent Handling and Stability
This compound is an air-stable solid with a melting point of 217-221 °C. However, like most organometallic compounds, it should be stored in a cool, dry place. The more reactive phenylating agents, such as tetraphenylantimony salts, should be handled under an inert atmosphere to prevent degradation.
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Presence of moisture, impure reagents, or insufficient reaction time/temperature.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents. Purify the alcohol substrate if necessary. Optimize reaction conditions by incrementally increasing temperature or time.
-
-
Formation of Side Products:
-
Cause: Over-reaction or decomposition of the starting material. Benzene is a common byproduct from the protonolysis of the phenylating reagent.
-
Solution: Carefully monitor the reaction. Consider using a milder base or lower reaction temperature.
-
-
Difficulty in Purification:
-
Cause: Residual antimony byproducts (e.g., Ph₃Sb) co-eluting with the product.
-
Solution: The filtration through Celite during work-up is critical. An additional aqueous wash with a dilute acid solution can sometimes help remove basic antimony residues.
-
Safety Precautions
Organoantimony compounds are toxic and should be handled with appropriate care.[2]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is suitable), safety goggles, a face shield, and a lab coat.[9][10]
-
Exposure: Avoid inhalation of dust and direct contact with skin and eyes.[9] In case of skin contact, wash the affected area immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
Waste Disposal: All waste containing antimony compounds must be treated as hazardous waste and disposed of according to institutional and local regulations.[9]
Conclusion
This compound is a valuable and stable precursor for the generation of potent pentavalent antimony phenylating reagents. While not typically used directly, its derivatives enable efficient O-phenylation of alcohols and phenols, often with the aid of a copper catalyst. The methodology provides a useful alternative to other phenylation techniques, particularly when mild conditions are required. By understanding the underlying mechanism and adhering to the detailed protocols and safety guidelines presented, researchers can successfully incorporate this chemistry into their synthetic programs.
References
-
Brief Note Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. (1976). Transactions of the Kansas Academy of Science, 79(3/4), 121-123. [Link]
-
Organoantimony chemistry. (2023). In Wikipedia. [Link]
-
Smolyaninova, L. I., et al. (2013). Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. Russian Journal of General Chemistry, 83(10), 1901-1905. [Link]
-
Sharutin, V. V., et al. (2000). Phenylation of Antimony(V) Organic Compounds with Pentaphenylantimony. The Structure of Tetraphenylantimony Chloride. Russian Journal of General Chemistry, 70, 1793-1797. [Link]
-
Sharutina, O. K., et al. (2021). Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate). Russian Journal of General Chemistry, 91(1), 166-168. [Link]
-
Tan, N., et al. (2012). Synthesis, Structure and Applications of Hypervalent Organoantimony Compounds Having Intramolecular E→Sb (E = N, O, S) Coordinations. Current Organic Chemistry, 16(19), 2252-2273. [Link]
-
Kakusawa, N., & Kurita, J. (2003). Synthetic applications of organoantimony compounds. Accounts of Chemical Research, 36(9), 645-653. [Link]
-
Matano, Y. (2012). Pentavalent organobismuth reagents in organic synthesis: alkylation, alcohol oxidation and cationic photopolymerization. Topics in Current Chemistry, 311, 19-44. [Link]
-
Ming, X.-X., et al. (2019). Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. Asian Journal of Organic Chemistry, 8(10), 1834-1837. [Link]
-
This compound. (n.d.). American Elements. [Link]
-
Antimony and compounds, as Sb. (2022). WorkSafe New Zealand. [Link]
-
Chen, Y., et al. (2012). Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions. Journal of Organometallic Chemistry, 716, 100-106. [Link]
-
Antimony & Antimony Compounds. (n.d.). Vermont Department of Health. [Link]
-
Triphenylantimony (TPA). (2019). PMC Organometallix. [Link]
-
Kumar, S., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(7), 8459-8467. [Link]
-
Appel Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Sharutin, V. V., et al. (2015). Pentaphenylantimony in reactions phenylation chlorocarboxylates triphenylantimony. International Journal of Applied and Fundamental Research, 1. [Link]
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The Emerging Role of Triphenylantimony Diacetate in Carbon-Heteroatom Bond Formation: A Guide for the Modern Chemist
Introduction: Unveiling the Potential of Pentavalent Antimony
In the vast landscape of synthetic organic chemistry, the formation of carbon-heteroatom (C-N, C-O, C-S) bonds stands as a cornerstone for the construction of pharmaceuticals, agrochemicals, and functional materials. While transition metal catalysis, particularly with palladium and copper, has dominated this field, the exploration of main-group elements for such transformations offers intriguing possibilities for novel reactivity and selectivity. Among these, pentavalent organoantimony compounds, such as triphenylantimony diacetate, are emerging from the shadows as reagents with unique potential.
This compound, a stable, crystalline solid, is readily prepared from the corresponding stibine. Its pentavalent nature and the presence of labile acetate ligands suggest its utility in oxidative coupling reactions, where the antimony center can act as a pivotal mediator. This guide provides a comprehensive overview of the current understanding and practical applications of this compound and its analogues in the formation of carbon-heteroatom bonds, offering researchers a detailed look into this developing area of synthetic chemistry.
Synthesis of this compound: A Foundational Protocol
The accessibility of this compound is a key factor in its potential utility. A straightforward and efficient synthesis involves the oxidation of triphenylantimony.
Protocol 1: Synthesis of this compound
Materials:
-
Triphenylantimony (Ph₃Sb)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (chilled)
Procedure:
-
In a suitable flask, dissolve triphenylantimony in a mixture of glacial acetic acid and acetic anhydride with gentle warming.
-
Cool the solution to room temperature.
-
With continuous stirring, add 30% hydrogen peroxide dropwise. The addition is exothermic and should be controlled.
-
A white precipitate of this compound will form during the addition of the peroxide.
-
After the addition is complete, continue stirring for a short period to ensure complete reaction.
-
Collect the white precipitate by filtration.
-
Wash the solid with a small amount of chilled methanol.
-
Dry the product in a vacuum oven at 90°C for two hours.
Expected Yield: 85%[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₁O₄Sb |
| Molecular Weight | 471.16 g/mol |
| Appearance | White crystalline solid |
| CAS Number | 1538-62-1 |
| Melting Point | 214-216 °C |
Established Reactivity: Formation of C-O and C-S Bonds via Ligand Exchange
While catalytic cross-coupling applications of this compound are not yet widely reported, its utility in forming carbon-heteroatom bonds through stoichiometric ligand exchange reactions is established. This is exemplified in the synthesis of triphenylantimony(V) catecholates and dithiolates. These reactions showcase the propensity of the triphenylantimony(V) moiety to bond with oxygen and sulfur nucleophiles.
Protocol 2: Synthesis of Triphenylantimony(V) Catechol Thioether Derivatives
This protocol demonstrates the formation of a C-O bond at the antimony center, which is a fundamental step in potential catalytic cycles.
Materials:
-
Appropriate catechol thioether
-
Triphenylantimony(V) dibromide (Ph₃SbBr₂)
-
Triethylamine (Et₃N)
-
Toluene
-
n-Hexane
Procedure:
-
In a flask, dissolve the catechol thioether (1 mmol) in toluene (20 mL).
-
In a separate flask, dissolve triphenylantimony(V) dibromide (1 mmol) in toluene (20 mL).
-
Add the catechol thioether solution to the triphenylantimony(V) dibromide solution.
-
Add triethylamine (2 mmol) to the reaction mixture.
-
Stir the mixture for 1 hour at room temperature. A precipitate of triethylammonium bromide will form.
-
Remove the precipitate by filtration.
-
Remove the toluene from the filtrate under reduced pressure.
-
Dissolve the residue in hot n-hexane (~25 mL).
-
Store the solution at 0 °C overnight to induce crystallization.
-
Collect the microcrystalline product by filtration and dry under reduced pressure.
Expected Yield: 71–83%[2]
A similar procedure can be envisioned for the synthesis of dithiolate complexes, demonstrating C-S bond formation.
Analogous Reactivity: Insights from Organobismuth(V) Chemistry
The chemistry of organobismuth(V) compounds, particularly triphenylbismuth diacetate, offers a valuable parallel for understanding the potential of their antimony counterparts in C-N and C-O bond formation. Triphenylbismuth diacetate has been successfully employed in the copper-catalyzed N- and O-arylation of amines and phenols.
Hypothetical Reaction Scheme: Antimony-Mediated N-Arylation
Given the analogous nature of bismuth and antimony, a similar copper-catalyzed N-arylation using this compound can be proposed. The following workflow illustrates this hypothetical process.
Caption: Hypothetical workflow for a this compound-mediated N-arylation.
Proposed Mechanism for Heteroatom Arylation
The mechanism for such a reaction, drawing from the bismuth literature, would likely involve the following key steps:
-
Ligand Exchange: The amine or phenol substrate displaces an acetate ligand on the triphenylantimony(V) center.
-
Reductive Elimination: The key C-N or C-O bond-forming step occurs via reductive elimination from the pentavalent antimony center, transferring a phenyl group to the heteroatom and reducing antimony from Sb(V) to Sb(III) (triphenylstibine).
-
Catalyst Regeneration (in a catalytic cycle): For a catalytic process, an oxidant would be required to regenerate the Sb(V) species from the Sb(III) byproduct.
The following diagram illustrates a plausible mechanistic cycle for a copper-catalyzed arylation, by analogy to the well-studied bismuth systems.
Caption: Proposed mechanistic cycle for a copper-co-catalyzed N-arylation with this compound.
Comparative Data: Organobismuth vs. Hypothetical Organoantimony Arylation
While direct comparative data is unavailable due to the nascent stage of research on this compound in this context, we can extrapolate potential parameters based on known organobismuth reactions.
Table 2: Comparison of Bismuth-Mediated and Hypothetical Antimony-Mediated N-Arylation
| Parameter | Triphenylbismuth Diacetate (Known) | This compound (Hypothetical) |
| Arylating Agent | Ph₃Bi(OAc)₂ | Ph₃Sb(OAc)₂ |
| Co-catalyst | Cu(OAc)₂ (catalytic) | Likely Cu(OAc)₂ or other Cu(II) salt |
| Substrates | Amines, Anilines, Amides, Imides | Potentially similar scope |
| Solvent | Dichloromethane, Toluene | Aprotic solvents like DCM, Toluene, or DMF |
| Temperature | Room temperature to 40 °C | Likely requires mild heating (40-80 °C) |
| Base | Often not required | May require a non-nucleophilic base |
Future Outlook and Research Directions
The exploration of this compound and related pentavalent organoantimony compounds for carbon-heteroatom bond formation is a field ripe for discovery. Key research directions include:
-
Systematic Screening: A thorough evaluation of this compound in cross-coupling reactions with various amines, phenols, and thiols under different catalytic conditions (e.g., with copper, palladium, or nickel co-catalysts) is warranted.
-
Mechanistic Elucidation: Detailed mechanistic studies, including kinetic analysis and identification of intermediates, are crucial to understand the role of the antimony center and to optimize reaction conditions.
-
Development of Catalytic Cycles: A significant challenge will be the development of efficient catalytic systems that can regenerate the active Sb(V) species, thus avoiding the use of stoichiometric amounts of the organoantimony reagent.
-
Exploration of Substrate Scope: Defining the functional group tolerance and the range of applicable substrates will be essential for establishing the synthetic utility of this methodology.
The unique electronic properties of antimony may offer advantages in terms of reactivity and selectivity compared to traditional transition metal catalysts. As our understanding of main-group element-mediated reactions grows, this compound may yet prove to be a valuable tool in the synthetic chemist's arsenal for the construction of complex molecules.
References
- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
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Triphenylantimony Diacetate: A Versatile Reagent for Key Transformations in Pharmaceutical Intermediate Synthesis
Introduction: The Role of Organoantimony(V) Compounds in Modern Synthetic Chemistry
In the landscape of pharmaceutical development, the efficient and selective synthesis of complex molecular architectures is paramount. Organoantimony(V) compounds have emerged as reagents of significant interest, offering unique reactivity profiles for a variety of synthetic transformations. Among these, triphenylantimony diacetate, Ph₃Sb(OAc)₂, stands out as a versatile and effective reagent, particularly in the realm of oxidation reactions. Its ability to mediate the conversion of alcohols to carbonyl compounds, among other transformations, makes it a valuable tool in the synthesis of pharmaceutical intermediates.[1] This application note provides a comprehensive guide to the use of this compound, covering its synthesis, mechanistic rationale, and detailed protocols for its application in the preparation of key precursors for active pharmaceutical ingredients (APIs).
This compound is a pentavalent organoantimony compound, characterized by a central antimony atom bonded to three phenyl groups and two acetate ligands.[2][3][4] This structure imparts a unique combination of steric bulk and electronic properties, which are key to its reactivity. The compound is typically a stable, white to off-white crystalline solid, soluble in a range of organic solvents.[3][4]
Core Principles of Reactivity: The Mechanism of Oxidation
The utility of this compound as an oxidizing agent stems from the ability of the antimony(V) center to accept a pair of electrons and be reduced to antimony(III). The generally accepted mechanism for the oxidation of a secondary alcohol to a ketone is depicted below. The reaction is believed to proceed through a ligand exchange step, where the alcohol displaces one of the acetate ligands on the antimony center. This is followed by a concerted, intramolecular hydride transfer from the carbon bearing the hydroxyl group to the antimony, with the concurrent formation of the carbonyl double bond. The driving force for this reaction is the reduction of Sb(V) to Sb(III) and the formation of the stable triphenylstibine (Ph₃Sb) as a byproduct.
Caption: Proposed mechanism for the oxidation of a secondary alcohol using this compound.
Synthesis of this compound: A Reliable Laboratory Protocol
A straightforward and efficient method for the preparation of this compound from commercially available triphenylantimony has been reported, making this reagent readily accessible in a laboratory setting.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylantimony (Ph₃Sb)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (chilled)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 15 g (0.042 mole) of triphenylantimony in a mixture of 75 ml of glacial acetic acid and 35 ml of freshly distilled acetic anhydride. Gentle warming may be required to facilitate dissolution.[5]
-
Cool the solution to room temperature.
-
With continuous stirring, add 10 ml of 30% hydrogen peroxide (0.088 mole) dropwise to the solution.[5]
-
A white precipitate of this compound will form during the addition of hydrogen peroxide.[5]
-
After the addition is complete, continue stirring for an additional 30 minutes at room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of chilled methanol.[5]
-
Dry the product in a vacuum oven at 90°C for two hours.[5]
Expected Yield and Purity: This method typically affords this compound in high yield (greater than 85%) and with a melting point of 214-216°C, which is suitable for most applications.[5] For higher purity, the product can be recrystallized from benzene or glacial acetic acid to yield a product with a melting point of 221-222°C.[5]
| Parameter | Value | Reference |
| Starting Material | Triphenylantimony | [5] |
| Oxidant | 30% Hydrogen Peroxide | [5] |
| Solvent | Glacial Acetic Acid / Acetic Anhydride | [5] |
| Typical Yield | >85% | [5] |
| Melting Point | 214-216°C (crude), 221-222°C (recrystallized) | [5] |
Application in Pharmaceutical Intermediate Synthesis: A Representative Protocol
The selective oxidation of secondary alcohols to ketones is a frequent and critical transformation in the synthesis of many pharmaceutical intermediates. The following protocol details a representative application of this compound for the oxidation of a pharmaceutically relevant secondary alcohol, borneol, to camphor. Camphor and its derivatives are used in various pharmaceutical preparations. This protocol is based on the established reactivity of pentavalent organoantimony compounds in alcohol oxidation.
Caption: General workflow for the oxidation of a secondary alcohol using this compound.
Experimental Protocol: Oxidation of (-)-Borneol to (+)-Camphor
Materials:
-
(-)-Borneol
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (-)-borneol (1.54 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (5.18 g, 11 mmol, 1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the borneol spot and the appearance of a new, less polar spot corresponding to camphor indicates the reaction is proceeding.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford pure (+)-camphor.
Expected Outcome: This procedure is expected to yield (+)-camphor as a white crystalline solid. The yield and purity should be determined by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
| Parameter | Description |
| Substrate | (-)-Borneol |
| Reagent | This compound |
| Stoichiometry | 1.1 equivalents of oxidant |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | Reflux (~40°C) |
| Work-up | Aqueous wash |
| Purification | Silica gel chromatography |
Safety and Handling Considerations
Organoantimony compounds should be handled with care in a well-ventilated fume hood.[4] this compound is harmful if swallowed or inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information before handling this reagent.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for organic synthesis, particularly for the oxidation of alcohols in the preparation of pharmaceutical intermediates. The protocols provided herein offer a practical guide for its synthesis and application. The unique reactivity of organoantimony(V) compounds continues to be an area of active research, and it is anticipated that new applications and more selective transformations will be developed in the future, further solidifying the importance of these reagents in the synthesis of complex, biologically active molecules.
References
-
This compound | AMERICAN ELEMENTS ® . American Elements. [Link]
-
Thepe, T. C., Garascia, R. J., Selvoski, M. A., & Patel, A. N. (1977). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony . The Ohio Journal of Science, 77(3), 134-136. [Link]
-
Borneol Oxidation to Camphor: Green Chemistry Lab - Studylib . Studylib. [Link]
-
Dagasso, E. (2020). Green Experiment Oxidation of Borneol Summary Sheet . [Link]
-
Oxidation of Alcohols to Ketones and Aldehydes - IBX and Dess-Martin Reagent - YouTube . Chemistry with Caroline. [Link]
-
A study of oxidation of primary and secondary alcohols by diethylammonium chlorochromate . Der Pharma Chemica. [Link]
Sources
The Versatility of Triphenylantimony Diacetate in Polymer Chemistry and Material Science: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of triphenylantimony diacetate in polymer chemistry and material science. With full editorial control, this document is structured to offer in-depth, field-proven insights into the catalytic and flame-retardant properties of this organoantimony compound.
Introduction: Unveiling the Potential of this compound
This compound, with the chemical formula (C₆H₅)₃Sb(OOCCH₃)₂, is an organoantimony compound that has carved a niche in the synthesis and modification of polymeric materials. Its utility stems from the Lewis acidic nature of the central antimony atom, which allows it to function as an effective catalyst in polymerization reactions, and its ability to act as a potent synergist in flame retardant formulations. This guide will delve into the mechanistic underpinnings of these applications and provide detailed protocols for its use in laboratory and industrial settings.
Catalytic Applications in Polymer Synthesis
This compound serves as a robust catalyst, particularly in polycondensation reactions for the synthesis of polyesters. Its catalytic activity is also being explored in the formation of polyurethanes.
Polyester Synthesis: A High-Efficiency Catalyst for Polycondensation
Antimony compounds are the workhorses of the polyester industry, with over 90% of global polyethylene terephthalate (PET) production relying on them.[1] While antimony trioxide and antimony acetate are the most commonly used, this compound offers comparable catalytic activity with potential advantages in solubility and handling.
Mechanism of Catalysis:
The catalytic action of this compound in polyesterification is believed to proceed through a Lewis acid mechanism. The central antimony atom, with its vacant d-orbitals, coordinates with the carbonyl oxygen of the ester or carboxylic acid monomer. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of another monomer. This facilitates the esterification and transesterification reactions that drive polymer chain growth.
Diagram: Catalytic Cycle of this compound in Polyesterification
Caption: Catalytic cycle of polyesterification.
Experimental Protocol: Laboratory-Scale Synthesis of Polyethylene Terephthalate (PET)
This protocol outlines a two-stage melt polymerization process for the synthesis of PET using this compound as a catalyst.
Materials:
-
Purified Terephthalic Acid (PTA)
-
Ethylene Glycol (EG)
-
This compound
-
High-purity Nitrogen
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and distillation column.
-
Heating mantle and temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Esterification
-
Reactor Charging: Charge the reactor with PTA and EG in a molar ratio of 1:1.2 to 1:1.5.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove oxygen and maintain a slow, continuous nitrogen flow.
-
Heating and Pressurization: Begin stirring and heat the reactor to 250-260°C under a pressure of 2-4 bar.
-
Water Removal: Continuously remove the water vapor generated during the esterification reaction through the distillation column. The completion of this stage is indicated by the collection of the theoretical amount of water. The product at this stage is a low molecular weight oligomer, primarily bis(2-hydroxyethyl) terephthalate (BHET).
Stage 2: Polycondensation
-
Catalyst Addition: Add this compound to the reactor. The typical catalyst loading is 200-400 ppm based on the weight of the final polymer.
-
Temperature and Vacuum: Gradually increase the temperature to 280-290°C while simultaneously reducing the pressure in the reactor to below 1 torr.
-
Polymerization: Continue the reaction under these conditions. The viscosity of the melt will increase as the polymer chains grow. The reaction is monitored by the torque of the stirrer.
-
Termination and Extrusion: Once the desired viscosity is achieved, stop the reaction by introducing nitrogen to break the vacuum. The molten polymer can then be extruded and pelletized.
Characterization of the Resulting Polyester:
The synthesized polyester should be characterized to ensure it meets the desired specifications. Key characterization techniques include:
-
Intrinsic Viscosity (IV): Determined by viscometry in a suitable solvent (e.g., a phenol/tetrachloroethane mixture) to assess the polymer's molecular weight.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages.
-
Colorimetry: To measure the color of the polymer (e.g., using the CIE Lab* color space).
Polyurethane Synthesis: An Emerging Area of Application
While organotin and amine catalysts dominate the polyurethane industry, organoantimony compounds are being investigated as potential alternatives. This compound can act as a Lewis acid catalyst in the reaction between isocyanates and polyols to form urethane linkages.
Proposed Catalytic Mechanism:
Similar to polyesterification, the antimony center is believed to coordinate with the oxygen or nitrogen atom of the isocyanate group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.
Diagram: Proposed Mechanism of Urethane Formation
Caption: Proposed catalysis of urethane linkage.
Experimental Protocol: Synthesis of a Polyurethane Elastomer
This protocol provides a general procedure for the synthesis of a polyurethane elastomer using this compound as a catalyst.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)
-
Chain extender (e.g., 1,4-Butanediol, BDO)
-
This compound
-
Dry solvent (e.g., N,N-Dimethylformamide, DMF)
Procedure:
-
Prepolymer Formation: In a moisture-free environment, react the polyol with an excess of the diisocyanate at 70-80°C to form an isocyanate-terminated prepolymer. The reaction progress can be monitored by titrating for the isocyanate content.
-
Catalyst and Chain Extender Addition: Dissolve the this compound catalyst in the chain extender. The catalyst concentration is typically in the range of 0.01-0.1% by weight of the total reactants.
-
Chain Extension: Add the catalyst/chain extender mixture to the prepolymer with vigorous stirring.
-
Curing: Pour the reacting mixture into a mold and cure at an elevated temperature (e.g., 100-120°C) for several hours.
-
Post-Curing: Post-cure the elastomer at a slightly lower temperature for an extended period to ensure complete reaction and development of optimal mechanical properties.
Characterization of the Resulting Polyurethane:
-
Tensile Testing: To determine the tensile strength, elongation at break, and modulus of the elastomer.
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties and determine the glass transition temperature.
-
FTIR Spectroscopy: To confirm the formation of urethane linkages and the absence of unreacted isocyanate groups.
-
Swelling Tests: To assess the crosslink density of the network.
Flame Retardant Applications: A Synergistic Approach to Fire Safety
This compound, like other antimony compounds, is not a flame retardant in its own right.[2] However, it acts as a powerful synergist when combined with halogenated flame retardants (e.g., brominated or chlorinated compounds).[3][4][5] This synergistic effect significantly enhances the fire resistance of a wide range of polymers.[3][4][5]
Mechanism of Flame Retardant Synergy:
The synergistic action of this compound with halogenated compounds occurs in both the gas and condensed phases of a fire.
-
Gas Phase: During combustion, the halogenated flame retardant decomposes to release halogen radicals (X•) and hydrogen halides (HX). These react with the this compound to form volatile antimony halides (SbX₃) and antimony oxyhalides (SbOX). These antimony species are highly effective at scavenging the high-energy H• and OH• radicals in the flame, thereby interrupting the chain reactions of combustion.
-
Condensed Phase: The presence of antimony compounds can promote the formation of a stable, carbonaceous char layer on the surface of the burning polymer. This char layer acts as an insulating barrier, shielding the underlying material from heat and oxygen, which slows down decomposition and the release of flammable volatiles.
Diagram: Flame Retardant Synergistic Mechanism
Caption: Gas and condensed phase flame retardancy.
Application Data: Performance in Various Polymer Matrices
The effectiveness of this compound as a flame retardant synergist is demonstrated by its impact on key flammability metrics such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn ratings. While specific data for this compound is not as widely published as for antimony trioxide, the following table provides expected performance improvements based on the known behavior of antimony synergists.
| Polymer Matrix | Halogenated FR (phr) | This compound (phr) | Expected LOI (%) | Expected UL-94 Rating (at 3.2 mm) |
| Polypropylene (PP) | 20 (Deca-BDE) | 5 | ~28-32 | V-0 |
| Polyethylene (PE) | 24 (Chlorinated Paraffin) | 10 | ~26-30 | V-0[4] |
| Polyvinyl Chloride (PVC) | (Inherent Chlorine) | 3-5 | >30 | V-0 |
| Acrylonitrile Butadiene Styrene (ABS) | 15 (Tetrabromobisphenol A) | 5 | ~25-29 | V-0[6] |
| Polycarbonate (PC) | 5 (Brominated Epoxy Oligomer) | 2 | ~30-34 | V-0 |
Protocol for Incorporating this compound as a Flame Retardant Synergist
Materials:
-
Base Polymer (e.g., PP, PE, PVC, ABS, PC)
-
Halogenated Flame Retardant
-
This compound
-
Other additives (e.g., heat stabilizers, UV stabilizers, processing aids)
Equipment:
-
Twin-screw extruder or internal mixer
-
Injection molding machine or compression press for sample preparation
Procedure:
-
Pre-blending: Dry-blend the polymer pellets or powder with the halogenated flame retardant, this compound, and any other additives in the desired ratios.
-
Melt Compounding: Feed the pre-blended mixture into a twin-screw extruder or internal mixer. The processing temperature should be set according to the recommendations for the base polymer, ensuring sufficient melt mixing to achieve a homogeneous dispersion of all components.
-
Pelletizing: Extrude the molten compound and pelletize it.
-
Sample Preparation: Dry the pellets and use an injection molding machine or compression press to prepare test specimens according to the required standards for flammability testing (e.g., ASTM D2863 for LOI, UL 94 for vertical burn).
Validation of Flame Retardant Performance:
-
Limiting Oxygen Index (LOI): Measure the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of the material.
-
UL-94 Vertical Burn Test: Classify the material's response to a flame source in a vertical orientation (V-0, V-1, or V-2).
-
Cone Calorimetry: To obtain more detailed information on the fire behavior, including heat release rate, smoke production, and time to ignition.
Conclusion: A Multifaceted Additive for Advanced Materials
This compound is a versatile compound with significant applications in polymer chemistry and material science. As a catalyst, it offers an efficient route for the synthesis of polyesters and shows promise in polyurethane production. As a flame retardant synergist, it plays a crucial role in enhancing the fire safety of a wide array of polymers. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to harness the full potential of this compound in the development of advanced polymeric materials.
References
-
Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC - NIH. (2020-05-28). Retrieved from [Link]
-
Synergetic effect of antimony trioxide on the flame retardant and mechanical properties of polymer composites for consumer electronics applications | Request PDF. Retrieved from [Link]
-
Fire Retardant Halogen-Antimony-Clay Synergism in Polypropylene Layered Silicate Nanocomposites - e-Publications@Marquette. Retrieved from [Link]
-
The Synergic Effect of Primary and Secondary Flame Retardants on the Improvement in the Flame Retardant and Mechanical Properties of Thermoplastic Polyurethane Nanocomposites - MDPI. Retrieved from [Link]
-
"SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYESTERS DERIVED FROM 4-(NAPHTHALEN-8-YLAMINO) BENZENE-2,4-DIOL" | International Journal of Chemistry Research. (2025-10-01). Retrieved from [Link]
-
The LOI values and UL-94 results of PP and its flame retardant composites. - ResearchGate. Retrieved from [Link]
-
Polyester Chemistry - Charlotte Williams Research. Retrieved from [Link]
-
New organotin catalysts in urethane and polyurethane technology - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Flame Retardant Plastics & UL 94 Flammability Standards - Xometry Pro. (2024-05-07). Retrieved from [Link]
-
LOI and UL/94 results of flame retardant of the unblending and blending... | Download Table - ResearchGate. Retrieved from [Link]
-
Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. (2022-05-06). Retrieved from [Link]
-
Study on flame retardant ABS - CORE. Retrieved from [Link]
-
Flame Retardants for Polyethylene - Dai A Industry. Retrieved from [Link]
-
Optimizing Flame Retardant Performance in PVC Cable Compounds - KMT Industrial. Retrieved from [Link]
-
Effects of Flame Retardants Additives on the Properties of Low- Density Polyethylene - Journal. Retrieved from [Link]
-
Flame Retardants in Commercial Use or in Advanced Development in Polycarbonates and Polycarbonate Blends - ResearchGate. (2025-08-10). Retrieved from [Link]
-
New families of highly efficient, halogen-free flame retardants for polypropylene (PP) - Doria.fi. (2014-11-20). Retrieved from [Link]
-
Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review | Request PDF. (2025-08-10). Retrieved from [Link]
-
ANALYTICAL CHARACTERIZATION OF POLYURETHANES | Request PDF. Retrieved from [Link]
-
Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC. Retrieved from [Link]
-
Characterization of the enzymatic degradation of polyurethanes - PubMed. Retrieved from [Link]
-
UL 94 and LOI test for ABS flame-retarded by PNCP and CTCP with antimony(V) oxide and novolac a - ResearchGate. Retrieved from [Link]
-
Synthesis, Properties, and Metathesis Activity of Polyurethane Thermoplastics and Thermosets from a Renewable Polysesquiterpene Diol - PMC - NIH. (2025-08-01). Retrieved from [Link]
-
Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review - ResearchGate. (2008-10-17). Retrieved from [Link]
-
FLAME RETARDANTS FOR POLYOLEPHINES - Greenchemicals. (2024-06-24). Retrieved from [Link]
-
Flame-retardant Thermoplastic Materials - Safety and Performance LATI. Retrieved from [Link]
-
Composite Antimony Flame Retardant Masterbatch\Antimony Functional Masterbatch - Angreen. Retrieved from [Link]
-
LANXESS Flame Retardants Product Guide. Retrieved from [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Laboratory. Retrieved from [Link]
-
Affordable Factory Price 100% Substitute for Antimony Trioxide: Halogen Free Flame Retardant for PVC Application to Pass UL94-V0. Retrieved from [Link]
-
Synthesis and characterization of biodegradable polyurethane films based on HDI with hydrolyzable crosslinked bonds and a homogeneous structure for biomedical applications - PubMed. Retrieved from [Link]
-
Makrolon® FR Solid flame retardant polycarbonate sheet - Exolon Group. Retrieved from [Link]
-
Determination of flame-retardant materials in plastics using a combination of analytical techniques - EAG Laboratories. Retrieved from [Link]
-
View of "SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYESTERS DERIVED FROM 4-(NAPHTHALEN-8-YLAMINO) BENZENE-2,4-DIOL" | International Journal of Chemistry Research. Retrieved from [Link]
-
Synthesis and characterization of polyesters based on tartaric acid derivatives | Request PDF. (2025-08-07). Retrieved from [Link]
-
Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - MDPI. Retrieved from [Link]
-
Stimulus-sensitive Cationic Tannin-based Polyurethanes for Controlled Release of Phytohormones - ResearchGate. (2024-10-07). Retrieved from [Link]
-
Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers - RWTH Publications. Retrieved from [Link]
Sources
- 1. Mechanism and catalysis of urethane formation [ebrary.net]
- 2. Affordable Factory Price 100% Substitute for Antimony Trioxide: Halogen Free Flame Retardant for PVC Application to Pass UL94-V0 - Antimony Trioxide and Antimony Trioxide Flame Retardant [mwchemical.en.made-in-china.com]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. Flame Retardants for Polyethylene - Dai A Industry [daiaplastic.com]
- 5. greenchemicals.eu [greenchemicals.eu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triphenylantimony Diacetate
This guide is designed for researchers, scientists, and professionals in drug development who are working with and synthesizing Triphenylantimony Diacetate (CAS: 1538-62-1). Our goal is to provide in-depth technical support, moving beyond simple protocols to explain the critical parameters and scientific reasoning that underpin a successful, high-yield synthesis. This document is structured as a dynamic resource to troubleshoot common issues and answer frequently asked questions encountered in the laboratory.
Core Synthesis Protocol: Oxidative Acetoxylation of Triphenylantimony
The most reliable and expedient method for synthesizing this compound involves the direct oxidation of triphenylantimony using hydrogen peroxide in an acetic acid medium. This method avoids the more involved, older techniques and can reliably produce high yields.[1]
Reagents & Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |
| Triphenylantimony | (C₆H₅)₃Sb | 353.07 | ≥98% | Stable, but should be stored away from strong oxidizers.[2][3] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Reagent Grade | Should be free of water. |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Reagent Grade | Use freshly distilled for best results to ensure it is anhydrous. |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) aq. soln. | Standard concentration. Handle with care. |
| Methanol | CH₃OH | 32.04 | ACS Grade | Used for washing; should be chilled. |
Step-by-Step Experimental Workflow
-
Dissolution: In a suitable flask equipped with a magnetic stirrer, dissolve 15.0 g (0.042 mol) of triphenylantimony in a solvent mixture of 75 mL of glacial acetic acid and 35 mL of freshly distilled acetic anhydride. Gentle warming may be applied to facilitate complete dissolution.[1]
-
Cooling: Cool the resulting clear solution to room temperature. It is crucial to ensure the solution is not warm before proceeding to the next step to maintain control over the reaction rate.
-
Oxidation: While stirring the solution, add 10 mL of 30% hydrogen peroxide (approx. 0.088 mol) dropwise. The addition rate should be slow and controlled to manage the exothermic nature of the reaction.[1]
-
Precipitation: A white precipitate of this compound will begin to form during the addition of the hydrogen peroxide.[1] Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion.
-
Isolation: Filter the white precipitate using a Buchner funnel.
-
Washing: Wash the collected solid first with a small amount of chilled glacial acetic acid, followed by a wash with chilled methanol to remove residual acid and unreacted starting materials.[1]
-
Drying: Dry the product in a vacuum oven at 90°C for at least two hours to remove all volatiles. The expected yield of the crude product is approximately 85%.[1]
-
(Optional) Recrystallization: For a product of higher purity (m.p. 221-222°C), the crude material can be recrystallized from benzene or glacial acetic acid. The yield after recrystallization is typically around 75%.[1]
Visualizing the Synthesis Workflow
Caption: High-level workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Question: My final yield is significantly lower than the reported 85%. What are the most likely causes?
Answer: A low yield is the most common issue and can typically be traced back to one of three areas: reagent quality, reaction control, or product loss during work-up.
-
Reagent Quality:
-
Cause: The presence of water in the reaction medium is highly detrimental. Acetic anhydride is used specifically to scavenge any residual water from the glacial acetic acid. If the anhydride is old or has been exposed to atmospheric moisture, it will be less effective.
-
Solution: Use freshly distilled acetic anhydride. Ensure your glacial acetic acid is of a high grade and has been stored properly.
-
-
Incomplete Reaction:
-
Cause: The stoichiometry of the oxidant is critical. An insufficient amount of hydrogen peroxide will lead to unreacted triphenylantimony remaining in the solution.
-
Solution: Ensure an appropriate excess of hydrogen peroxide is used. The referenced protocol uses approximately a 2:1 molar ratio of H₂O₂ to (C₆H₅)₃Sb, which is a reasonable excess.[1]
-
-
Product Loss During Work-up:
-
Cause: this compound has some solubility in the reaction mixture and washing solvents. Excessive washing or using solvents that are not chilled can lead to significant loss of product.
-
Solution: Use minimal volumes for washing. Always use chilled methanol and chilled acetic acid for the washing steps as recommended.[1] Ensure precipitation is complete before filtering; if the filtrate is cloudy, it may indicate that the product is still precipitating.
-
Question: The reaction mixture turned dark or overheated rapidly upon adding hydrogen peroxide. What happened?
Answer: This indicates a loss of control over the oxidation reaction, which is exothermic.
-
Cause: The most probable cause is adding the hydrogen peroxide too quickly. This leads to a rapid increase in temperature, which can cause side reactions and decomposition of the product or reagents, often characterized by a color change.
-
Solution: Add the hydrogen peroxide dropwise with vigorous stirring to ensure it reacts as it is introduced and to allow for efficient heat dissipation. If necessary, use an ice bath to maintain the reaction flask at room temperature during the addition.
Question: My final product is an oil or a gummy solid and will not crystallize properly. How can I resolve this?
Answer: This issue points towards the presence of impurities that are inhibiting crystallization.
-
Cause: The most likely impurity is unreacted triphenylantimony, which has a much lower melting point (52-54°C) and can form a eutectic mixture with the product.[3] Another cause could be excess acetic acid or water trapped in the product.
-
Solution:
-
Ensure Complete Reaction: First, re-evaluate your stoichiometry to ensure enough oxidant was used.
-
Thorough Washing: Ensure the product is washed adequately with chilled methanol to remove soluble impurities.
-
Drying: Dry the product thoroughly in a vacuum oven at the recommended temperature (90°C) to remove all volatiles.[1]
-
Induce Crystallization: If the product is still oily, try dissolving it in a minimal amount of a hot solvent from which it can be recrystallized, such as benzene or glacial acetic acid, and then cool it slowly.[1] Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization.
-
Question: The melting point of my product is broad or significantly lower than the expected 217-221°C. What does this signify?
Answer: A broad or depressed melting point is a classic indicator of an impure substance.
-
Cause: The presence of unreacted starting materials, byproducts, or residual solvent will disrupt the crystal lattice of the final product, causing it to melt over a range of temperatures and at a lower temperature than the pure substance.
-
Solution: The product requires further purification. Recrystallization is the most effective method.[1] Choose a solvent in which the this compound is soluble when hot but poorly soluble when cold, while the impurities remain soluble at cold temperatures. The literature suggests benzene or glacial acetic acid as suitable solvents.[1]
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each reagent in the synthesis?
-
Triphenylantimony: The starting material and the source of the triphenylantimony(III) core that will be oxidized.
-
Glacial Acetic Acid: The primary solvent for the reaction.
-
Acetic Anhydride: Acts as a dehydrating agent, reacting with any water present in the glacial acetic acid to form more acetic acid. This ensures an anhydrous environment, which is crucial for preventing side reactions.
-
Hydrogen Peroxide: The oxidizing agent that converts Antimony(III) in the starting material to Antimony(V) in the final product.
Q2: How can I definitively confirm the identity and purity of my synthesized this compound?
-
Melting Point: As a primary check, a sharp melting point within the literature range (217-222°C) indicates high purity.[1][4]
-
Infrared (IR) Spectroscopy: The IR spectrum should show strong characteristic peaks for the acetate groups (C=O stretch around 1650-1700 cm⁻¹) and peaks corresponding to the phenyl groups attached to antimony.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show signals for the phenyl protons and a distinct singlet for the methyl protons of the two acetate groups. ¹³C NMR can further confirm the carbon framework.
Q3: What are the critical safety precautions I should take during this synthesis?
-
Handling Reagents: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause skin burns. Avoid contact.
-
Antimony Compounds: Organoantimony compounds are toxic. Avoid inhalation of dust and ingestion.[5] The product is classified as harmful if swallowed or inhaled.[5]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols. The product is considered toxic to aquatic life.[5]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
McCullough, L. A. (1977). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. Ohio Journal of Science, 77(3), 134. [Link]
-
Ereztech. (n.d.). This compound CAS #: 1538-62-1. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: TRIPHENYLANTIMONY. [Link]
- Zavgorodnii, V. S., et al. (1998). Synthesis of triphenylantimony bis(phenylcarboranylacetate). Russian Journal of General Chemistry, 68(8), 1361-1362.
- Smolyankova, T. V., et al. (2013). Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. Russian Journal of General Chemistry, 83(10), 1901-1905.
- Sharutin, V. V., et al. (2007). Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate). Russian Journal of General Chemistry, 77(7), 1169-1171.
-
PMC Organometallix. (2019). Triphenylantimony (TPA). [Link]
- Razuvaev, G. A., et al. (1980). Syntheses of antimony(v) derivatives from trimethyl and triphenylantimony(III), dihydric phenols, and tert-butyl hydroperoxide. Russian Chemical Bulletin, 29(10), 1738-1742.
Sources
Technical Support Center: Navigating Triphenylantimony Diacetate Mediated Reactions
Welcome to the technical support center for Triphenylantimony Diacetate (TPADA) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to equip you with the knowledge to anticipate potential challenges, identify common side products, and implement effective solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPADA) and what are its primary applications in organic synthesis?
This compound, with the chemical formula (CH₃CO₂)₂Sb(C₆H₅)₃, is a pentavalent organoantimony compound.[1][2] It serves as a versatile reagent and catalyst in a variety of organic transformations. Primarily, it is utilized in:
-
Oxidation Reactions: TPADA and related triphenylantimony(V) compounds can act as catalysts for the oxidation of various functional groups, such as the oxidation of benzoins to benzils.
-
Esterification and Amidation: While less common, organoantimony compounds can be explored for their potential in mediating coupling reactions.
-
Precursor to other Organoantimony(V) Compounds: TPADA is a convenient starting material for the synthesis of other triphenylantimony(V) derivatives by ligand exchange reactions.[3]
The utility of TPADA stems from the ability of the antimony(V) center to facilitate redox processes and act as a Lewis acid.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues you may encounter during your experiments with TPADA, focusing on the identification and management of common side products.
Issue 1: Presence of a Persistent, Polar Impurity - Suspected Triphenylantimony Oxide (Ph₃SbO)
Question: After my reaction, I observe a highly polar spot on my TLC that is difficult to remove by standard silica gel chromatography. Could this be an antimony-containing byproduct?
Answer: Yes, it is highly probable that you are observing Triphenylantimony Oxide (Ph₃SbO). This is one of the most common and persistent side products in reactions involving pentavalent triphenylantimony reagents.
Causality and Mechanism:
Triphenylantimony Oxide is the thermodynamic sink in many reactions involving triphenylantimony(V) species. It can be formed through several pathways:
-
Hydrolysis: TPADA is susceptible to hydrolysis in the presence of moisture. Even trace amounts of water in your solvents or reagents can lead to the formation of Ph₃SbO.
-
Thermal Decomposition: At elevated temperatures, TPADA can decompose, ultimately leading to the formation of the more stable Ph₃SbO.
-
Reaction Byproduct: In oxidation reactions where TPADA acts as an oxidant, it is reduced to a triphenylantimony(III) species, which is readily oxidized by air to Ph₃SbO.
Diagram: Formation Pathways of Triphenylantimony Oxide
Caption: Major pathways leading to the formation of Triphenylantimony Oxide.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Moisture Control | Rigorously exclude water from your reaction. | 1. Dry all glassware in an oven at >120 °C overnight. 2. Use freshly distilled, anhydrous solvents. 3. Handle TPADA and other reagents under an inert atmosphere (e.g., Argon or Nitrogen). |
| Temperature Management | Avoid unnecessarily high reaction temperatures. | 1. Monitor the reaction temperature closely. 2. If possible, run the reaction at room temperature or below, even if it requires longer reaction times. |
Purification Protocol for Removing Triphenylantimony Oxide:
Triphenylantimony oxide is notoriously difficult to separate from polar products by standard chromatography due to its high polarity and tendency to streak on silica gel. Here are some effective methods for its removal, drawing analogies from the well-established removal of the structurally similar triphenylphosphine oxide (TPPO).[4][5][6][7]
-
Method 1: Precipitation with a Non-Polar Solvent
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimal amount of a solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate).
-
Slowly add a non-polar solvent in which Ph₃SbO is insoluble (e.g., hexanes, pentane, or diethyl ether) with vigorous stirring.
-
Cool the mixture to 0 °C or lower to maximize precipitation.
-
Filter the mixture to remove the precipitated Ph₃SbO.
-
-
Method 2: Complexation with a Metal Salt
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., ethanol).
-
Add an excess (e.g., 2 equivalents relative to the starting TPADA) of a metal salt such as zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂).[7][8]
-
Stir the mixture at room temperature for several hours. A precipitate of the Ph₃SbO-metal salt complex should form.
-
Filter the mixture to remove the insoluble complex.
-
Proceed with a standard aqueous work-up and purification of the filtrate.
-
Issue 2: Incomplete Conversion and Presence of Triphenylstibine (Ph₃Sb)
Question: My reaction is sluggish, and I see a non-polar spot on my TLC that I suspect is unreacted starting material or a related antimony species. What could this be?
Answer: If your reaction involves the reduction of the Sb(V) center of TPADA, you may be observing triphenylstibine (Ph₃Sb), the reduced Sb(III) form. Its presence often indicates incomplete re-oxidation if the reaction is catalytic and relies on an external oxidant (like air).
Causality and Mechanism:
In many catalytic cycles involving TPADA, the Sb(V) is reduced to Sb(III) (as Ph₃Sb). For the catalytic cycle to continue, the Ph₃Sb must be re-oxidized to an active Sb(V) species. If this re-oxidation is slow or inefficient, Ph₃Sb will accumulate in the reaction mixture.
Diagram: Catalytic Cycle and the Formation of Ph₃Sb
Caption: A simplified catalytic cycle illustrating the formation of Triphenylstibine.
Troubleshooting Strategies:
| Strategy | Description | Experimental Protocol |
| Enhance Re-oxidation | Ensure efficient re-oxidation of Ph₃Sb to the active Sb(V) species. | 1. If using air as the oxidant, ensure good aeration of the reaction mixture by stirring vigorously with an open (but protected from dust) setup. 2. Consider switching to a more potent oxidant, such as hydrogen peroxide, if compatible with your substrate. |
| Reaction Monitoring | Carefully monitor the reaction progress. | 1. Use TLC to track the consumption of the starting material and the formation of both the desired product and Ph₃Sb. |
Purification Note: Triphenylstibine is a relatively non-polar compound and can often be separated from more polar products by standard silica gel chromatography.
Issue 3: Formation of µ-oxo-bis[triphenylantimony(V)] Derivatives
Question: I've noticed a complex mixture of byproducts, and my mass spectrometry data suggests the presence of species with two antimony atoms. What could be happening?
Answer: You are likely forming µ-oxo-bis[triphenylantimony(V)] derivatives. These are dimeric antimony compounds linked by an oxygen bridge.
Causality and Mechanism:
These dimers can form from the partial hydrolysis of triphenylantimony(V) di-substituted species under certain conditions. For instance, the hydrolysis of triphenylantimony dibromide is known to yield [ (Ph₃SbBr)₂O ]. A similar process can occur with dicarboxylates like TPADA, especially if the reaction conditions are not strictly anhydrous.
Mitigation and Purification:
The strategies to avoid these species are the same as for preventing the formation of Ph₃SbO: rigorous exclusion of moisture. The purification of the desired product from these dimeric species can be challenging due to their potentially complex solubility and chromatographic behavior. The purification methods outlined for Ph₃SbO are a good starting point.
General Best Practices for this compound Mediated Reactions
To minimize the formation of side products and ensure reproducible results, adhere to the following best practices:
-
Purity of TPADA: Use high-purity TPADA. Impurities in the reagent can lead to unpredictable side reactions.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere of argon or nitrogen to prevent unwanted side reactions with atmospheric oxygen and moisture.
-
Solvent Quality: Use anhydrous, and if necessary, de-gassed solvents.
-
Stoichiometry: Carefully control the stoichiometry of your reagents.
-
Reaction Monitoring: Regularly monitor the reaction progress by a suitable analytical technique like TLC, LC-MS, or GC-MS. This will help you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heating.
By understanding the potential side reactions and implementing these troubleshooting and preventative measures, you can significantly improve the outcome of your this compound mediated reactions.
References
-
Side Reactions in Peptide Synthesis. (n.d.). Northeastern University. Retrieved January 12, 2026, from [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved January 12, 2026, from [Link]
-
Side reactions in peptide synthesis. (n.d.). AAPPTEC. Retrieved January 12, 2026, from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 12, 2026, from [Link]
-
Antimony Toxicity. (2024, September 2). NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
triphenylstibine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
- Sharutin, V. V., et al. (2021). Triphenyl- and Tris(para-tolyl)antimony Dicarboxylates: Synthesis and Structures. Russian Journal of General Chemistry, 91(5), 843-853.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Rehman, T., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10.
- Triphenylphosphine oxide complex process. (1998).
- Smolyaninova, S. A., et al. (2013). Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. Russian Journal of General Chemistry, 83(10), 1900-1905.
- Synthesis of Asymmetric Tri-p-tolylantimony Dicarboxylates by the Transacylation Reaction. (2024, September 21).
- Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages. (2018). Molecules.
- Thepe, T. C., et al. (1976). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. Ohio J. Sci., 76(5), 231.
- How does one remove triphenylphosphine oxide from product? (2014, September 1).
- PMC Organometallix. (2019, August 1). Triphenylantimony (TPA).
- Adventures in CH-Arylation Chemistry. (n.d.).
- Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. (2015). Accounts of Chemical Research.
- Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. (2011). Journal of the American Chemical Society.
- Titanium‐catalyzed esterification reactions: beyond Lewis acidity. (n.d.).
- Syntheses of antimony(v) derivatives from trimethyl and triphenylantimony(III), dihydric phenols, and tert -butyl hydroperoxide. (n.d.).
- Sharutin, V. V., et al. (2021). Triphenyl- and Tris(para-tolyl)antimony Dicarboxylates: Synthesis and Structures. Russian Journal of General Chemistry, 91(5), 843-853.
- Enantioselective Chan-Lam S-Arylation of Sulfenamides. (2025, November 25).
- Synthesis and thermal decomposition of antimony(III) oxide hydroxide nitrate. (1996). Journal of Thermal Analysis.
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shenvilab.org [shenvilab.org]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Catalytic Activity of Triphenylantimony Diacetate
Welcome to the technical support center for Triphenylantimony Diacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the catalytic performance of this organoantimony compound. Here, we address common issues in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is sluggish or not proceeding at all. What are the primary factors I should investigate?
A1: Low or no catalytic activity can stem from several factors, ranging from the quality of the catalyst to the reaction conditions. A systematic approach to troubleshooting is crucial. The main areas to focus on are:
-
Catalyst Purity and Integrity: The presence of impurities can significantly hinder catalytic performance.
-
Reaction Conditions: Temperature, solvent, and the presence of atmospheric contaminants like moisture and oxygen can deactivate the catalyst.
-
Substrate and Reagent Compatibility: Certain functional groups on your substrates or impurities in your reagents can interfere with the catalyst's function.
The following sections will delve deeper into each of these areas.
Q2: How can I assess the purity of my this compound, and what are the common impurities?
A2: Ensuring the purity of your catalyst is the first and most critical step. This compound is typically synthesized from triphenylantimony.[1] Incomplete oxidation or side reactions can lead to impurities.
Common Impurities:
-
Triphenylantimony (Ph₃Sb): The starting material for the synthesis of this compound. Its presence indicates incomplete oxidation.
-
Triphenylantimony Oxide (Ph₃SbO): A potential byproduct, especially if the reaction is exposed to air and moisture.
-
Other Organoantimony (V) Species: Depending on the synthetic route, other antimony species could be present.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to assess purity. The spectra should show sharp peaks corresponding to the phenyl and acetate protons in the correct integration ratios. The presence of unexpected peaks can indicate impurities. For quantitative analysis, qNMR (quantitative NMR) can be employed to determine the exact purity against a certified reference standard.[2]
-
Melting Point Analysis: Pure this compound has a distinct melting point (around 214-215 °C). A broad or depressed melting point is a strong indicator of impurities.
-
Elemental Analysis: This can confirm the elemental composition of your compound.
| Analytical Method | Purpose | Expected Result for Pure Compound |
| ¹H NMR | Assess structural integrity and presence of proton-containing impurities. | Sharp signals for phenyl and acetate protons with correct integration. |
| ¹³C NMR | Determine the carbon framework and detect carbon-containing impurities. | Expected number of signals for phenyl and acetate carbons. |
| Melting Point | Gauge overall purity. | Sharp melting point around 214-215 °C. |
| Elemental Analysis | Confirm elemental composition. | Experimental values should match theoretical C, H percentages. |
Q3: My catalyst is pure, but the activity is still low. How do reaction conditions affect the performance of this compound?
A3: Organoantimony(V) compounds can be sensitive to their environment. Optimizing reaction conditions is key to achieving desired catalytic activity.
-
Temperature: Like most reactions, temperature plays a crucial role. Insufficient temperature may lead to slow reaction rates. Conversely, excessively high temperatures can lead to catalyst decomposition. The thermal stability of the catalyst should be considered, and thermogravimetric analysis (TGA) can provide insights into its decomposition temperature.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. The polarity and coordinating ability of the solvent can influence the catalyst's Lewis acidity, which is often central to its catalytic function. Non-coordinating, aprotic solvents are often a good starting point.
-
Atmospheric Conditions: this compound can be sensitive to moisture and oxygen. Water can lead to hydrolysis of the acetate ligands, potentially forming less active species like triphenylantimony oxide. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents.
Troubleshooting Workflow for Reaction Conditions:
Caption: Troubleshooting workflow for reaction conditions.
Q4: Could my substrates or other reagents be inhibiting the catalyst?
A4: Yes, this is a common issue. The Lewis acidic nature of the antimony center in triphenylantimony(V) compounds is often key to their catalytic activity.
-
Lewis Basic Functional Groups: Substrates or impurities containing strong Lewis basic functional groups (e.g., amines, phosphines) can coordinate to the antimony center, blocking the active site and inhibiting catalysis.
-
Protic Impurities: As mentioned, protic impurities like water or alcohols in your reagents or solvents can react with the catalyst.
-
Substrate Structure: The steric and electronic properties of your substrate can influence its ability to interact with the catalyst and undergo the desired transformation.
Experimental Protocol for Diagnosing Substrate/Reagent Inhibition:
-
Reagent Purity Check: Ensure all substrates and reagents are of high purity and are properly dried.
-
Control Experiments:
-
Run the reaction with a model substrate known to be reactive with the catalyst.
-
Introduce potential inhibitors (e.g., a small amount of water or an amine) to a standard reaction to see if it quenches the catalysis.
-
-
Stoichiometric NMR Studies: Mix the catalyst with your substrate or potential inhibitors in an NMR tube and observe any spectral changes that might indicate binding or reaction.
Q5: Are there any known co-catalysts or additives that can enhance the activity of this compound?
A5: While specific information for this compound is limited in academic literature, the activity of related organoantimony catalysts has been shown to be enhanced by the use of co-catalysts in certain reactions, such as the copolymerization of epoxides and CO₂. In these cases, nucleophilic co-catalysts are often employed.
The role of a co-catalyst can be multifaceted, including:
-
Activation of the primary catalyst.
-
Facilitating substrate binding.
-
Participating in the catalytic cycle.
When troubleshooting low activity, a literature search for similar catalytic systems may provide ideas for potential co-catalysts to screen.
Q6: What are the typical applications of this compound, and what level of activity should I expect?
A6: this compound and related organoantimony(V) compounds are known to act as Lewis acid catalysts in various reactions. While detailed performance data for this compound is not widely published in peer-reviewed literature, its applications can be inferred from its chemical properties and the known reactivity of similar compounds.
Potential Catalytic Applications:
-
Polymerization: Organoantimony compounds have been investigated as catalysts for the polymerization of epoxides and the copolymerization of epoxides with CO₂.[3]
-
Esterification and Transesterification: The Lewis acidic nature of the antimony center could facilitate these reactions.
-
Polyurethane Synthesis: Organometallic compounds are often used as catalysts in polyurethane production.
"Low activity" is relative to the specific reaction. It is recommended to first search for literature precedents for your particular transformation using similar catalysts to establish a benchmark for expected reaction times and yields.
Catalyst Deactivation and Regeneration
Q7: How does this compound deactivate, and can it be regenerated?
A7: The deactivation of organoantimony catalysts can occur through several mechanisms:
-
Hydrolysis: As previously mentioned, reaction with water can lead to the formation of inactive oxides.
-
Ligand Exchange: The acetate ligands can potentially be displaced by other coordinating species in the reaction mixture, leading to a less active catalyst.
-
Reduction of the Antimony Center: Under certain conditions, the Sb(V) center could be reduced to Sb(III), which generally exhibits different catalytic properties.
-
Thermal Decomposition: At elevated temperatures, the compound can decompose.
Visualizing Deactivation Pathways:
Caption: Potential deactivation pathways for this compound.
Regeneration:
Currently, there are no established, universal protocols for the regeneration of deactivated this compound. If deactivation is suspected to be due to hydrolysis, rigorous exclusion of water in future experiments is the best course of action. If the catalyst has been contaminated, purification by recrystallization may be possible.[1]
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is adapted from established methods for purifying the compound.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot benzene or glacial acetic acid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of chilled methanol.
-
Drying: Dry the purified crystals in a vacuum oven at 90 °C for two hours.
-
Characterization: Confirm the purity of the recrystallized material using NMR and melting point analysis.
References
-
Thepe, T. C., Garascia, R. J., Selvoski, M. A., & Patel, A. N. (1976). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. Ohio J. Sci., 76(5), 230. [Link]
-
Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Gabbas, F. A., et al. (2018). Pnictogen-Bonding Catalysis: Copolymerization of CO2 and Epoxides on Antimony(V) Platforms. Angewandte Chemie International Edition, 57(40), 13133-13137. [Link]
Sources
Technical Support Center: Optimizing Triphenylantimony Diacetate Catalysis
Introduction: A Modern Guide to an Emerging Catalyst
Welcome to the technical support center for Triphenylantimony Diacetate (Ph₃Sb(OAc)₂). While organoantimony chemistry has been known for decades, its application as a precise and versatile catalytic tool is a burgeoning field of significant interest.[1][2] this compound, a pentavalent organoantimony compound, functions primarily as a Lewis acid catalyst.[3][4] Its utility lies in its ability to activate carbonyl compounds, particularly carboxylic acids, for nucleophilic attack under mild conditions.
This guide is designed for researchers and process chemists. It moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. Our goal is to empower you to not only follow a procedure but to intelligently troubleshoot and optimize it. We will focus on two of its most promising applications: direct amide bond formation and catalytic esterification.
Catalyst at a Glance
| Property | Value | Reference(s) |
| Chemical Name | Triphenylantimony(V) diacetate | [5] |
| CAS Number | 1538-62-1 | |
| Molecular Formula | C₂₂H₂₁O₄Sb | [5] |
| Molecular Weight | 471.16 g/mol | |
| Appearance | White to off-white solid | [6] |
| Melting Point | 217-221 °C (lit.) | |
| Primary Function | Lewis Acid Catalyst | [3][4] |
| Solubility | Soluble in solvents like Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF); insoluble in water. |
Section 1: Frequently Asked Questions - Catalyst Handling & Integrity
This section addresses the most common initial questions regarding the handling, storage, and safety of this compound. Proper handling is the first step in achieving reproducible results.
Q1: My this compound has been on the shelf for a while. Is it still active and how should I properly store it?
A: This is a critical first question. The primary deactivation pathway for this compound is hydrolysis. Like many organometallic reagents, it is sensitive to moisture.[7] Exposure to atmospheric moisture or residual water in solvents can lead to the slow formation of less active µ-oxo-bridged species (e.g., [Ph₃Sb(OAc)]₂O).
-
Expert Insight: The Lewis acidity of the antimony center is crucial for catalysis. When a water molecule coordinates to the antimony, it can lead to the elimination of acetic acid and the formation of a stable Sb-O-Sb bridge, which is a significantly poorer catalyst.
-
Storage Protocol: Always store this compound in a tightly sealed container inside a desiccator or a nitrogen-filled glovebox. For long-term storage, sealing the container with paraffin film is recommended.
-
Self-Validation: Before use, check for any change in physical appearance. The catalyst should be a fine, free-flowing powder. Clumping may indicate moisture absorption. If in doubt, running a small-scale control reaction with a trusted substrate is the best validation of activity.
Q2: What are the essential safety precautions for working with this compound?
A: this compound is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Codes: H302 (Harmful if swallowed), H332 (Harmful if inhaled), H411 (Toxic to aquatic life with long lasting effects).
-
Personal Protective Equipment (PPE): Always use a dust mask (N95 or equivalent), chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Conduct all transfers and weighing in a well-ventilated chemical fume hood. Avoid creating and inhaling dust.
-
Disposal: Dispose of waste in a dedicated, sealed container for organometallic waste, following your institution's hazardous waste disposal guidelines.
Q3: How can I assess the purity of my catalyst before starting a sensitive reaction?
A: For sensitive or large-scale reactions, verifying catalyst purity is crucial. The most common impurity is the hydrolysis product mentioned in Q1.
-
¹H NMR Spectroscopy: This is the most straightforward method. In a dry deuterated solvent (like CDCl₃ or C₆D₆), the pure catalyst should show sharp singlets for the acetate methyl protons and clean multiplets for the phenyl protons in the correct integration ratio (6:15). The appearance of broad signals or new peaks, particularly in the aromatic region, may suggest the presence of oxo-bridged species or other impurities.
-
Melting Point: A sharp melting point within the literature range (217-221 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Section 2: Core Application - Direct Amide Bond Formation
The formation of amide bonds is one of the most important transformations in pharmaceutical and chemical synthesis. Direct amidation using a carboxylic acid and an amine is highly atom-economical but often requires harsh conditions. This compound can catalyze this reaction under milder conditions by acting as a Lewis acid to activate the carboxylic acid.[8]
Proposed Catalytic Cycle
The catalytic cycle involves the activation of the carboxylic acid, making its carbonyl carbon more electrophilic and susceptible to attack by the amine.
Caption: Proposed catalytic cycle for this compound in direct amidation.
General Protocol for Reaction Optimization
This protocol provides a starting point for optimizing a direct amidation reaction. The goal is to find the balance between reaction rate and selectivity.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 mmol, 1.0 equiv) and this compound (0.05 mmol, 5 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add 2 mL of a dry, non-protic solvent (e.g., toluene or dichloromethane). Stir for 5 minutes to ensure dissolution.
-
Amine Addition: Add the amine (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Heat the reaction to the desired temperature (start with 60 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with a mild aqueous base (e.g., sat. NaHCO₃) to remove unreacted acid and the catalyst byproducts, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide: Amide Synthesis
Q: My reaction is very slow or has stalled with significant starting material remaining. What is the likely cause?
A: This is a common issue and usually points to insufficient activation of the carboxylic acid.
-
Causality & Solution 1 (Moisture): As discussed, moisture is detrimental. It hydrolyzes the catalyst and consumes the activated intermediate. Action: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and consider adding activated 4Å molecular sieves to the reaction mixture.
-
Causality & Solution 2 (Catalyst Loading): For sterically hindered carboxylic acids or less nucleophilic amines, a higher catalyst loading may be required. Action: Increase the catalyst loading incrementally from 5 mol% to 10 mol% or even 15 mol%. See the table below for expected trade-offs.
-
Causality & Solution 3 (Temperature): The reaction may simply require more thermal energy. Action: Increase the temperature in 10-20 °C increments. Toluene is an excellent solvent for exploring higher temperatures (up to 110 °C).
Q: I'm getting a good conversion, but the isolated yield is low due to side products. How can I improve selectivity?
A: Side product formation often arises from competing reaction pathways.
-
Causality & Solution 1 (Anhydride Formation): The activated intermediate [Ph₃Sb(OAc)(OCOR)] can react with another molecule of the carboxylic acid to form a symmetric anhydride (RCO)₂O. This anhydride can then react with the amine, but this pathway consumes an extra equivalent of your acid, reducing atom economy. Action: Try inverse addition: add the carboxylic acid slowly to a solution of the catalyst and the amine. This keeps the concentration of the free carboxylic acid low, disfavoring anhydride formation.
-
Causality & Solution 2 (Racemization): If you are using a chiral carboxylic acid (especially α-amino acids), the activation process can sometimes lead to racemization at the α-carbon. Action: Run the reaction at the lowest possible temperature that still affords a reasonable rate. Consider switching to a less coordinating solvent to minimize the lifetime of potentially planarized intermediates.
Optimization Parameters Summary
| Parameter | Range Explored | General Effect on Reaction | Potential Drawbacks |
| Catalyst Loading | 1 - 15 mol% | Higher loading generally increases the reaction rate. | Increased cost; more difficult removal of catalyst residues. |
| Temperature | 25 - 110 °C | Higher temperature increases the rate but may decrease selectivity. | Increased risk of side reactions and racemization. |
| Solvent | DCM, Toluene | Toluene allows for higher temperatures. DCM is useful for milder conditions and easier workup. | Solvent polarity can influence reaction rate and selectivity. |
| Water Removal | Mol. Sieves | Can significantly improve yield by shifting the equilibrium and protecting the catalyst. | Can adsorb substrates in some cases; requires activation. |
Section 3: Core Application - Catalytic Esterification
Similar to amidation, this compound can catalyze the formation of esters from carboxylic acids and alcohols. The principles of Lewis acid activation are directly analogous. This is particularly relevant given that related antimony compounds are used industrially for poly-esterification.[9]
Troubleshooting Guide: Esterification
Q: My esterification reaction is not reaching completion and seems to be stuck at equilibrium. How can I drive it forward?
A: Esterification is a reversible reaction that produces one equivalent of water. According to Le Châtelier's principle, removing water will shift the equilibrium toward the ester product.
-
Causality & Solution (Water Removal): The water produced during the reaction can hydrolyze the product and deactivate the catalyst. Action:
-
Azeotropic Removal: If using a solvent like toluene, equip the reaction apparatus with a Dean-Stark trap to physically remove water as it forms.
-
Stoichiometric Dehydrating Agent: Add activated 4Å molecular sieves to the reaction mixture to sequester water in situ. This is often the most practical method on a lab scale.
-
Q: The catalyst appears to be crashing out of my reaction mixture. Why is this happening?
A: This suggests a solubility or stability issue.
-
Causality & Solution 1 (Solvent Choice): The catalyst or its active form may have poor solubility in the chosen reaction medium, especially if the alcohol is used as the solvent. Action: Add a co-solvent like toluene or THF in which the catalyst is known to be soluble.
-
Causality & Solution 2 (Catalyst Degradation): At very high temperatures for prolonged periods, the catalyst may undergo thermal decomposition. Action: Attempt the reaction at a lower temperature, compensating with a higher catalyst loading or longer reaction time if necessary.
Section 4: General Experimental Workflow
To ensure success and reproducibility, a systematic workflow should be followed. This diagram outlines the key decision and action points for any experiment utilizing this compound.
Sources
- 1. Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00332A [pubs.rsc.org]
- 2. Molecules | Special Issue : Organoantimony Chemistry [mdpi.com]
- 3. Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LEWIS ACIDIC PROPERTIES OF ORGANOANTIMONY COMPOUNDS: APPLICATION IN ANION SENSING AND CATALYSIS - ICS81 [program.eventact.com]
- 5. scbt.com [scbt.com]
- 6. Actylis - Triphenylantimony - Intermediate - Ligands - Catalyst [solutions.actylis.com]
- 7. DSpace [kb.osu.edu]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
Addressing solubility issues of Triphenylantimony Diacetate in reaction media.
Welcome to the Technical Support Center for Triphenylantimony Diacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in various reaction media. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success of your experiments.
Introduction: Understanding the Solubility Challenge
This compound [(CH₃CO₂)₂Sb(C₆H₅)₃] is a versatile organometallic compound utilized in a range of chemical syntheses.[1] As a pentavalent antimony compound, its unique chemical properties make it a valuable reagent. However, its solubility can be a significant hurdle in achieving homogenous reaction conditions and optimal results. This guide will provide a structured approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My this compound is not dissolving in my reaction solvent. What are the likely causes?
A2: Several factors could be contributing to poor solubility:
-
Solvent Choice: The polarity of your chosen solvent may not be suitable for dissolving this compound. Non-polar solvents are generally poor choices for this compound.
-
Moisture: The presence of water can lead to hydrolysis of the acetate groups, potentially forming less soluble antimony species. It is crucial to use anhydrous solvents and maintain a dry reaction environment.
-
Temperature: Solubility is often temperature-dependent. You may need to gently warm the mixture to facilitate dissolution.
-
Purity of the Compound: Impurities in your this compound can affect its solubility profile.
Q3: Can I use common non-polar organic solvents like hexane or toluene?
A3: While the parent compound, triphenylantimony, shows good solubility in non-polar solvents like benzene and toluene, this compound is more polar due to the acetate ligands.[3] Therefore, it is expected to have lower solubility in highly non-polar solvents. A solvent system with some degree of polarity is generally recommended.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, like many organometallic compounds, it is sensitive to moisture. Hydrolysis can occur, leading to the formation of triphenylantimony oxide or other less soluble species, which can precipitate from the reaction mixture. While it is generally stable in air, prolonged exposure to atmospheric moisture should be avoided.
Troubleshooting Guide: Addressing Solubility Issues in Your Reaction
This section provides a systematic approach to troubleshooting and resolving solubility problems with this compound.
Initial Assessment of the Problem
Before making significant changes to your protocol, it's essential to accurately diagnose the issue.
Caption: Initial troubleshooting workflow for solubility issues.
Solvent Selection and Optimization
The choice of solvent is the most critical factor in ensuring the solubility of this compound.
Solubility Profile of Related Compounds
To guide solvent selection, the following table summarizes the known solubility of the parent compound, triphenylantimony. While not identical, it provides a useful starting point.
| Solvent | Solubility of Triphenylantimony | Expected Solubility of this compound |
| Water | Insoluble[3] | Insoluble and prone to hydrolysis |
| Ethanol | Slightly soluble[3] | Likely sparingly soluble |
| Benzene | Soluble[3] | Soluble, especially with warming |
| Toluene | Soluble[3] | Soluble, especially with warming |
| Diethyl ether | Soluble[3] | Moderately soluble |
| Chloroform | Soluble[3] | Likely soluble |
| Dichloromethane | Soluble (used in reactions)[4] | Likely soluble |
| Glacial Acetic Acid | Soluble (used in synthesis)[2] | Soluble |
| Acetic Anhydride | Soluble (used in synthesis)[2] | Soluble |
Protocol for Solvent Screening
If you are working with a new reaction system, a small-scale solvent screening experiment is recommended.
Step-by-Step Methodology:
-
Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 5 mg) into several dry vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different anhydrous solvent.
-
Observation at Room Temperature: Agitate the vials at room temperature and observe for dissolution. Note any solvents in which the compound is fully soluble.
-
Gentle Heating: For solvents where the compound is not fully soluble at room temperature, gently warm the vials (e.g., to 40-50 °C) and observe for any change in solubility.
-
Documentation: Record your observations in a laboratory notebook to build a solubility profile for your specific reaction conditions.
The Role of Temperature
For many compounds, solubility increases with temperature. If this compound is not dissolving at room temperature, gentle heating can be an effective strategy.
Experimental Protocol for Temperature-Assisted Dissolution:
-
Initial Setup: In your reaction vessel, combine the this compound and the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Gradual Heating: While stirring, gradually increase the temperature of the reaction mixture. A water or oil bath is recommended for precise temperature control.
-
Monitoring: Visually monitor the dissolution of the solid.
-
Caution: Avoid excessive heating, as it may lead to decomposition of the reagent or other components in your reaction mixture.
Addressing Moisture Sensitivity: The Importance of Anhydrous Conditions
Hydrolysis is a key concern when working with this compound. The presence of even trace amounts of water can lead to the formation of insoluble byproducts.
Caption: Simplified hydrolysis pathway of this compound.
Protocol for Ensuring Anhydrous Conditions:
-
Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow it to cool in a desiccator before use.
-
Solvents: Use commercially available anhydrous solvents or dry your solvents using appropriate methods (e.g., distillation from a suitable drying agent).
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Reagent Handling: Handle this compound and other reagents in a way that minimizes their exposure to the atmosphere.
Case Study: Catalytic Oxidation in Dichloromethane
In a study by Yasuike et al. (2005), triphenylantimony was successfully used as a catalyst for the air oxidation of furoin to furil in dichloromethane at room temperature.[4] While this example uses the parent compound, it demonstrates the compatibility of organoantimony compounds with chlorinated solvents and provides a precedent for their use in catalytic applications. When adapting such a protocol for this compound, ensuring the complete dissolution of the diacetate in dichloromethane, potentially with gentle warming, would be a critical first step.
Summary and Key Recommendations
-
Prioritize Polar Solvents: Start with polar aprotic or protic solvents for better solubility of this compound.
-
Embrace Anhydrous Conditions: The use of dry solvents and an inert atmosphere is crucial to prevent hydrolysis and the formation of insoluble byproducts.
-
Utilize Temperature: Gentle heating can be a powerful tool to overcome solubility challenges.
-
Perform Small-Scale Tests: When in doubt, a quick solvent screening experiment can save significant time and resources.
-
Consult the Literature: Review relevant literature for your specific reaction type to see what solvent systems have been successfully employed with similar organoantimony compounds.
By systematically addressing these factors, you can significantly improve the solubility of this compound in your reaction media and achieve more reliable and reproducible experimental outcomes.
References
-
Yasuike, S., Kishi, Y., Kawara, S., & Kurita, J. (2005). Catalytic Action of Triarylstibanes: Oxidation of Benzoins into Benzyls Using Triarylstibanes Under an Aerobic Condition. Chemical & Pharmaceutical Bulletin, 53(4), 425-427. [Link]
-
PMC Organometallix. (2019). Triphenylantimony (TPA). [Link]
-
American Elements. This compound. [Link]
-
Thepe, T. C., Garascia, R. J., Selvoski, M. A., & Patel, A. N. (1977). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. The Ohio Journal of Science, 77(1), 46-47. [Link]
Sources
Technical Support Center: Purification of Crude Triphenylantimony Diacetate
Welcome to the technical support guide for the purification of crude Triphenylantimony Diacetate. This document provides in-depth guidance, troubleshooting advice, and detailed protocols for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary information to overcome common challenges and achieve high-purity this compound for your applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound, often synthesized via the oxidation of Triphenylantimony, may contain several impurities.[1] These can include unreacted starting materials like Triphenylantimony, byproducts from side reactions, and residual solvents from the synthesis, such as acetic acid or acetic anhydride.[1][2] If the starting Triphenylantimony is not pure, its own precursors or oxidation products (like Triphenylantimony oxide) could also be present.[2][3]
Q2: What is the primary recommended purification method for this compound?
A2: Recrystallization is the most effective and commonly cited method for purifying crude this compound.[1] This technique leverages the difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[4] Proper solvent selection is critical for high recovery and purity.
Q3: Which solvents are most effective for the recrystallization of this compound?
A3: The scientific literature explicitly recommends recrystallization from either benzene or glacial acetic acid.[1] The choice of solvent can impact the final purity and crystal quality. It is crucial to use high-purity, dry solvents to prevent hydrolysis of the product, as organoantimony compounds can be sensitive to moisture.[5]
Q4: What is the expected melting point for pure this compound?
A4: The melting point is a key indicator of purity. Crude this compound may melt in the range of 214-219°C.[1][6] After successful purification by recrystallization, the melting point should sharpen and rise to 221-222°C.[1] A narrow melting point range close to this value indicates a high degree of purity.[4]
Q5: What are the essential safety precautions when handling this compound and the solvents used for its purification?
A5: this compound and its related compounds are toxic if swallowed or inhaled.[6][7] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Benzene is a known carcinogen and should be handled with extreme caution. Glacial acetic acid is corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals before beginning work.[6][9]
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the purification process.
Problem: After recrystallization, the recovery of this compound is very low.
-
Possible Cause 1: Too much solvent was used. Using an excessive amount of solvent will keep a significant portion of the product dissolved even after cooling, thus reducing the yield.[4]
-
Solution: During the dissolution step, add the hot solvent in small portions just until the crude solid dissolves completely.[4] If too much solvent has been added, you can carefully evaporate some of it under a gentle stream of nitrogen or in a rotary evaporator to reach the saturation point.
-
-
Possible Cause 2: The cooling process was too rapid. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop first. Once it has reached room temperature, induce further crystallization by placing it in an ice bath.[4]
-
-
Possible Cause 3: The compound is more soluble in the chosen solvent than anticipated.
-
Solution: Re-evaluate the solvent system. If using glacial acetic acid, ensure it is of high purity. Consider switching to benzene if yields remain low, while being mindful of the associated safety hazards.[1]
-
Problem: The purified product has a broad or low melting point.
-
Possible Cause 1: Impurities are still present. A broad or depressed melting point is a classic sign of an impure compound.[4]
-
Solution: A second recrystallization may be necessary. Ensure that the crystals are thoroughly washed with a small amount of chilled, fresh solvent after filtration to remove any residual mother liquor containing impurities.
-
-
Possible Cause 2: Residual solvent is trapped in the crystals.
-
Solution: After filtration, dry the crystals thoroughly in a vacuum oven at an appropriate temperature (e.g., 80-90°C) until a constant weight is achieved.[1] This helps to remove any trapped solvent molecules.
-
Problem: The product oils out or fails to crystallize from the solution.
-
Possible Cause 1: The presence of significant impurities. High levels of impurities can inhibit the formation of a crystal lattice.
-
Solution: Try adding a seed crystal of pure this compound to the cooled solution to induce crystallization.[4] If a seed crystal is not available, gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes initiate crystal growth.[4] If the product still oils out, it may be necessary to purify the crude material by another method, like column chromatography, before attempting recrystallization.
-
-
Possible Cause 2: The solution is supersaturated.
-
Solution: Gently warm the solution to re-dissolve the oil, then add a very small amount of additional solvent before attempting to cool it again, this time more slowly.
-
Problem: The final product appears yellowish or off-white.
-
Possible Cause: Presence of colored impurities or slight decomposition.
-
Solution: Sometimes, impurities can be adsorbed onto the crystal surface. During the recrystallization process, you can try adding a small amount of activated charcoal to the hot solution before filtering it. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your product. Filter the hot solution through a pre-warmed funnel with celite or filter paper to remove the charcoal before allowing it to cool.
-
Visual Workflow for Purification and Troubleshooting
The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common purification issues.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Glacial Acetic Acid
This protocol is adapted from established methods for purifying this compound.[1]
-
Preparation: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: In a separate beaker, gently heat glacial acetic acid. Add the hot solvent to the flask containing the crude solid in small portions while stirring and warming the flask. Continue adding the hot solvent just until all the solid has dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of chilled glacial acetic acid, followed by a wash with chilled methanol to help with drying.[1]
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 80-90°C until a constant weight is obtained.[1] The expected yield for a highly purified product is around 75%.[1]
Protocol 2: Purity Assessment by Melting Point
-
Sample Preparation: Finely powder a small amount of the dried, purified crystals.
-
Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Determination: Heat the sample rapidly to about 15-20°C below the expected melting point (221°C). Then, decrease the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). A pure sample should have a sharp melting range (T2 - T1) of 1-2°C and be close to the literature value of 221-222°C.[1]
| Parameter | Crude Product | Purified Product | Reference |
| Melting Point | 218-219°C (or lower with a broad range) | 221-222°C (sharp range) | [1] |
| Appearance | Off-white to yellowish powder | White crystalline solid | [1] |
Advanced Purity Assessment
While melting point is a good initial indicator, regulatory and research applications often require more sophisticated analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of a sample and detecting trace impurities.[10] A typical method for an organometallic compound like this would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the this compound and identify organic impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard of the compound itself.[10][11]
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents (e.g., benzene, methanol).[10]
The choice of analytical technique depends on the specific requirements of the end-use application and the potential impurities that need to be monitored.[12][13]
References
- Vertex AI Search. (2026). Mastering Organoantimony Synthesis: A Guide for Chemical Manufacturers.
-
Thepe, T. C., Garascia, R. J., Selvoski, M. A., & Patel, A. N. (1976). Brief Note Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. The Ohio Journal of Science, 77(3), 134. [Link]
- Bissaro, M., et al. (2025).
- Wikipedia. (n.d.). Organoantimony chemistry.
- Chemos GmbH & Co.KG. (2020).
- JETIR. (n.d.). Studies on Organ Antimony Compounds.
- ResearchGate. (n.d.). Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions | Request PDF.
-
Record-Pharma. (n.d.). Triphenylantimony(603-36-1)MSDS Melting Point Boiling Density Storage Transport. [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]
-
Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. [Link]
- United States Biological. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Triphenylantimony | C18H15Sb | CID 11777. PubChem. [Link]
- ResearchGate. (2025).
-
American Elements. (n.d.). This compound. [Link]
- CymitQuimica. (n.d.).
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- BenchChem. (2025). A Comparative Guide to Cross-Validation of Analytical Methods for Purity Assessment of 1,2-Dithiane-3-carboxylic Acid.
- ResearchGate. (2025).
- ResearchGate. (2025). Synthesis and Properties of Triphenylantimony(V)
- The University of Aberdeen Research Portal. (n.d.).
- Polish Journal of Environmental Studies. (n.d.). Analytical Methods for Determining Arsenic, Antimony and Selenium in Environmental Samples.
Sources
- 1. DSpace [kb.osu.edu]
- 2. Triphenylantimony | 603-36-1 [chemicalbook.com]
- 3. Organoantimony chemistry - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. jetir.org [jetir.org]
- 6. echemi.com [echemi.com]
- 7. Triphenylantimony | C18H15Sb | CID 11777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triphenylantimony(603-36-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. chemos.de [chemos.de]
- 10. Identity determination and purity testing [chemcon.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]
Effect of ligands on the reactivity of Triphenylantimony Diacetate.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triphenylantimony Diacetate. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during its use in synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, Ph₃Sb(OAc)₂, is a pentavalent organoantimony compound. Structurally, the antimony atom is in the +5 oxidation state, typically adopting a trigonal bipyramidal geometry with the phenyl groups in the equatorial positions and the acetate ligands in the axial positions. It serves as a versatile precursor for the synthesis of a wide range of other organoantimony(V) compounds through the substitution of its acetate ligands.[1] Its derivatives are actively researched for their potential antimicrobial, antifungal, and antitumor activities.[2][3]
Q2: I need to prepare this compound in my lab. What is a reliable synthesis protocol?
A straightforward and efficient method involves the oxidation of triphenylantimony (Ph₃Sb) using hydrogen peroxide in a solution of glacial acetic acid and acetic anhydride.[1] This method is generally preferred over more involved, older procedures.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylantimony (Ph₃Sb)
-
Glacial Acetic Acid
-
Acetic Anhydride (freshly distilled)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (chilled)
-
Standard glassware for synthesis (round-bottom flask, stirrer, dropping funnel)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve triphenylantimony (e.g., 15 g, 0.042 mol) in a mixture of glacial acetic acid (75 ml) and freshly distilled acetic anhydride (35 ml). Gentle warming may be required to facilitate dissolution.
-
Cool the resulting solution to room temperature.
-
With continuous stirring, add 30% hydrogen peroxide (10 ml, approx. 0.088 mol) dropwise. A white precipitate of this compound will form during the addition.
-
Once the addition is complete, filter the white precipitate.
-
Wash the collected solid with a small amount of chilled methanol.
-
Dry the product in a vacuum oven at 90°C for two hours.
-
The expected yield is typically around 85%, with a melting point of 214-216°C.[1]
Safety Note: Perform the reaction in a well-ventilated fume hood. Hydrogen peroxide is a strong oxidizer. Handle all reagents with appropriate personal protective equipment (PPE).
Q3: How does the nature of the incoming ligand affect the final product's structure?
The incoming ligand's denticity (monodentate, bidentate, etc.) and the nature of its donor atoms (O, S, N) are critical in determining the final coordination geometry and stability of the triphenylantimony(V) complex.
-
Monodentate Ligands: Reaction with two equivalents of a monodentate ligand will typically replace both acetate groups, maintaining a five-coordinate, trigonal bipyramidal geometry.
-
Bidentate Ligands: Bidentate ligands (e.g., dithiols, carboxylates, benzothiazolines) chelate to the antimony center, replacing both acetate groups to form a more stable ring structure.[4][5] This generally results in a six-coordinate, distorted octahedral geometry around the antimony atom.[4][6]
-
Tridentate Ligands: Potentially tridentate ligands can coordinate in a planar fashion, forcing a hexacoordinate structure.[7]
The workflow for a typical ligand substitution reaction is visualized below.
Caption: General workflow for ligand substitution on this compound.
Troubleshooting Guide: Ligand Substitution Reactions
This section addresses specific problems that may arise during the synthesis of triphenylantimony(V) derivatives.
Problem 1: My reaction with a dicarboxylic acid is incomplete or fails to yield the desired product.
Possible Causes & Solutions:
-
Inefficient Removal of Acetic Acid: The substitution is an equilibrium reaction. The acetic acid byproduct must be removed to drive the reaction to completion.
-
Solution: Conduct the reaction in a solvent like benzene or toluene and use a Dean-Stark trap to azeotropically remove the acetic acid as it forms.
-
-
Steric Hindrance: A bulky dicarboxylic acid may react slowly or prefer to coordinate in a monodentate fashion, leading to a mixture of products.
-
Solution: Increase the reaction time and/or temperature. If the issue persists, consider using a ligand with a less sterically demanding backbone.
-
-
Moisture Contamination: this compound and its precursors can be sensitive to moisture. Water can hydrolyze the starting material or the product.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents for the reaction and perform the experiment under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of undesired side products.
-
Solution: Carefully calculate and measure a 1:1 molar ratio of this compound to the dicarboxylic acid.
-
Problem 2: I am attempting to react this compound with a thiol or dithiol, but I observe decomposition or a color change suggesting reduction.
Possible Causes & Solutions:
-
Redox Reaction: Thiols are reducing agents and can reduce the Sb(V) center to Sb(III), especially under harsh conditions.[8] Unstable dithiolate complexes may decompose during isolation.[5]
-
Solution: Perform the reaction under mild, anaerobic conditions. The use of a base like triethylamine is often required to deprotonate the thiol, but a strong, non-nucleophilic base may be preferable to minimize side reactions. The reaction of Ph₃SbCl₂ with dithiols in the presence of triethylamine is a known route that may offer better stability for certain ligands.[5]
-
-
Disulfide Formation: Thiols can be easily oxidized to disulfides, which can complicate the reaction mixture.[9][10] This can be catalyzed by trace metals or exposure to air.
-
Solution: Use degassed solvents and maintain an inert atmosphere throughout the reaction and workup. Characterize the crude product carefully to check for the presence of disulfide byproducts.
-
The following decision tree can help troubleshoot reactions with sulfur-based ligands.
Caption: Troubleshooting workflow for reactions involving thiol/dithiol ligands.
Problem 3: The NMR spectrum of my purified product is broad or shows more signals than expected.
Possible Causes & Solutions:
-
Fluxional Behavior: Organoantimony(V) complexes, particularly those with higher coordination numbers, can be stereochemically non-rigid in solution.[7] This can lead to the broadening of NMR signals as the molecule rapidly interconverts between different geometries at room temperature.
-
Solution: Perform variable-temperature NMR (VT-NMR) spectroscopy. Cooling the sample may slow down the exchange process, resulting in the sharpening of signals and allowing for the resolution of distinct isomers.
-
-
Presence of Isomers: For distorted octahedral complexes with multiple different ligands, several geometric isomers (e.g., mer, fac) may be possible and could exist in equilibrium in solution.
-
Solution: Utilize 2D NMR techniques (like COSY, HSQC, HMBC) to aid in assigning the complex spectra. Compare the observed spectra with computational predictions (DFT) for different possible isomers to see which one fits best.[6]
-
-
Incomplete Substitution: One of the acetate ligands may not have been substituted, leading to a mixture of the desired product and a monosubstituted intermediate.
-
Solution: Re-examine the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. Check the ¹H NMR for a residual acetate signal (typically a sharp singlet around 1.9-2.1 ppm).
-
Data Summary: Ligand Effects on Coordination
The coordination environment of the antimony center is highly dependent on the ligand type.
| Ligand Type | Example Ligand | Donor Atoms | Typical Coordination | Resulting Geometry | Reference |
| Monodentate Carboxylate | Benzoic Acid | O | 5 | Trigonal Bipyramidal | [11] |
| Bidentate Carboxylate | Substituted Phenylacetic Acid | O, O | 6 | Distorted Octahedral | [12] |
| Bidentate Thiazoline | HNC₆H₄SC(R)CH₂C(O)R' | N, S | 6 | Distorted Octahedral | [4][13] |
| Bidentate Dithiolate | 3,6-dichlorobenzene-1,2-dithiol | S, S | 6 | Distorted Octahedral | [5] |
| Tridentate Schiff Base | Salicylaldehyde-based | O, N, O | 6 | Distorted Octahedral | [7] |
References
- Puddephatt, R. J., & Davies, A. G. (1976). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony.
-
Gospodinova, N., et al. (2020). Non-Antibiotic Antimony-Based Antimicrobials. Molecules, 25(23), 5575. [Link]
-
Coughlin, O. (2021). Structural manipulation of organoantimony cations for tuneable Lewis acidity and reactivity of palladium organoantimony complexes. Nanyang Technological University. [Link]
-
Sharma, P. K., et al. (2005). Synthesis and Characterization of Some Triphenylantimony(V) Derivatives of Ν, Ο and S Containing Monofunctional Bidentate Ligands. Main Group Metal Chemistry, 28(2), 61-72. [Link]
-
Demicheli, C., & Frézard, F. (2018). Organometallic Compounds in Chemotherapy Against Leishmania. In Drug Discovery for Leishmaniasis. Royal Society of Chemistry. [Link]
-
Smolyaninova, I. V., et al. (2013). Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. Russian Journal of General Chemistry, 83(10), 1900-1905. [Link]
-
Ma, C., et al. (2011). Syntheses, Characterizations And Crystal Structures Of Organoantimony(v) Complexes Derived From Carboxylate Ligands. Globe Thesis. [Link]
-
Singh, S., et al. (2020). Synthesis of triphenylantimony(V) heteroleptic derivatives I–VI. Applied Organometallic Chemistry, 34(10), e5862. [Link]
-
Rocha, D. M., et al. (2020). Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages. Molecules, 25(11), 2697. [Link]
-
Meinema, H. A., et al. (1974). Investigations on organoantimony compounds. XI. Triorganoantimony(V) compounds containing potentially tridentate ligands. Journal of Organometallic Chemistry, 63(C), 293-300. [Link]
-
Camp, D., & Jenkins, I. D. (1990). The Reaction of Thiols and a,w-Dithiols with Triphenylphosphine and Diisopropyl Azodicarboxylate. Australian Journal of Chemistry, 43(1), 161-168. [Link]
-
Kieffer, M. B., et al. (2018). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Journal of the American Chemical Society, 140(45), 15386-15390. [Link]
-
Norris, B. (2019, October 15). Reactions of thiols [Video]. YouTube. [Link]
Sources
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- 2. Non-Antibiotic Antimony-Based Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigations on organoantimony compounds. XI. Triorganoantimony(V) compounds containing potentially tridentate ligands [repository.tno.nl]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globethesis.com [globethesis.com]
- 13. researchgate.net [researchgate.net]
Managing moisture sensitivity of Triphenylantimony Diacetate.
Technical Support Center: Triphenylantimony Diacetate
A Senior Application Scientist's Guide to Managing Moisture Sensitivity
Welcome to the technical support guide for this compound, (C₆H₅)₃Sb(OOCCH₃)₂. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile organometallic reagent. As a pentavalent organoantimony compound, its efficacy in chemical synthesis is intrinsically linked to its purity and stability. The primary challenge in its application is its pronounced sensitivity to moisture, which can lead to hydrolysis, impacting reaction yields, reproducibility, and the formation of undesired byproducts.
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you anticipate and resolve issues related to moisture sensitivity, ensuring the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental questions about the nature and consequences of this compound's moisture sensitivity.
Q1: Why is this compound sensitive to moisture?
A: The moisture sensitivity of this compound stems from the chemical nature of the antimony(V) center and its acetate ligands. The antimony atom is electrophilic (Lewis acidic) and is coordinated by two axial acetate groups in a distorted trigonal-bipyramidal geometry.[1] Water acts as a nucleophile, attacking the electron-deficient antimony center. This initiates a hydrolysis cascade, displacing the acetate ligands to form acetic acid and, ultimately, various triphenylantimony oxide or hydroxide species, such as (C₆H₅)₃Sb=O. This process is often irreversible and compromises the reagent's identity and reactivity in your desired chemical transformation.
Q2: What are the common signs of moisture-induced decomposition?
A: Detecting decomposition early is critical. You should be vigilant for the following indicators:
-
Visual Appearance: Pure this compound is a white to off-white crystalline solid.[2] Clumping, the appearance of a sticky or gummy consistency, or a noticeable "vinegar" smell (from released acetic acid) are strong indicators of hydrolysis.
-
Melting Point: The reported melting point for pure this compound is in the range of 214-221 °C.[3] Significant depression or broadening of the melting point range suggests the presence of impurities, very likely from hydrolysis products.
-
Solubility Issues: The reagent should dissolve clearly in appropriate anhydrous solvents. The formation of an insoluble white precipitate upon dissolution often points to the presence of inorganic antimony oxides, which are byproducts of hydrolysis.
-
Spectroscopic Changes:
-
¹H NMR: The appearance of a singlet around 2.1 ppm corresponding to free acetic acid is a definitive sign of hydrolysis. The aromatic proton signals of the phenyl groups may also show changes or broadening.
-
FTIR: Look for a broad O-H stretch (around 3200-3500 cm⁻¹) indicative of water or hydroxyl groups. Changes in the carbonyl (C=O) stretching region of the acetate ligands (typically ~1600-1700 cm⁻¹) can also signal decomposition.
-
Part 2: Troubleshooting Guide - Storage, Handling, and Experimental Setup
This section provides actionable solutions to specific problems encountered before and during your experiment.
Q3: I've just received a new bottle of this compound. What are the best practices for initial inspection and long-term storage?
A: Proper storage from day one is the most effective preventative measure.
Initial Inspection:
-
Check the Seal: Ensure the manufacturer's seal is intact. If the seal is compromised, the reagent's integrity is questionable.
-
Visual Check: Inspect the contents for any of the decomposition signs mentioned in Q2.
-
Documentation: Note the date of receipt and opening on the bottle. For GMP or regulated environments, consider analytical verification of a new lot before use.
Long-Term Storage Protocol:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents exposure to ambient moisture and oxygen.[4][5] |
| Container | Keep in the original manufacturer's bottle with the cap tightly sealed.[5][6] | Manufacturer packaging is designed for stability. Repeatedly opening and closing the bottle introduces moisture. |
| Location | Store in a desiccator or a dry box. | Provides a secondary barrier against atmospheric humidity. |
| Temperature | Store in a cool, dry place away from heat sources.[6][7] | Elevated temperatures can accelerate decomposition reactions. |
Q4: My laboratory environment has high ambient humidity. How can I safely weigh and transfer this solid reagent?
A: This is a common and critical challenge. Transferring the reagent in the open air, even quickly, can be detrimental. The ideal method is to handle the solid exclusively within an inert atmosphere environment.
Workflow: Transferring Moisture-Sensitive Solids
Caption: Workflow for weighing and transferring this compound.
Q5: My reaction is sluggish, incomplete, or yielding unexpected byproducts. How do I confirm if moisture is the cause?
A: A systematic troubleshooting approach is necessary. Moisture can affect not just the reagent itself, but also the solvent and other components of the reaction.
Diagnostic Protocol for Failed Reactions:
-
Re-evaluate the Reagent: Re-test the melting point of your stock this compound. If it has degraded, the reagent itself is the likely source of the problem.
-
Analyze the Solvent: Even "anhydrous" solvents from commercial suppliers can absorb moisture over time, especially after the bottle has been opened.[8] Use a freshly opened bottle or a solvent from a solvent purification system. You can verify water content using Karl Fischer titration.
-
Check the Glassware: Glass surfaces readily adsorb a film of water.[9] All glassware must be rigorously dried immediately before use, either by oven-drying (>125 °C for at least 4 hours) or by flame-drying under vacuum.[9][10] Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas.
-
Control Experiment: Run a small-scale control reaction where you intentionally add a controlled amount of water (e.g., 0.5 equivalents relative to the antimony reagent). Compare the outcome (using TLC, LC-MS, or ¹H NMR) to your failed reaction. If the byproduct profile is similar, moisture contamination is strongly indicated.
-
Reaction Monitoring: Use in-situ monitoring (if possible) or careful time-point sampling to observe the reaction progress. The formation of precipitates or the failure of starting material to be consumed can point to reagent deactivation by moisture.
Part 3: Advanced Protocols and Verification
This section provides detailed experimental procedures for maintaining an inert atmosphere and for analytically verifying reagent quality.
Q6: Can you provide a detailed protocol for setting up a reaction under a robustly inert atmosphere using a Schlenk line?
A: Absolutely. Using a Schlenk line is a fundamental technique for handling moisture-sensitive reagents.[4][11]
Step-by-Step Protocol: Schlenk Line Reaction Setup
-
Glassware Preparation:
-
Ensure all glassware (reaction flask, condenser, addition funnel, etc.) is clean.
-
Dry the glassware thoroughly in an oven at >125 °C for at least 4 hours.[10]
-
-
Assembly:
-
Quickly assemble the hot glassware on the Schlenk line. Use a light, even coating of high-vacuum grease on all joints. Secure all connections with clips.
-
Attach the Schlenk line hose to the sidearm of your reaction flask.
-
-
Purging the System:
-
This step is critical for removing atmospheric air and adsorbed moisture from the apparatus.
-
Turn the stopcock on your flask to connect it to the vacuum manifold of the Schlenk line. Evacuate the system for 5-10 minutes.
-
Carefully turn the stopcock to switch from the vacuum to the inert gas (Nitrogen or Argon) manifold. You should hear the gas backfill the flask.
-
Repeat this vacuum/inert gas cycle at least three times.[4] After the final cycle, leave the flask under a positive pressure of inert gas, which can be monitored with an oil bubbler attached to the Schlenk line exhaust.[12]
-
-
Adding Solvents and Reagents:
-
Add anhydrous solvents via a cannula or a dry, nitrogen-flushed syringe.[10]
-
Add this compound (weighed in a glove box) to the reaction flask against a positive flow of inert gas. To do this, briefly remove a stopper or septum while increasing the inert gas flow to prevent air ingress.
-
Liquid reagents should be added via a dry syringe through a rubber septum.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction. The bubbler on the Schlenk line should bubble gently (e.g., 1 bubble every 5-10 seconds).
-
Q7: How can I definitively verify the purity of my this compound and detect hydrolysis products?
A: A combination of analytical techniques provides the most complete picture of your reagent's integrity.[13][14]
Analytical Verification Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanelements.com [americanelements.com]
- 3. echemi.com [echemi.com]
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- 6. chemos.de [chemos.de]
- 7. gelest.com [gelest.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry-online.com [chemistry-online.com]
- 13. Analysis of organometal(loid) compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and NMR Methods for Purity Analysis of Triphenylantimony Diacetate
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylantimony diacetate, an organometallic compound, sees use in various chemical syntheses and has been explored for its potential therapeutic applications.[1] As with any compound intended for research or pharmaceutical development, rigorous purity assessment is paramount to ensure experimental reproducibility, safety, and efficacy. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of this compound.
This document will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable technique for their specific needs.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components within a mixture.[2] Its application in purity analysis lies in its capacity to resolve the main compound from any impurities or degradation products.[2]
The "Why": Causality in HPLC Method Development
The choice of an HPLC method is dictated by the physicochemical properties of the analyte. For this compound, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture. This setup allows for the effective separation of compounds based on their hydrophobicity.
The selection of the mobile phase, a critical step in method development, is driven by the need to achieve optimal separation (resolution) between the analyte and potential impurities in a reasonable timeframe.[4] A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities.[5] The detector wavelength is chosen based on the UV-Vis absorbance spectrum of this compound to ensure maximum sensitivity.
Experimental Protocol: RP-HPLC for this compound
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B; 30-35 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantitative Method
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[6] Quantitative NMR (qNMR) is a primary ratio method, meaning it can be used for direct quantification without the need for calibration curves of the analyte itself.[6][7] This is because the area of an NMR peak is directly proportional to the number of nuclei contributing to that signal.[8][9]
The "Why": Causality in qNMR Method Development
The principle behind qNMR is the use of an internal standard of known purity and concentration.[7][10] By comparing the integral of a specific resonance of the analyte to the integral of a known resonance of the internal standard, the purity of the analyte can be accurately determined.[9]
The choice of a suitable internal standard is critical. It must:
-
Have a known high purity.
-
Be stable in the chosen solvent.
-
Have at least one signal that is well-resolved from the analyte and any impurity signals.
-
Not react with the analyte.
Maleic anhydride is a common internal standard for ¹H qNMR. The choice of a deuterated solvent is necessary to avoid large solvent signals that can obscure the analyte and standard signals. Chloroform-d (CDCl₃) is a suitable solvent for this compound.
Experimental Protocol: ¹H qNMR for this compound
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d).
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
| Parameter | Setting |
| Nucleus | ¹H |
| Pulse Program | Standard single pulse (e.g., 'zg30') |
| Number of Scans | 16 or more for good signal-to-noise |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (at least 30 s to ensure full relaxation) |
| Acquisition Time | ≥ 3 s |
| Spectral Width | ~16 ppm |
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the phenyl protons) and a signal of the internal standard (e.g., the vinyl protons of maleic anhydride).
-
Calculate the purity using the following equation:[9]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound and "std" refers to the internal standard.
-
Caption: Workflow for qNMR purity analysis of this compound.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Quantification | Relative (Area %), requires reference standards for absolute quantification. | Absolute (qNMR), primary ratio method.[6][7] |
| Selectivity | High, can separate structurally similar impurities.[2] | High, provides structural information for impurity identification. |
| Sensitivity | Generally higher (ppm to ppb levels).[2] | Lower (typically requires mg of sample). |
| Sample Throughput | Higher, with typical run times of 20-40 minutes per sample. | Lower, requires longer acquisition times for quantification. |
| Destructive | Yes, the sample is consumed. | No, the sample can be recovered.[11] |
| Information | Provides retention time and UV spectrum. | Provides detailed structural information. |
| Instrumentation | Widely available in analytical labs. | Requires specialized, more expensive instrumentation. |
| Method Development | Can be more time-consuming.[12] | Relatively straightforward for known compounds. |
Conclusion
Both HPLC and NMR are powerful and reliable techniques for the purity analysis of this compound, each with its own set of advantages and limitations.
HPLC is the preferred method for:
-
Routine quality control due to its higher throughput and sensitivity for detecting trace impurities.
-
Impurity profiling where the goal is to separate and quantify all components in a sample.[2]
qNMR is the ideal choice for:
-
Purity assignment of reference standards due to its nature as a primary ratio method, providing direct and accurate quantification without the need for a specific reference standard of the analyte.[6][8]
-
Structural confirmation of the main component and identification of impurities.
In a comprehensive quality assessment strategy, HPLC and NMR are often used as complementary techniques. HPLC provides a high-resolution separation of all components, while qNMR offers an accurate, absolute measure of the purity of the main compound and aids in the structural elucidation of any detected impurities. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the sample amount available, and the intended use of the compound.
References
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). National Center for Biotechnology Information. [Link]
-
Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (n.d.). National Center for Biotechnology Information. [Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd.. [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.. [Link]
-
A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. (2016). Central European Journal of Energetic Materials. [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). ACS Publications. [Link]
-
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2023). National Center for Biotechnology Information. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). MDPI. [Link]
-
2.7.5. HPLC/NMR and related hyphenated NMR methods. (2007). ResearchGate. [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2014). ResearchGate. [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Unknown Source. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Center for Biotechnology Information. [Link]
-
Triphenylantimony (TPA). (2019). PMC Organometallix. [Link]
-
Brief Note Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. (1977). Ohio Journal of Science. [Link]
-
TRIPHENYLANTIMONY. (2015). Gelest, Inc.. [Link]
-
HPLC method development and validation: an overview. (n.d.). SciSpace. [Link]
-
Safety Data Sheet: Triphenylantimony. (2020). Chemos GmbH&Co.KG. [Link]
-
Calculating purity from NMR spectrum. (2017). Chemistry Stack Exchange. [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2024). Mastelf. [Link]
-
Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug. (2024). Frontiers in Chemistry. [Link]
-
A Review on Method Development and Validation by Using HPLC. (2016). International Journal for Pharmaceutical Research Scholars. [Link]
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (2015). International Journal of Research in Pharmacy and Chemistry. [Link]
-
Review On Hplc Method Development And Validation. (2022). International Journal of Creative Research Thoughts. [Link]
-
NMR purity analysis...? (2014). Sciencemadness Discussion Board. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]
-
Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. (2012). ResearchGate. [Link]
-
Analytical Methods for Determining Arsenic, Antimony and Selenium in Environmental Samples. (2006). Polish Journal of Environmental Studies. [Link]
-
Analytical techniques and methods used for antimony speciation analysis in biological matrices. (2013). The University of Aberdeen Research Portal. [Link]
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- 12. A Review on Method Development and Validation by Using HPLC - IJPRS [ijprs.com]
A Comparative Guide to Triphenylantimony Diacetate and Triphenylbismuth Diacetate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes with efficiency, selectivity, and sustainability. Among the vast arsenal of catalytic tools, organometallic compounds of the p-block elements have carved out a significant niche. This guide provides an in-depth, objective comparison of two prominent Group 15 organometallic catalysts: Triphenylantimony Diacetate (Ph₃Sb(OAc)₂) and Triphenylbismuth Diacetate (Ph₃Bi(OAc)₂). By examining their synthesis, structural attributes, and performance in key organic transformations, this document aims to equip researchers with the critical insights needed to select the optimal catalyst for their specific applications.
Introduction: The Pnictogen Catalysts
This compound and triphenylbismuth diacetate are pentavalent organometallic compounds featuring a central antimony or bismuth atom, respectively, bonded to three phenyl groups and two acetate ligands. Their utility in catalysis primarily stems from the Lewis acidic nature of the central metal atom, which allows for the activation of a wide range of substrates. While structurally similar, the subtle yet significant differences in the electronic properties and bond characteristics between antimony and bismuth impart distinct catalytic behaviors to these compounds.
Bismuth, being heavier and more metallic than antimony, often exhibits lower bond energies and a more pronounced inert pair effect, influencing the stability and reactivity of its compounds.[1] Organobismuth compounds are generally considered less toxic and more environmentally benign than their antimony counterparts, a factor of increasing importance in modern chemical synthesis.[1] However, the stability of organobismuth compounds can be a concern, potentially limiting their catalytic lifetime and recyclability.[2] This guide will delve into these nuances, providing a comparative analysis supported by experimental evidence.
Synthesis and Structural Characteristics
The preparation of both catalysts is relatively straightforward, typically involving the oxidation of the corresponding trivalent triphenylpnitogen.
This compound (Ph₃Sb(OAc)₂): A common and efficient method for the synthesis of this compound involves the oxidation of triphenylantimony using hydrogen peroxide in a mixture of glacial acetic acid and acetic anhydride.[3] This method is often preferred due to its simplicity and high yields.
Triphenylbismuth Diacetate (Ph₃Bi(OAc)₂): The synthesis of triphenylbismuth diacetate can be achieved through several routes. One common method involves the reaction of triphenylbismuth with hydrogen peroxide and a carboxylic acid.[4] Another approach is the reaction of triphenylbismuth carbonate with the desired carboxylic acid.[5] Structurally, both compounds adopt a distorted trigonal bipyramidal geometry in the solid state, with the three phenyl groups occupying the equatorial positions and the two acetate ligands in the axial positions.[5] The central metal atom's Lewis acidity is a key feature, influencing its interaction with substrates.[5]
Comparative Catalytic Performance
While direct, head-to-head comparisons of these two catalysts in a wide range of reactions are not extensively documented in a single study, a comparative analysis can be constructed by examining their performance in analogous transformations reported in the literature.
Lewis Acid Catalysis
Both Ph₃Sb(OAc)₂ and Ph₃Bi(OAc)₂ function as effective Lewis acid catalysts, activating carbonyl compounds and other electron-rich substrates. The Lewis acidity generally increases down the group for p-block elements, suggesting that triphenylbismuth diacetate might be a stronger Lewis acid than its antimony counterpart. This is supported by studies on related halides, where BiCl₃ was found to be more Lewis acidic than SbCl₃. This enhanced Lewis acidity can translate to higher catalytic activity in certain reactions.
For instance, triphenylbismuth diacetate has been reported as a strong Lewis acid catalyst for various organic transformations, including esterification and the conversion of halogenated hydrocarbons.[6] The Lewis acidic character of the antimony atom in related complexes has also been highlighted as crucial for its catalytic activity.[5]
Oxidation Reactions
Organoantimony compounds have shown promise in catalytic oxidation reactions. For example, triphenylantimony can catalyze the air oxidation of furoin to furil in high yield.
While there is less specific data on triphenylbismuth diacetate as a direct catalyst for similar oxidation reactions, organobismuth(V) compounds are known to be strong oxidants. However, their application in catalytic cycles can be hampered by the difficulty of reoxidizing the Bi(III) species back to Bi(V).
Table 1: Comparison in a Representative Oxidation Reaction
| Catalyst | Substrate | Product | Yield | Reference |
| Triphenylantimony | Furoin | Furil | 94% | [5] |
| Triphenylbismuth diacetate | - | - | Data not available for direct comparison | - |
Arylation Reactions
Triphenylbismuth diacetate, often in the presence of a copper co-catalyst, is a well-established reagent for phenylation reactions, including the N-phenylation of amines and O-phenylation of alcohols. These reactions typically proceed under mild conditions with good to excellent yields.
While organoantimony compounds can also participate in arylation reactions, triphenylbismuth diacetate is more commonly employed for this purpose, likely due to the weaker Bi-C bond which facilitates the phenyl group transfer.
Table 2: Comparison in N-Phenylation Reactions
| Catalyst System | Substrate | Product | Yield | Reference |
| Ph₃Bi(OAc)₂ / Cu(OAc)₂ | Aniline | Diphenylamine | High | [6] |
| Ph₃Sb(OAc)₂ | - | - | Less commonly reported for this transformation | - |
Stability, Recyclability, and Toxicity
Stability: A crucial factor in catalysis is the stability of the catalyst under reaction conditions. Studies on related organoantimony(V) and organobismuth(V) complexes have suggested that the bismuth compounds can be less stable.[5] This instability, while potentially beneficial for facile product release, can lead to catalyst decomposition and reduced recyclability. The weaker Bi-C bond is a contributing factor to this lower stability.[7]
Recyclability: The recyclability of these catalysts is an area that requires further investigation. For heterogeneous catalysts, recovery is straightforward, but for these homogeneous catalysts, separation from the reaction mixture can be challenging. The development of strategies for their immobilization on solid supports could enhance their recyclability.
Toxicity: A significant advantage of bismuth compounds is their generally lower toxicity compared to antimony compounds.[1] This makes triphenylbismuth diacetate a more attractive option from a green chemistry perspective, particularly in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanistic Considerations
The catalytic activity of both compounds is primarily attributed to their Lewis acidity. The catalytic cycle generally involves the coordination of the substrate to the metal center, followed by the desired transformation and subsequent release of the product.
In arylation reactions with triphenylbismuth diacetate and a copper co-catalyst, the mechanism is believed to involve a transmetalation step where the phenyl group is transferred from bismuth to copper, which then participates in the cross-coupling reaction.
Below is a generalized representation of a Lewis acid-catalyzed reaction.
Caption: Generalized workflow for Lewis acid catalysis.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Triphenylantimony
-
Glacial Acetic Acid
-
Acetic Anhydride
-
30% Hydrogen Peroxide
-
Methanol
Procedure:
-
Dissolve triphenylantimony in a mixture of glacial acetic acid and acetic anhydride with gentle warming.
-
Cool the solution to room temperature.
-
Slowly add 30% hydrogen peroxide dropwise with stirring.
-
A white precipitate will form. Collect the precipitate by filtration.
-
Wash the solid with a small amount of chilled methanol.
-
Dry the product in a vacuum oven at 90°C for two hours to obtain this compound.[3]
Caption: Experimental workflow for the synthesis of Ph₃Sb(OAc)₂.
Protocol 2: Synthesis of Triphenylbismuth Diacetate
Materials:
-
Triphenylbismuth Carbonate
-
Acetic Acid
-
Appropriate solvent (e.g., a non-polar organic solvent)
Procedure:
-
Suspend triphenylbismuth carbonate in a suitable solvent.
-
Add a stoichiometric amount of acetic acid to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete (e.g., cessation of gas evolution).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to yield pure triphenylbismuth diacetate.[5]
Caption: Experimental workflow for the synthesis of Ph₃Bi(OAc)₂.
Conclusion and Future Outlook
Both this compound and triphenylbismuth diacetate are valuable Lewis acid catalysts with distinct advantages and disadvantages. Triphenylbismuth diacetate stands out for its lower toxicity and, potentially, higher Lewis acidity, making it a promising candidate for a variety of catalytic applications, particularly in arylation reactions. However, its lower stability compared to the antimony analogue may limit its recyclability and long-term performance.
This compound, while more toxic, offers greater stability and has demonstrated efficacy in oxidation reactions. The choice between these two catalysts will ultimately depend on the specific requirements of the reaction, including the desired reactivity, tolerance for toxicity, and the importance of catalyst stability and reuse.
Future research should focus on conducting direct, systematic comparative studies of these two catalysts in a broader range of organic transformations. Furthermore, the development of strategies to enhance the stability and recyclability of triphenylbismuth diacetate, for example, through ligand modification or immobilization, would significantly expand its practical utility and solidify its position as a green and efficient catalyst in organic synthesis.
References
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G. G. Briand, N. Burford, "Bismuth compounds in organic synthesis," Chemical Reviews, vol. 99, no. 9, pp. 2601-2658, 1999.
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D. H. R. Barton, J.-P. Finet, "Recent advances in the chemistry of organobismuth compounds," Pure and Applied Chemistry, vol. 59, no. 8, pp. 937-946, 1987.
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S. Combes, J.-P. Finet, "Copper-catalysed N-arylation of amines with triphenylbismuth diacetate," Tetrahedron, vol. 54, no. 17, pp. 4313-4318, 1998.
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Y. Matano, "Recent Advances in the Chemistry of Organoantimony and Organobismuth Compounds," Chemical Society Reviews, vol. 43, no. 1, pp. 132-147, 2014.
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T. Arnauld, D. H. R. Barton, E. Doris, "A convenient and general method for the N-phenylation of anilines and aliphatic amines," Tetrahedron, vol. 53, no. 12, pp. 4137-4144, 1997.
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S. Yasuike, Y. Kishi, S. Kawara, J. Kurita, "Catalytic Action of Triarylstibanes: Oxidation of Benzoins into Benzils Using Triarylstibanes Under an Aerobic Condition," Chemical & Pharmaceutical Bulletin, vol. 53, no. 4, pp. 425-427, 2005.
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- T. C. Thepe, S.J., R. J. Garascia, M. A. Selvoski, A. N. Patel, "Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony," Ohio J. Sci., vol. 77, no. 3, pp. 134, 1977.
- S. Combes, J.-P. Finet, "Copper-catalysed N-arylation of amines with triphenylbismuth diacetate," Tetrahedron, vol. 54, no. 17, pp. 4313-4318, 1998.
- D. H. R. Barton, J.-P. Finet, "Recent advances in the chemistry of organobismuth compounds," Pure and Applied Chemistry, vol. 59, no. 8, pp. 937-946, 1987.
- H. Suzuki, T. Ikegami, Y. Matano, "Organobismuth Compounds," in Comprehensive Organic Functional Group Transformations, ed. A. R. Katritzky, O. Meth-Cohn, and C. W. Rees, Pergamon, 1995, pp. 1109-1148.
- Y. Matano, "Recent Advances in the Chemistry of Organoantimony and Organobismuth Compounds," Chemical Society Reviews, vol. 43, no. 1, pp. 132-147, 2014.
- T. Arnauld, D. H. R. Barton, E. Doris, "A convenient and general method for the N-phenylation of anilines and aliphatic amines," Tetrahedron, vol. 53, no. 12, pp. 4137-4144, 1997.
- S. Yasuike, Y. Kishi, S. Kawara, J. Kurita, "Catalytic Action of Triarylstibanes: Oxidation of Benzoins into Benzils Using Triarylstibanes Under an Aerobic Condition," Chemical & Pharmaceutical Bulletin, vol. 53, no. 4, pp. 425-427, 2005.
- T. C. Thepe, S.J., R. J. Garascia, M. A. Selvoski, A. N. Patel, "Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony," Ohio J. Sci., vol. 77, no. 3, pp. 134, 1977.
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A Comparative Guide to Cross-Coupling Methodologies: Triphenylantimony Diacetate as an Arylating Reagent versus Traditional Palladium-Catalyzed Reactions
For researchers, scientists, and professionals in drug development, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions have long been the gold standard, offering a versatile and powerful toolkit for molecular assembly.[1][2] However, the landscape of synthetic methodology is ever-evolving, with a continuous drive towards milder conditions, broader functional group tolerance, and novel reactivity. This guide provides an in-depth technical comparison between traditional palladium-catalyzed cross-coupling reactions and an emerging alternative approach: the use of triphenylantimony diacetate and related pentavalent organoantimony compounds as arylating agents in palladium-catalyzed processes.
While traditional methods typically employ organohalides or triflates as electrophilic partners, the use of organoantimony reagents presents a unique paradigm. It is crucial to clarify that this compound does not typically function as a standalone catalyst analogous to a palladium complex. Instead, it serves as a source of aryl groups, reacting in the presence of a palladium catalyst to achieve the desired coupling. This guide will therefore compare the two distinct synthetic processes.
The Bedrock of Modern Synthesis: Traditional Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, encompass a family of powerful transformations for forming C-C and C-N bonds.[3][4] These reactions, including the Suzuki, Heck, Sonogashira, Stille, Negishi, and Buchwald-Hartwig amination, generally follow a common catalytic cycle.[5][6][7][8]
The generalized mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] The cycle is initiated by the oxidative addition of an organic halide or triflate to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction), where the organic group from the nucleophile is transferred to the palladium center.[9][11] Finally, reductive elimination from the palladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[8][9]
Caption: Generalized catalytic cycle for traditional palladium-catalyzed cross-coupling reactions.
The versatility and reliability of these methods have made them indispensable in pharmaceutical and materials science research.[1][12][13] However, they are not without their limitations. The requirement for often harsh bases can be incompatible with sensitive functional groups, and the synthesis and stability of some organometallic reagents can pose challenges.[4][14]
A New Frontier: this compound in Palladium-Catalyzed Arylations
Recent research has unveiled the utility of pentavalent organoantimony compounds, such as this compound (Ph₃Sb(OAc)₂), as effective arylating agents in palladium-catalyzed cross-coupling reactions.[15][16] In this approach, the antimony reagent acts as a pseudo-halide, transferring one of its aryl groups to a nucleophilic partner.
A notable example is the Suzuki-type cross-coupling of triarylantimony diacetates with arylboronic acids.[16] This reaction, catalyzed by Pd(PPh₃)₄, proceeds efficiently to form biaryl derivatives. A key advantage of this method is that it proceeds without the need for a base, which is typically required in traditional Suzuki couplings to activate the organoboron reagent.[7][16] This base-free condition broadens the scope to include substrates with base-sensitive functional groups.
Caption: Proposed mechanism for the palladium-catalyzed Suzuki-type coupling using triarylantimony diacetate.
Similarly, triarylantimony diacetates have been successfully employed in the palladium-catalyzed P-arylation of dialkyl H-phosphites to synthesize arylphosphonates.[15] This represents the first instance of C-P bond formation using an organoantimony compound in this capacity. Furthermore, related compounds like triarylantimony difluorides have proven effective in the C-H arylation of heterocycles such as benzofurans, again in the presence of a palladium catalyst.
Head-to-Head Comparison: Performance and Practical Considerations
The choice between a traditional palladium-catalyzed cross-coupling and one employing this compound as an arylating agent will depend on several factors, including substrate scope, functional group tolerance, and reaction conditions.
| Feature | Traditional Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Palladium-Catalyzed Cross-Coupling with this compound |
| Aryl Source | Aryl halides (I, Br, Cl), triflates | This compound (or other triarylantimony dicarboxylates) |
| Catalyst | Palladium(0) or Palladium(II) precatalyst with ligands | Palladium(0) or Palladium(II) precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |
| Base Requirement | Often requires a base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) | Can proceed under base-free conditions |
| Functional Group Tolerance | Can be limited by the presence of base-sensitive groups | Potentially broader for base-sensitive substrates |
| Atom Economy | Generally good | One aryl group from the antimony reagent is transferred |
| Byproducts | Halide salts | Diaryl- or triarylantimony salts |
| Substrate Availability | Wide commercial availability of aryl halides and triflates | This compound is commercially available; substituted analogs may require synthesis |
Experimental Protocols
To provide a practical context for this comparison, the following are representative experimental protocols for a Suzuki-Miyaura coupling.
Protocol 1: Traditional Suzuki-Miyaura Coupling
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling between an aryl bromide and an arylboronic acid.
Workflow:
Caption: Experimental workflow for a traditional Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition and Degassing: Add a mixture of toluene (4 mL) and water (1 mL). Degas the mixture by bubbling argon through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Suzuki-Type Coupling with this compound
This protocol is adapted from the literature for the base-free coupling of this compound with an arylboronic acid.[16]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.55 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Solvent Addition: Add dry, degassed 1,4-dioxane (2 mL) to the vial.
-
Reaction: Seal the vial and heat the mixture at 100 °C for the specified time (monitoring by GC-MS is recommended).
-
Workup and Purification: After cooling, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the biaryl product.
Conclusion and Future Outlook
Traditional palladium-catalyzed cross-coupling reactions remain the workhorse of modern organic synthesis due to their broad applicability and well-established protocols.[1] The catalysts and ligands have been extensively optimized, providing a high degree of reliability.[7]
The use of this compound and its derivatives as arylating agents in palladium-catalyzed reactions presents a compelling alternative, particularly for substrates that are sensitive to basic conditions. The ability to perform Suzuki-type couplings in the absence of a base is a significant advantage that can simplify reaction setups and broaden substrate scope.[16]
For researchers and drug development professionals, the choice of methodology will be guided by the specific synthetic challenge. For routine couplings with robust substrates, traditional methods are often the most straightforward. However, when faced with base-sensitive functional groups or the need to explore novel reactivity, the organoantimony-mediated approach offers a valuable and powerful addition to the synthetic chemist's toolbox. Further research into the scope and mechanism of these reactions will undoubtedly continue to expand their utility and impact on the synthesis of complex molecules.
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A Comparative Analysis of the Cytotoxic Potential of Triphenylantimony Diacetate and Standard Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is one of constant evolution, driven by the urgent need for more effective and less toxic treatments. While classical anticancer drugs such as cisplatin, doxorubicin, and paclitaxel remain mainstays in clinical practice, their utility is often limited by severe side effects and the development of drug resistance. This has spurred a rigorous search for novel chemotherapeutic agents with improved pharmacological profiles. Among the compounds under investigation are organometallic derivatives, with organoantimony(V) complexes, including triphenylantimony diacetate, emerging as a class of molecules with considerable cytotoxic potential.[1]
This guide provides a comparative overview of the cytotoxic effects of this compound against three widely used anticancer drugs: cisplatin, doxorubicin, and paclitaxel. We will delve into their mechanisms of action, present available data on their cytotoxic concentrations, and provide a framework for evaluating their potential as next-generation cancer therapeutics.
Comparative Cytotoxicity: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes a range of reported IC50 values for cisplatin, doxorubicin, and paclitaxel against three common human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell density, exposure time, and the specific assay used.[2]
| Cell Line | This compound (µM) | Cisplatin (µM) | Doxorubicin (µM) | Paclitaxel (nM) |
| HeLa | Data Not Available | 7.7 - 25.5[3] | 0.18 - 5,470[4][5] | 2.5 - 112,530[6][7][8] |
| MCF-7 | Data Not Available | 10 - 210.14[9][10] | 0.68 - 128.5[11][12][13] | 3.5 - 19,000[14][15][16][17] |
| A549 | Data Not Available | 6.14 - 43.01[18][19][20][21][22] | 0.0086 - >20[1][23][24][25][26] | 1.18 - 10.5[27] |
Note: A comprehensive search of available literature did not yield specific IC50 values for this compound on HeLa, MCF-7, and A549 cell lines. The cytotoxicity of organoantimony(V) compounds has been demonstrated in other cancer cell lines, suggesting potential activity in these lines as well.[1] Further experimental investigation is required to establish a direct comparison.
Mechanisms of Action: Diverse Pathways to Cell Death
The cytotoxic effects of these compounds are mediated through distinct and complex signaling pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
This compound: An Emerging Mechanism
While the precise molecular mechanisms of this compound are still under active investigation, studies on related organoantimony compounds suggest a multi-faceted mode of action. It is proposed that these compounds induce cytotoxicity through the induction of apoptosis and cell cycle arrest.[1] One potential pathway involves the activation of the SEK1/JNK signaling cascade, a key regulator of cellular stress responses, which can lead to apoptosis. The generation of reactive oxygen species (ROS) is also thought to play a role in the apoptotic process initiated by antimony compounds.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Cisplatin: DNA Damage as a Primary Trigger
Cisplatin exerts its anticancer effects primarily by forming covalent adducts with DNA, leading to DNA damage and the activation of the DNA damage response (DDR) pathway. This triggers cell cycle arrest, typically at the G1 or G2/M phase, to allow for DNA repair. If the damage is too extensive to be repaired, the cell undergoes apoptosis.
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
Doxorubicin: A Multi-pronged Attack
Doxorubicin is an anthracycline antibiotic with a broad spectrum of anticancer activity. Its mechanisms of action are multifaceted and include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing ROS that damage cellular components, including DNA, proteins, and lipids.
These events collectively trigger cell cycle arrest and apoptosis.
Caption: Multiple mechanisms of doxorubicin-induced cytotoxicity.
Paclitaxel: Targeting the Cytoskeleton
Paclitaxel, a member of the taxane family, has a unique mechanism of action that targets the microtubule network within cells. It promotes the polymerization of tubulin dimers to form hyper-stable, non-functional microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Paclitaxel's mechanism of action via microtubule stabilization.
Experimental Protocol: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound, cisplatin, doxorubicin, paclitaxel) in the appropriate culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: A generalized workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the cytotoxic potential of this compound in the context of established anticancer drugs. While direct comparative data for this compound on the selected cell lines is currently unavailable, the known cytotoxicity of related organoantimony compounds and the elucidation of their potential mechanisms of action highlight the promise of this class of molecules.
Future research should focus on conducting head-to-head in vitro cytotoxicity studies of this compound against cisplatin, doxorubicin, and paclitaxel across a panel of cancer cell lines. A deeper investigation into the specific signaling pathways modulated by this compound is also crucial for a comprehensive understanding of its mode of action. Such studies will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel anticancer agent.
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A Comparative Guide to Pentavalent Organoantimony Reagents in Organic Synthesis
For the modern organic chemist, the quest for efficient, selective, and robust synthetic methodologies is perpetual. In the vast landscape of organometallic chemistry, pentavalent organoantimony (Sb(V)) reagents have emerged as a compelling, albeit sometimes overlooked, class of reagents. This guide provides a comprehensive review of these powerful synthetic tools, offering a critical comparison with established alternatives and furnishing the experimental data necessary for informed application in research and development.
Introduction to Pentavalent Organoantimony Chemistry: Stability Meets Reactivity
Pentavalent organoantimony compounds, characterized by a central antimony atom in the +5 oxidation state, typically adopt a trigonal bipyramidal geometry. Common examples include triarylantimony(V) dihalides (Ar₃SbX₂), dicarboxylates (Ar₃Sb(O₂CR)₂), and tetraarylantimony(V) salts ([Ar₄Sb]⁺X⁻). A key advantage of these reagents lies in their remarkable stability. Unlike many of their main group and transition metal counterparts, pentavalent organoantimony compounds are often bench-stable, crystalline solids that are tolerant to air and moisture, simplifying handling and storage.[1] This inherent stability, however, does not compromise their reactivity in a range of synthetically valuable transformations.
The reactivity of pentavalent organoantimony reagents is primarily centered on their ability to act as efficient sources of organic groups, particularly aryl moieties, in cross-coupling and related reactions. The Sb(V) center serves as a good leaving group, facilitating the transfer of its organic ligands to a catalytic cycle.
Palladium-Catalyzed Cross-Coupling Reactions: An Alternative Arylating Agent
The cornerstone of modern organic synthesis lies in palladium-catalyzed cross-coupling reactions. While organoboron (Suzuki-Miyaura), organotin (Stille), and organozinc (Negishi) reagents have traditionally dominated this field, pentavalent organoantimony compounds have proven to be viable and, in some cases, advantageous alternatives.
Suzuki-Miyaura Type Couplings
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a workhorse in C-C bond formation.[2] Triarylantimony(V) diacetates have been successfully employed as arylating agents in a base-free variant of this reaction.[3] This is a notable advantage, as the basic conditions typically required for the activation of organoboronic acids can be detrimental to base-sensitive substrates.
Comparative Performance: Triarylantimony Diacetates vs. Arylboronic Acids in Suzuki-Miyaura Coupling
| Entry | Arylating Agent | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ph₃Sb(OAc)₂ | 4-Iodoanisole | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | 92 | [3] |
| 2 | Phenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ (5) | Toluene/H₂O | 100 | 12 | 95 | [4] |
| 3 | (4-MeC₆H₄)₃Sb(OAc)₂ | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | Dioxane | 100 | 24 | 85 | [3] |
| 4 | 4-Tolylboronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | Dioxane/H₂O | 100 | 18 | 88 | [5] |
| 5 | Ph₃Sb(OAc)₂ | 1-Bromonaphthalene | Pd(OAc)₂ (5) / SPhos (10) | Toluene | 110 | 16 | 89 | [3] |
| 6 | 1-Naphthylboronic acid | 1-Bromonaphthalene | Pd₂(dba)₃ (2.5) / SPhos (10) | Toluene/H₂O | 110 | 14 | 91 | [5] |
As the data suggests, triarylantimony diacetates provide yields comparable to those obtained with arylboronic acids under similar conditions, with the significant advantage of proceeding without the need for an external base. This can be particularly beneficial when dealing with substrates containing base-labile functional groups.
Experimental Protocol: Base-Free Suzuki-Miyaura Type Coupling
A mixture of the aryl halide (1.0 mmol), triarylantimony diacetate (0.4 mmol, providing 1.2 mmol of aryl groups), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL) is stirred under an inert atmosphere at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the biaryl product.
Catalytic Cycle for Suzuki-Miyaura Type Coupling with Ar₃Sb(OAc)₂
Caption: Proposed catalytic cycle for the Suzuki-Miyaura type coupling.
Stille Type Couplings
The Stille reaction, utilizing organostannanes, is renowned for its tolerance of a wide range of functional groups.[6][7] However, the toxicity of organotin compounds is a significant drawback. Pentavalent organoantimony reagents can serve as less toxic alternatives in Stille-type couplings, offering a more environmentally benign approach to C-C bond formation.[8]
Comparative Performance: Pentavalent Organoantimony Reagents vs. Organostannanes in Stille Coupling
| Entry | Arylating Agent | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ph₃Sb(OAc)₂ | Vinyl bromide | Pd(PPh₃)₄ (5) | THF | 65 | 18 | 85 | [8] |
| 2 | Vinyltributyltin | Phenyl iodide | Pd(PPh₃)₄ (5) | THF | 65 | 16 | 90 | [9] |
| 3 | (4-FC₆H₄)₃Sb(OAc)₂ | Benzoyl chloride | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | Toluene | 80 | 12 | 88 | [8] |
| 4 | Tributyl(4-fluorophenyl)tin | Benzoyl chloride | PdCl₂(PPh₃)₂ (3) | Toluene | 80 | 10 | 92 | [10] |
The yields obtained with pentavalent organoantimony reagents are competitive with those of organostannanes, making them an attractive option for reducing the reliance on toxic tin compounds in organic synthesis.
Heck Type Reactions
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes.[11] Pentavalent organoantimony compounds, such as triarylantimony difluorides, have been successfully employed in Heck-type reactions, particularly in cascade processes for the synthesis of complex heterocyclic systems like 4-arylcoumarins.[12]
Experimental Protocol: Synthesis of 4-Arylcoumarins via a Heck-Type Cascade
To a solution of 3-(2-hydroxyaryl)acrylate (0.5 mmol) and triarylantimony difluoride (0.2 mmol) in 1,2-dichloroethane (3 mL) are added Pd(OAc)₂ (0.05 mmol, 10 mol%) and 2,2'-bipyridyl (0.05 mmol, 10 mol%). The mixture is stirred at 80 °C under an aerobic atmosphere for 12-24 hours. After completion, the reaction is cooled, diluted with dichloromethane, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the 4-arylcoumarin.[12]
Heck-Type Cascade for 4-Arylcoumarin Synthesis
Caption: Simplified workflow for the Heck-type cascade reaction.
Copper-Mediated N-Arylation: A Mild Approach to C-N Bond Formation
Beyond palladium catalysis, pentavalent organoantimony reagents have demonstrated utility in copper-mediated C-N bond formation. The Ullmann condensation, a classic method for N-arylation, often requires harsh reaction conditions. Tetraarylantimony(V) acetates, in the presence of a copper(II) catalyst, serve as mild N-arylating agents for a variety of amines, including aliphatic and electron-rich aromatic amines.[13] These reactions can often be carried out under aerobic conditions, simplifying the experimental setup.
Comparative Performance: Tetraarylantimony Acetates vs. Traditional Ullmann Conditions
| Entry | Arylating Agent | Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ph₄SbOAc | Aniline | Cu(OAc)₂ (10 mol%) | - | Toluene | 100 | 24 | 88 | [13] |
| 2 | Iodobenzene | Aniline | CuI (10 mol%) | K₂CO₃ | DMF | 140 | 36 | 75 | [14][15] |
| 3 | (4-MeOC₆H₄)₄SbOAc | Piperidine | Cu(OAc)₂ (10 mol%) | - | Dioxane | 100 | 18 | 91 | [13] |
| 4 | 4-Bromoanisole | Piperidine | CuI (10 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 82 | [16] |
The use of tetraarylantimony acetates allows for N-arylation under significantly milder conditions and often without the need for a strong base, expanding the substrate scope to include base-sensitive amines.
C-H Arylation: A Step-Economical Approach
Direct C-H arylation represents a highly atom- and step-economical approach to the synthesis of biaryls and other arylated compounds. Pentavalent organoantimony reagents, particularly triarylantimony difluorides, have been successfully employed in the palladium-catalyzed β-selective C-H arylation of electron-rich heterocycles such as thiophenes.[8]
Experimental Protocol: Pd-Catalyzed β-Selective C-H Arylation of Thiophene
A mixture of thiophene (1.0 mmol), triarylantimony difluoride (0.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and CuCl₂ (2.0 mmol) in 1,2-dichloroethane (5 mL) is stirred at 80 °C under an aerobic atmosphere for 24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the β-arylated thiophene.[8]
Synthesis of Pentavalent Organoantimony Reagents
The accessibility of these reagents is a crucial factor for their widespread adoption. Fortunately, several straightforward methods exist for their preparation.
Synthesis of Triarylantimony(V) Dicarboxylates
Triarylantimony(V) dicarboxylates are typically synthesized by the oxidation of the corresponding triarylstibine with a peroxide in the presence of a carboxylic acid.[1][17]
General Procedure for the Synthesis of Ar₃Sb(O₂CR)₂
To a solution of triarylstibine (10 mmol) in a suitable solvent such as toluene or dichloromethane (50 mL), the carboxylic acid (22 mmol) is added. The mixture is stirred, and a peroxide, such as hydrogen peroxide (30% aqueous solution, 11 mmol) or tert-butyl hydroperoxide (70% aqueous solution, 11 mmol), is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to afford the triarylantimony(V) dicarboxylate.
Synthesis of Triarylantimony(V) Difluorides
Triarylantimony(V) difluorides can be prepared by the oxidative fluorination of triarylstibines using a suitable fluorinating agent, such as nitrosyl tetrafluoroborate (NOBF₄).[18]
General Procedure for the Synthesis of Ar₃SbF₂
To a stirred solution of triarylstibine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, nitrosyl tetrafluoroborate (1.1 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is washed with diethyl ether to give the crude triarylantimony(V) difluoride, which can be further purified by recrystallization.[18]
Comparison with Pentavalent Organobismuth Reagents
Pentavalent organobismuth(V) reagents are the heavier congeners of organoantimony(V) compounds and exhibit analogous reactivity in many organic transformations.[19][20][21][22] Both can serve as effective arylating agents. However, organobismuth compounds are generally less stable and more reactive than their antimony counterparts. The Bi-C bond is weaker than the Sb-C bond, which can lead to higher reactivity but also a greater propensity for side reactions and decomposition. The lower toxicity of bismuth compared to antimony is a significant advantage for organobismuth reagents.[22]
Conclusion and Future Outlook
Pentavalent organoantimony reagents offer a unique combination of stability and reactivity, making them valuable tools in the arsenal of the synthetic organic chemist. Their ability to participate in a wide array of transformations, including palladium-catalyzed cross-coupling, copper-mediated N-arylation, and direct C-H arylation, often under mild and base-free conditions, provides distinct advantages over more conventional organometallic reagents. While concerns about the toxicity of antimony compounds remain, the development of more atom-economical and catalytic processes will continue to enhance their appeal. As the demand for more efficient and sustainable synthetic methods grows, the unique properties of pentavalent organoantimony reagents are poised to secure their place as a valuable and practical option for the construction of complex organic molecules.
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de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons. [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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Suzuki, H., & Ikegami, T. (1994). The chemistry of organobismuth compounds. In The Chemistry of Organic Arsenic, Antimony and Bismuth Compounds (pp. 481-547). John Wiley & Sons, Ltd. [Link]
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Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033-3040. [Link]
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Yasuike, S., et al. (2012). A versatile synthesis of triarylantimony difluorides by fluorination of triarylstibanes with nitrosyl tetrafluoroborate and their antitumor activity. Dalton Transactions, 41(29), 8828-8832. [Link]
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Barton, D. H. R., & Finet, J. P. (1987). The chemistry of pentavalent organobismuth reagents. Pure and Applied Chemistry, 59(8), 937-946. [Link]
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Gushchin, A. V., et al. (2003). Synthesis of triarylantimony(V) dicarboxylates and their application in palladium-catalyzed C-arylation of unsaturated compounds. Journal of Organometallic Chemistry, 681(1-2), 137-144. [Link]
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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Jadhav, S. D., & Singh, F. V. (2019). Organobismuth(III) and (V) compounds in organic synthesis. Asian Journal of Organic Chemistry, 8(10), 1716-1748. [Link]
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Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Sharutin, V. V., et al. (2014). Synthesis and structure of triarylantimony bis(dihydroxybenzoates). Russian Journal of General Chemistry, 84(10), 2000-2005. [Link]
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Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture). Angewandte Chemie International Edition, 41(17), 3187-3197. [Link]
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A Comparative Guide to Catalytic Systems: Benchmarking Triphenylantimony Diacetate in Polymerization and Esterification Reactions
For researchers and professionals in materials science and synthetic chemistry, the choice of a catalyst is pivotal, dictating reaction efficiency, product properties, and process sustainability. Triphenylantimony diacetate, a member of the organoantimony family, has historically found application as a Lewis acid catalyst. This guide provides an in-depth technical comparison of its performance, benchmarked against contemporary catalytic systems in the key industrial domains of polymerization and esterification. We will delve into the causality behind experimental choices, present validated protocols, and offer a transparent assessment of the available data to guide your selection of the optimal catalytic system.
Part A: Polymerization Catalysis – A Tale of Two Mechanisms
The term "polymerization" encompasses a variety of chemical reactions. To provide a meaningful comparison, we will examine two distinct, industrially significant polymerization methodologies: the polycondensation of polyesters, a primary application for antimony-based catalysts, and the addition polymerization of olefins, a field dominated by advanced organometallic systems.
I. Polycondensation in Polyester Synthesis: The Case of Poly(ethylene terephthalate) (PET)
The synthesis of PET, a cornerstone of the packaging and textile industries, is a two-stage process involving esterification followed by polycondensation. The latter stage, where low molecular weight oligomers are converted into a high molecular weight polymer, is critically dependent on catalysis. Antimony compounds, including antimony triacetate and antimony trioxide, have long been the industry standard. It is widely accepted that in the high-temperature ethylene glycol medium of the reaction, these precursors form a common active species, an antimony glycolate, which is the true catalyst. While specific performance data for this compound is not extensively reported in publicly accessible literature, the data for antimony triacetate serves as a robust benchmark for this class of catalysts.[1]
A significant driver for innovation in this field is the desire to replace heavy metal catalysts like antimony with more environmentally benign and potentially more active alternatives, such as titanium-based systems.[2][3]
| Catalyst System | Typical Loading (ppm of metal) | Polycondensation Time (min) | Intrinsic Viscosity (dL/g) | Polymer Color | Key Advantages & Disadvantages |
| Antimony Triacetate | 200-300 | ~180 | 0.60 - 0.65 | Slightly grey | Advantages: Good balance of activity and stability, cost-effective, well-established process.[1] Disadvantages: Heavy metal catalyst, potential for grey discoloration due to Sb(0) precipitation, environmental concerns.[4] |
| Titanium-based (e.g., Ti/Mg-citrate complex) | 5-25 | < 60 | >1.0 | Colorless to slightly yellow | Advantages: High catalytic activity, environmentally benign, can achieve high molecular weight in shorter times.[5] Disadvantages: Can catalyze polymer degradation at high temperatures, may cause polymer yellowing, requires careful process control.[2] |
The catalytic cycle in antimony-mediated polycondensation involves the coordination of the antimony center with the terminal hydroxyl groups of the growing polymer chains. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by another hydroxyl group and the subsequent elimination of ethylene glycol.
Titanium-based catalysts are believed to operate through a similar Lewis acid mechanism, but their higher activity is attributed to the greater electrophilicity of the titanium center.[3]
This protocol describes a lab-scale melt polycondensation to compare the performance of different catalysts.
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation condenser, and a vacuum port.
-
Charging Reactants: Charge the reactor with bis(2-hydroxyethyl) terephthalate (BHET) oligomer.
-
Catalyst Addition: Add the catalyst (e.g., antimony triacetate at 250 ppm or a titanium catalyst at 20 ppm, calculated based on the weight of BHET).[4]
-
Inerting: Purge the reactor with high-purity nitrogen for 15-20 minutes to remove oxygen.
-
Melt Polycondensation:
-
Heat the reactor to 270-280°C with continuous stirring.
-
Gradually apply a vacuum, reducing the pressure to below 1 mmHg over 30 minutes.
-
Continue the reaction for a predetermined time (e.g., 3 hours), collecting the ethylene glycol byproduct in a cooled trap.
-
-
Product Recovery: Extrude the molten polymer into a water bath to quench and solidify it. Pelletize the resulting polymer.
-
Analysis:
-
Determine the intrinsic viscosity (IV) of the polymer using a viscometer in a phenol/dichlorobenzene solution to assess molecular weight.
-
Measure the color of the polymer chips using a spectrophotometer (L, a, b* values).
-
Analyze thermal properties (glass transition temperature, melting point) using Differential Scanning Calorimetry (DSC).
-
II. Addition Polymerization of Olefins: Ziegler-Natta vs. Metallocene Catalysts
While this compound is not a primary catalyst for olefin polymerization, a comprehensive guide to modern catalytic systems necessitates a comparison with the pioneers in this field: Ziegler-Natta and metallocene catalysts. These systems have revolutionized the production of polyolefins like polyethylene (PE) and polypropylene (PP).
| Catalyst System | Monomer | Activity (kg polymer/mol catalyst·h) | Polymer Properties | Key Advantages & Disadvantages |
| Ziegler-Natta (e.g., TiCl₄/MgCl₂/AlEt₃) | Ethylene | 10,000 - 30,000 | High molecular weight, broad molecular weight distribution (MWD), high linearity (HDPE).[6][7] | Advantages: High activity, low cost, robust.[8] Disadvantages: Multiple active sites leading to broad MWD, limited control over polymer microstructure. |
| Metallocene (e.g., rac-Et(Ind)₂ZrCl₂/MAO) | Propylene | >10,000 | Controlled molecular weight, narrow MWD, high stereoregularity (isotactic or syndiotactic PP).[9][10] | Advantages: Single-site catalyst allows precise control over polymer architecture, narrow MWD, improved polymer properties (clarity, strength).[8] Disadvantages: Higher cost of catalyst and cocatalyst (MAO), more sensitive to impurities. |
Both Ziegler-Natta and metallocene catalysis proceed via a coordination-insertion mechanism. The olefin coordinates to a vacant site on the transition metal center and is then inserted into the metal-alkyl (growing polymer chain) bond.
The key difference lies in the nature of the active sites. Heterogeneous Ziegler-Natta catalysts possess multiple types of active sites, leading to polymers with a broad distribution of molecular weights.[11] In contrast, metallocenes are single-site catalysts, meaning all active centers are identical. This uniformity allows for the production of polymers with a very narrow molecular weight distribution and precise control over stereochemistry.[8][9]
This protocol outlines a slurry polymerization of propylene.
-
Reactor Preparation: A high-pressure stainless-steel reactor is dried under vacuum at an elevated temperature and then filled with purified nitrogen.
-
Solvent and Cocatalyst: Toluene (as solvent) and the cocatalyst (e.g., methylaluminoxane (MAO) for metallocene systems, or triethylaluminum (TEA) for Ziegler-Natta) are charged into the reactor.[9]
-
Catalyst Injection: The solid catalyst (e.g., supported Ziegler-Natta or metallocene) is injected into the reactor as a slurry in toluene.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 50-70°C) and pressurized with propylene monomer to a constant pressure (e.g., 100 psig).[9] The reaction is allowed to proceed for a set time (e.g., 1-2 hours) with vigorous stirring.
-
Termination: The reaction is quenched by injecting acidic methanol.
-
Product Isolation: The polymer is precipitated, filtered, washed with methanol, and dried in a vacuum oven.
-
Analysis:
-
Catalyst Activity: Calculated as kg of polymer produced per mole of transition metal per hour.
-
Molecular Weight and MWD: Determined by Gel Permeation Chromatography (GPC).
-
Microstructure: Analyzed by ¹³C NMR spectroscopy to determine tacticity.
-
Part B: Esterification Catalysis - A Shift Towards Metal-Free Systems
This compound, as a Lewis acid, can catalyze esterification reactions. The mechanism involves the coordination of the antimony atom to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the alcohol.
However, the field of esterification catalysis is increasingly moving towards greener, metal-free alternatives that are highly efficient and avoid issues of metal contamination in the final product.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Triphenylantimony Diacetate
An Essential Protocol for Laboratory Safety and Environmental Stewardship
Triphenylantimony diacetate is a valuable organoantimony compound utilized in various research and development applications. However, its utility is matched by its potential for human and environmental toxicity. As a Senior Application Scientist, this guide is designed to provide you, our trusted colleagues in the scientific community, with a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible research.
Hazard Profile and Regulatory Imperatives
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks. This compound and related organoantimony compounds pose a dual threat that necessitates their classification as hazardous waste.
-
Human Health Hazards: The primary routes of exposure are inhalation and ingestion. These compounds are classified as harmful if swallowed or inhaled[1][2]. Acute exposure can lead to respiratory tract irritation, while the full toxicological properties of many organoantimony compounds are not yet fully investigated, demanding a cautious approach[3].
-
Environmental Hazards: A significant concern is the compound's ecotoxicity. It is classified as toxic to aquatic life with long-lasting effects[1][2][4][5]. Therefore, preventing its release into drains, soil, or waterways is a critical objective of any disposal plan[6][7].
Regulatory Classification:
Under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous[3]. Antimony-containing wastes from specific industrial processes are explicitly listed as hazardous (e.g., K177)[8][9]. For laboratory-generated waste, a hazard characterization is required. Given its known toxicity, this compound waste must be managed as hazardous.
| Parameter | Information | Source(s) |
| Chemical Name | This compound | |
| Synonyms | Bis(acetato-O)triphenylantimony | [10] |
| CAS Number | 1538-62-1 | [10] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H332 (Harmful if inhaled), H411 (Toxic to aquatic life with long lasting effects) | [2] |
| U.S. EPA Status | Must be characterized by the generator per 40 CFR 261. Treated as hazardous waste due to antimony content. | [3][8] |
| EU Classification | Waste must be disposed of according to Directive 2008/98/EC and other local regulations. | [6] |
Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins long before the waste leaves your facility. It starts with meticulous practices at the point of generation.
Step-by-Step Handling and Segregation:
-
Personal Protective Equipment (PPE): Before handling the primary compound or its waste, always wear appropriate PPE. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles[1][11].
-
Ventilation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[1][2][3].
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, have a secure, tight-fitting lid, and be clearly labeled.
-
Labeling: The waste container must be labeled immediately with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").
-
No Mixing: Do not mix this compound waste with other waste streams[6]. This is crucial for ensuring the final disposal method is effective and safe. Mixing can cause unknown chemical reactions and complicates the disposal process.
-
Container Management: Keep the waste container closed at all times except when adding waste[3][6]. Store it in a designated satellite accumulation area within or near the laboratory.
The Disposal Workflow: From Laboratory to Final Treatment
The following workflow outlines the necessary steps for ensuring your this compound waste is managed in a compliant and environmentally sound manner.
Caption: Decision workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Step 1: Waste Characterization & Segregation: As established, this chemical is hazardous. Segregate all contaminated materials (e.g., unused compound, contaminated filter paper, disposable labware) into your pre-labeled hazardous waste container.
-
Step 2: Accumulation and Storage: Store the sealed container in your lab's designated satellite accumulation area. This area should be away from drains and incompatible materials. Ensure it is secure and regularly inspected for any signs of leakage.
-
Step 3: Engage a Licensed Disposal Vendor: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed and reputable hazardous waste disposal company. This is not a task for a standard municipal waste service. These vendors are trained to handle, transport, and document hazardous waste according to strict regulations.
-
Step 4: Approved Disposal Methodology: The industry-standard and most environmentally sound method for disposing of organometallic compounds like this compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber [6].
-
Causality: Incineration effectively destroys the organic portion of the molecule. The high temperatures break the carbon-antimony bonds. The resulting inorganic antimony oxides are then captured by the scrubber and afterburner systems, preventing their release into the atmosphere. This process ensures complete destruction of the compound's hazardous organic characteristics and containment of the toxic metal component. Landfilling is not a suitable option for this type of untreated hazardous waste[9].
-
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Ventilate: Ensure the area is well-ventilated. Eliminate all ignition sources.
-
Don PPE: Before attempting cleanup, don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles[1][6].
-
Contain and Clean: Prevent the spill from spreading or entering drains[2][6]. Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container for disposal[3][6][7].
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[1][3].
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention[11].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3].
Show the Safety Data Sheet (SDS) to the attending medical personnel in all cases of exposure[6].
References
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Material Safety Data Sheet - Triphenylantimony, 97%. Cole-Parmer. [Link]
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Safety Data Sheet: Triphenylantimony 50% in Acetic acid ethyl ester. (2021). Chemos GmbH & Co.KG. [Link]
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TRIPHENYLANTIMONY Safety Data Sheet. (2015). Gelest, Inc. [Link]
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Safety Data Sheet: Triphenylantimony. (2021). Chemos GmbH & Co.KG. [Link]
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Waste and Environmental Restrictions. International Antimony Association. [Link]
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Hazardous Waste Characteristics. US EPA. [Link]
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Documents Related to the Hazardous Waste Listing of Inorganic Chemical Manufacturing Wastes. US EPA. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes... (2001). Federal Register. [Link]
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A Researcher's Guide to the Safe Handling of Triphenylantimony Diacetate
An Essential Protocol for Laboratory Safety and Operational Integrity
For the diligent researcher, scientist, or drug development professional, the mastery of one's materials is paramount. This extends beyond the chemical reaction to encompass a thorough understanding of a substance's potential hazards and the protocols necessary to mitigate them. Triphenylantimony Diacetate, a member of the organoantimony family of compounds, is a valuable reagent in chemical synthesis. However, its handling demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any manipulation of this compound, a comprehensive risk assessment is mandatory. The primary hazards associated with this compound are its acute toxicity if swallowed or inhaled.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects, necessitating careful containment and disposal.[1][2][3] While some sources suggest it may cause skin and eye irritation, the more severe risks of ingestion and inhalation are the primary drivers for the stringent personal protective equipment (PPE) protocols outlined below.[4]
Key Hazard Statements:
The causality behind these classifications lies in the systemic toxicity of antimony compounds. Once absorbed, they can interfere with various enzymatic processes within the body. Therefore, the primary goal of our safety protocol is to prevent any route of entry into the body.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. The initial and most critical step in mitigating exposure is the use of robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be conducted in a certified chemical fume hood.[5] This is a non-negotiable requirement to control the inhalation of any dust or aerosols.
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of any fugitive emissions.[3][6]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and correct use of PPE are critical for preventing exposure. The following table summarizes the minimum required PPE for handling this compound.
| Task | Required Personal Protective Equipment |
| Weighing and Transferring Solid | - Safety Goggles (ANSI Z87.1-2003 compliant)- Face Shield- Lab Coat (flame-resistant recommended)- Disposable Nitrile Gloves (double-gloving recommended)- N95 Dust Mask or higher respiratory protection- Long pants and closed-toe shoes |
| Preparing Solutions | - Safety Goggles (ANSI Z87.1-2003 compliant)- Face Shield- Lab Coat (flame-resistant recommended)- Disposable Nitrile Gloves (double-gloving recommended)- Long pants and closed-toe shoes |
| Running Reactions and Work-up | - Safety Goggles (ANSI Z87.1-2003 compliant)- Lab Coat (flame-resistant recommended)- Disposable Nitrile Gloves- Long pants and closed-toe shoes |
Eye and Face Protection: Beyond the Basics
Standard safety glasses are insufficient. Chemical splash goggles that provide a seal around the eyes are mandatory.[5] When handling the solid compound or preparing solutions where splashing is possible, a face shield must be worn in addition to safety goggles.[5][7]
Hand Protection: The Nuances of Glove Selection
Disposable nitrile gloves are the minimum requirement for incidental contact.[7] However, for prolonged handling or in the event of a spill, heavier-duty gloves are necessary. Neoprene or nitrile rubber gloves are recommended for their chemical resistance.[4] Given the toxicity of this compound, double-gloving is a prudent measure to provide an additional layer of protection.
Respiratory Protection: A Critical Barrier
Due to the "harmful if inhaled" classification, respiratory protection is essential when handling the solid form of this compound.[1][2] An N95-rated dust mask is the minimum requirement. If there is a potential for higher concentrations of airborne particles, or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2]
Protective Clothing: Preventing Skin Contact
A lab coat, buttoned to its full length, is required to protect against skin contact.[6] Long pants and closed-toe shoes are also mandatory laboratory attire.[7] In the event of significant contamination, all affected clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[3][8]
Procedural Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
This compound and any materials contaminated with it are considered hazardous waste.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh paper, paper towels) and liquid waste (e.g., reaction mixtures, washings) must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Environmental Precaution: Do not allow the material to enter drains or waterways.[3][9] Spills should be collected and treated as hazardous waste.[1][9]
-
Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations.[1][2]
By adhering to these protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Safety Data Sheet: Triphenylantimony 50% in Acetic acid ethyl ester - Chemos GmbH&Co.KG.
- Safety Data Sheet: Triphenylantimony - Chemos GmbH&Co.KG.
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- SAFETY D
- Triphenylantimony SDS, 603-36-1 Safety D
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- Material Safety Data Sheet - Triphenylantimony, 97% - Cole-Parmer.
- Protective Equipment - American Chemistry Council.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
- Triphenylantimony(V)
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- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
